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Sinigrin hydrate

Cat. No.: B10789378
M. Wt: 415.5 g/mol
InChI Key: IUBVMJHASFBYGW-WBMBWNLZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sinigrin monohydrate is a natural aliphatic glucosinolate predominantly found in plants of the Brassicaceae family, such as black mustard (Brassica nigra), broccoli, Brussels sprouts, and radish . This compound serves as the stable precursor to allyl isothiocyanate (AITC), the bioactive compound responsible for the characteristic pungency of mustard and horseradish . The transformation from sinigrin to AITC is enzymatically mediated by myrosinase upon plant tissue damage, a defense mechanism often referred to as the "mustard oil bomb" . In research settings, sinigrin monohydrate is a critical tool for studying chemoprevention. Its hydrolysis product, AITC, has demonstrated significant anticancer properties in vitro, including inducing apoptosis and cell cycle arrest (G0/G1 and G2/M phases) in models of bladder, liver, colon, and prostate cancers . The mechanism of this anticarcinogenic activity is often linked to the induction of phase II detoxification enzymes such as glutathione S-transferase and quinone reductase . Beyond oncology research, sinigrin is utilized to investigate anti-inflammatory, antibacterial, and antifungal activities . Studies also explore its role in digestion and bioavailability, as intestinal microflora, including specific strains of Bifidobacterium, can hydrolyze sinigrin when dietary myrosinase is inactivated by cooking . Furthermore, sinigrin monohydrate is used in food science research, particularly in designing antimicrobial packaging systems where controlled release of AITC from mustard seed powder is desired . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18KNO10S2 B10789378 Sinigrin hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18KNO10S2

Molecular Weight

415.5 g/mol

IUPAC Name

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate

InChI

InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6+;;/t5-,7-,8+,9-,10+;;/m1../s1

InChI Key

IUBVMJHASFBYGW-WBMBWNLZSA-M

Isomeric SMILES

C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+]

Canonical SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+]

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Sinigrin hydrate?

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Sinigrin hydrate. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

Sinigrin is a naturally occurring glucosinolate found predominantly in plants of the Brassicaceae family, such as broccoli, Brussels sprouts, and the seeds of black mustard (Brassica nigra)[1][2]. It is a glucoside that, upon enzymatic hydrolysis, yields allyl isothiocyanate, the compound responsible for the pungent taste of mustard and horseradish[2]. The hydrated form, this compound, is commonly used in research.

The chemical structure of Sinigrin was elucidated and confirmed by X-ray crystallography to have a Z-configuration around the C=N bond[2]. The molecule consists of a β-D-glucopyranose unit linked via a sulfur atom to a but-3-enylideneamino sulfate group.

Chemical Structure Diagram

Sinigrin_Hydrate_Structure cluster_glucose β-D-Glucopyranose cluster_aglycone Aglycone Moiety G1 O C1 C G1->C1 G2 CH₂OH G3 OH G4 OH G5 OH G6 S A1 C G6->A1 C1->G6 C2 C C1->C2 C2->G5 C3 C C2->C3 C3->G4 C4 C C3->C4 C4->G3 C5 C C4->C5 C5->G1 C5->G2 A2 N A1->A2 A8 CH₂=CH-CH₂ A1->A8 H2O · H₂O A3 O A2->A3 A4 S A3->A4 A5 O A4->A5 A6 O A4->A6 A7 O⁻ A4->A7 K K⁺

Caption: 2D chemical structure of this compound (potassium salt).

Physicochemical and Identification Data

The following table summarizes key quantitative and identifying information for this compound.

PropertyValueReference(s)
IUPAC Name potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate[3][4][5]
Synonyms (-)-Sinigrin hydrate, Allyl-glucosinolate hydrate, 2-Propenyl-glucosinolate hydrate[1][6][7]
CAS Number 3952-98-5[1][7][8][9]
Molecular Formula C₁₀H₁₆KNO₉S₂·H₂O (or xH₂O)[1][9][10][11]
Molecular Weight 397.46 g/mol (anhydrous basis)[1][7][9][10]
Appearance White to off-white powder or needle-like crystals[1][8][10]
Purity ≥95% - ≥99% (by HPLC or TLC)[1][9][11]
Melting Point 128 °C (decomposes)[10]
Solubility Soluble in water, methanol, ethanol, and DMSO.[8][10][11][12]
Canonical SMILES C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+][2][5]
InChI Key QKFAFSGJTMHRRY-OCFLFPRFSA-M[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general method for the analysis of glucosinolates like Sinigrin.

  • Sample Preparation: Accurately weigh and dissolve this compound standard or sample in a water/methanol (50:50, v/v) mixture to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

      • Solvent B: Acetonitrile with 0.1% TFA.

    • Gradient Program: Start with 100% Solvent A, ramp to 30% Solvent B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 227 nm[11].

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by calculating the peak area of Sinigrin as a percentage of the total peak areas in the chromatogram.

Enzymatic Hydrolysis by Myrosinase

This protocol describes the enzymatic conversion of Sinigrin to allyl isothiocyanate.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of myrosinase (thioglucoside glucohydrolase) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

    • Prepare a solution of this compound in the same buffer at a desired concentration (e.g., 10 mM).

  • Reaction:

    • In a reaction vessel, combine the Sinigrin solution with the myrosinase solution. A typical ratio is 1:1 (v/v).

    • Incubate the reaction mixture at room temperature (or 37 °C for optimal enzyme activity) for a specified time (e.g., 30 minutes).

  • Termination and Analysis:

    • The reaction can be stopped by heat inactivation (e.g., boiling for 5 minutes) or by adding an organic solvent (e.g., ethyl acetate) to extract the hydrolysis product.

    • The formation of allyl isothiocyanate can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

Biological Activity and Signaling Pathways

Sinigrin itself and its primary hydrolysis product, allyl isothiocyanate (AITC), exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[6]. These effects are mediated through the modulation of several key cellular signaling pathways.

Enzymatic Hydrolysis and Bioactivation

The bioactivity of Sinigrin is largely dependent on its conversion to AITC by the enzyme myrosinase. This process is often referred to as the "mustard oil bomb" and is a plant defense mechanism[2].

Sinigrin_Hydrolysis Sinigrin This compound Myrosinase Myrosinase (in presence of H₂O) Sinigrin->Myrosinase Substrate UnstableAglycone Unstable Aglycone Myrosinase->UnstableAglycone Hydrolysis AITC Allyl Isothiocyanate (AITC) (Bioactive Compound) UnstableAglycone->AITC Spontaneous Rearrangement Glucose Glucose UnstableAglycone->Glucose Sulfate Sulfate UnstableAglycone->Sulfate Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation NFkB NF-κB Pathway InflammatoryMediators Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->InflammatoryMediators MAPK MAPK Pathway MAPK->InflammatoryMediators NLRP3 NLRP3 Inflammasome NLRP3->InflammatoryMediators PI3K_AKT PI3K/AKT/mTOR Pathway CellCycle Cell Cycle Progression PI3K_AKT->CellCycle Promotes Apoptosis Apoptosis AITC Allyl Isothiocyanate (from Sinigrin) AITC->NFkB Inhibits AITC->MAPK Inhibits AITC->NLRP3 Inhibits AITC->PI3K_AKT Inhibits AITC->CellCycle Arrests AITC->Apoptosis Induces

References

Sinigrin Hydrate: A Comprehensive Technical Guide to its Natural Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a glucosinolate chemically known as allylglucosinolate or 2-propenylglucosinolate, is a naturally occurring secondary metabolite found predominantly in plants of the Brassicaceae family.[1][2] Upon enzymatic hydrolysis by myrosinase, an enzyme released when the plant tissue is damaged, sinigrin breaks down to form allyl isothiocyanate. This compound is responsible for the characteristic pungent flavor of many cruciferous vegetables such as mustard and horseradish.[1][3][4] Beyond its role in plant defense, sinigrin and its derivatives have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This guide provides an in-depth overview of the primary natural sources of sinigrin hydrate, quantitative data on its concentration in various plants, detailed experimental protocols for its analysis, and a visualization of its biosynthetic and degradation pathways.

Natural Sources and Quantitative Data

Sinigrin is widely distributed within the plant kingdom, with its most significant concentrations found in the Brassicaceae (or Cruciferae) family. This family includes a wide array of commonly consumed vegetables and oilseed crops. Key plant sources include:

  • Mustard Seeds: Black mustard (Brassica nigra) and Indian mustard (Brassica juncea) are particularly rich sources of sinigrin.[2] In fact, the name "sinigrin" is derived from Sinapis nigra, the former botanical name for black mustard.[1]

  • Horseradish (Armoracia rusticana): The root of this plant is well-known for its pungency, which is primarily due to the high concentration of sinigrin and its hydrolysis product, allyl isothiocyanate.[3]

  • Wasabi (Eutrema japonicum): Similar to horseradish, the rhizomes of wasabi contain significant amounts of sinigrin, contributing to its sharp and pungent taste.[5]

  • Brussels Sprouts (Brassica oleracea var. gemmifera): These vegetables are a notable dietary source of sinigrin.[1][6]

  • Broccoli (Brassica oleracea var. italica): While known for other glucosinolates like glucoraphanin, broccoli also contains sinigrin.[1][6]

  • Cabbage (Brassica oleracea): Various types of cabbage, including green and red cabbage, contain sinigrin, although the concentrations can vary significantly between cultivars.[7][8]

  • Cauliflower (Brassica oleracea var. botrytis): Sinigrin is one of the predominant glucosinolates found in cauliflower.[9]

  • Kale (Brassica oleracea var. acephala): Ethiopian kale, in particular, has been reported to have sinigrin as its almost sole glucosinolate.[10]

The concentration of sinigrin can vary considerably depending on the plant species, cultivar, plant part, and growing conditions. The following table summarizes quantitative data on sinigrin content from various studies.

Plant SourcePlant PartSinigrin Content (µmol/g dry weight unless otherwise specified)Reference(s)
Brassica nigra (Black Mustard)SeedsHigh (exact values vary)[1][2]
Brassica juncea (Indian Mustard)SeedsHigh (up to 10% of seed meal by weight)
Brassica juncea (cv. Cutlass)Flowers2.05 ± 0.09[11]
Brassica juncea (cv. Domo)Flowers2.30 ± 0.10[11]
Brassica nigraSeeds12.75 µg/g[12]
Brassica nigraCotyledon leaves7.0 µg/g[12]
Brassica nigraTrue leaves7.1 µg/g[12]
Brassica nigraStems6.8 µg/g[12]
Brassica oleracea (Cabbage)Head0.01 - 12.87[8]
Brassica oleracea (White Cabbage, young shoots)Shoots60.4% of total aliphatic glucosinolates[7]
Brassica oleracea (Red Cabbage, young shoots)Shoots50.6% of total aliphatic glucosinolates[7]
Eutrema japonicum (Wasabi)Rhizomes259.1 mmol/kg (in one cultivar)[13]
Brassica species (various)Deoiled Cake2.92 - 173.14[4]

Signaling Pathways

Biosynthesis of Sinigrin

The biosynthesis of sinigrin, like other aliphatic glucosinolates, originates from the amino acid methionine. The pathway involves a series of enzymatic reactions that can be broadly divided into three stages: side-chain elongation, core structure formation, and secondary side-chain modifications.

Sinigrin_Biosynthesis Met Methionine Elongated_Met Chain-Elongated Methionine Derivatives Met->Elongated_Met Side-chain elongation Aldoxime Aldoxime Elongated_Met->Aldoxime CYP79F Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83A1 Desulfo_GSL Desulfoglucosinolate Thiohydroximate->Desulfo_GSL Glucosyl- transferase Sinigrin Sinigrin Desulfo_GSL->Sinigrin Sulfotransferase

Caption: Biosynthetic pathway of sinigrin from methionine.

Enzymatic Degradation of Sinigrin

The breakdown of sinigrin is initiated by the enzyme myrosinase (a thioglucosidase), which is physically separated from sinigrin in intact plant cells.[14] When the plant tissue is damaged, myrosinase comes into contact with sinigrin, catalyzing the hydrolysis of the thioglucosidic bond. This releases glucose and an unstable aglycone, which then spontaneously rearranges to form allyl isothiocyanate, the primary bioactive compound.

Sinigrin_Degradation Sinigrin Sinigrin Unstable_Aglycone Unstable Aglycone Sinigrin->Unstable_Aglycone Hydrolysis Myrosinase Myrosinase (upon tissue damage) Myrosinase->Sinigrin Glucose Glucose Unstable_Aglycone->Glucose releases AITC Allyl Isothiocyanate Unstable_Aglycone->AITC Spontaneous rearrangement

Caption: Enzymatic degradation of sinigrin by myrosinase.

Experimental Protocols

Extraction of Sinigrin from Plant Material

Several methods have been developed for the extraction of sinigrin from plant tissues. The choice of method often depends on the specific plant material and the intended downstream analysis. A common approach involves the use of boiling aqueous organic solvents to simultaneously extract the compound and inactivate myrosinase.

Protocol: Extraction with Boiling 50% (v/v) Acetonitrile [5]

  • Sample Preparation: Lyophilize fresh plant material and grind it into a fine powder.

  • Extraction:

    • To 1 gram of the powdered plant material, add 10 mL of boiling 50% (v/v) aqueous acetonitrile.

    • Maintain the mixture at boiling temperature for 10 minutes with constant stirring.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes.

  • Collection: Carefully collect the supernatant containing the extracted sinigrin.

  • Solvent Removal (Optional): If the solvent interferes with subsequent analysis, it can be removed by freeze-drying, and the residue can be reconstituted in water.

Purification of Sinigrin using Ion-Exchange Chromatography

For obtaining a sinigrin-rich fraction, ion-exchange chromatography is a widely used purification step.

Protocol: Anion-Exchange Chromatography [15]

  • Column Preparation: Prepare a column with a suitable anion-exchange resin (e.g., DEAE-Sephadex A-25).

  • Loading: Apply the crude sinigrin extract (from the extraction step) onto the column.

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound sinigrin using a suitable buffer, such as a potassium sulfate solution. The specific concentration and volume will depend on the resin and column size.

  • Collection: Collect the fractions containing sinigrin. The presence of sinigrin can be monitored using UV spectroscopy or a preliminary HPLC analysis.

Quantification of Sinigrin by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of sinigrin. The following is a representative protocol.

Protocol: Reversed-Phase HPLC (RP-HPLC) [2][16]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 analytical column (e.g., 4.6 x 150 mm, 3 µm particle size) is commonly used.[16]

  • Mobile Phase: An isocratic mobile phase consisting of 20 mM tetrabutylammonium (TBA) in water:acetonitrile (80:20, v/v) adjusted to pH 7.0.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Detection Wavelength: 227 nm or 229 nm.[2][16]

  • Column Temperature: 40 °C.[16]

  • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve using a certified this compound standard at various concentrations (e.g., 50-800 µg/mL).[2] The concentration of sinigrin in the sample is determined by comparing its peak area to the standard curve.

General Experimental Workflow

The overall process for the extraction, purification, and quantification of sinigrin from plant sources can be summarized in the following workflow.

Experimental_Workflow Plant_Material Plant Material (e.g., seeds, leaves, roots) Sample_Prep Sample Preparation (Lyophilization, Grinding) Plant_Material->Sample_Prep Extraction Extraction (e.g., Boiling 50% Acetonitrile) Sample_Prep->Extraction Purification Purification (Ion-Exchange Chromatography) Extraction->Purification Quantification Quantification (RP-HPLC) Purification->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: General workflow for sinigrin analysis.

Conclusion

This compound is a valuable natural product with a significant presence in the Brassicaceae family. This guide has provided a comprehensive overview of its primary plant sources, quantitative data, biosynthetic and degradation pathways, and detailed experimental protocols for its extraction, purification, and quantification. This information serves as a valuable resource for researchers, scientists, and drug development professionals interested in harnessing the potential of this bioactive compound. The provided methodologies and data can aid in the selection of appropriate plant sources and the development of robust analytical techniques for further research and application.

References

Sinigrin Hydrate: A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin, a glucosinolate found in cruciferous vegetables of the Brassicaceae family, has garnered significant attention for its potential as an anticancer agent. This technical guide provides an in-depth exploration of the molecular mechanisms through which sinigrin and its principal bioactive metabolite, allyl isothiocyanate (AITC), exert their effects on cancer cells. It has been demonstrated that sinigrin itself is largely inactive; its therapeutic properties are realized upon enzymatic hydrolysis by myrosinase into AITC.[1][2][3] This document details the signaling pathways modulated by sinigrin/AITC, including the PI3K/AKT/mTOR and p53 pathways, and their downstream consequences on apoptosis, cell cycle arrest, and metastatic suppression. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this promising area of cancer therapeutics.

The Prodrug Nature of Sinigrin

Sinigrin functions as a prodrug, requiring conversion to the biologically active compound, allyl isothiocyanate (AITC), to exert its anticancer effects.[4][5][6] This conversion is catalyzed by the enzyme myrosinase, which is physically segregated from sinigrin in intact plant cells.[3][6] When plant tissues are damaged, for instance, through chewing or cutting, myrosinase is released and hydrolyzes sinigrin into AITC.[3] This targeted activation is a key aspect of its mechanism and is being explored for tumor-specific drug delivery.[4][5][6]

Core Mechanisms of Action in Cancer Cells

The anticancer activity of sinigrin, mediated by AITC, is multifaceted, involving the modulation of critical signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

AITC is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway: AITC has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[3] Studies have also implicated the tumor suppressor gene p53 in this process, with sinigrin treatment leading to its upregulation.[1][7]

  • Extrinsic Pathway: While less detailed in the current literature, the involvement of the extrinsic pathway is suggested by the activation of caspase-7, which can be triggered by death receptors on the cell surface.[4][5][6][8]

Cell Cycle Arrest

Sinigrin and AITC have been demonstrated to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

  • G0/G1 Phase Arrest: In liver cancer cells, sinigrin has been found to induce cell cycle arrest at the G0/G1 phase.[1][7][9]

  • G2/M Phase Arrest: In bladder and malignant glioma cancer cells, AITC has been shown to cause G2/M phase arrest.[1][3] This is often associated with a decrease in the levels of key regulatory proteins such as Cdk1, cyclin A, and cyclin B.[3]

  • S Phase Arrest: In breast cancer cells (MCF-7), sinigrin has been observed to trigger S-phase arrest.[10]

This cell cycle disruption is linked to the downregulation of proliferative and cell cycle regulatory proteins, including cyclin-D1, PCNA, CDK4, and CDK6.[11][12][13]

Inhibition of Pro-Survival Signaling Pathways

A primary mechanism by which sinigrin/AITC exerts its anticancer effects is through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and growth.[11][12][13][14] By inhibiting the phosphorylation of PI3K, AKT, and mTOR, sinigrin effectively shuts down this pro-survival cascade.[11][12][13] This inhibition contributes to the observed cell cycle arrest and induction of apoptosis.[11][12][14]

Anti-Metastatic Potential

Preliminary evidence suggests that AITC may also play a role in inhibiting cancer metastasis. Studies have indicated that AITC can inhibit cell adhesion, migration, and invasion, which are crucial steps in the metastatic process.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of sinigrin and AITC on different cancer cell lines.

Cell LineCompoundIC50 ValueReference
H460 (Lung Carcinoma)Sinigrin60 µg/mL[16]
DU-145 (Prostate)Sinigrin10.91 µg/mL[17]
HCT-15 (Colon)Sinigrin21.42 µg/mL (as rich fraction)[17]
A-375 (Melanoma)Sinigrin24.58 µg/mL (as rich fraction)[17]
MDA-MB-231 (Breast)AITC~5 µM[3]
MCF-7 (Breast)AITC~5 µM[3]
A549 (Lung)AITC10 µM[3]
H1299 (Lung)AITC5 µM[3]
GBM 8401 (Glioma)AITC9.25 ± 0.69 μM[3]
Cell LineCompound & ConcentrationEffectIncubation TimeReference
A549 (Lung)Sinigrin (20 µM) with Myrosinase~60% inhibition of cell growth48 hours[4][5][6][8]
MCF-7 (Breast)Sinigrin (20 µM)Increased cytotoxicity, ROS generation24 and 48 hours[11][12][13]

Signaling Pathway and Experimental Workflow Diagrams

sinigrin_hydrolysis Sinigrin Sinigrin Myrosinase Myrosinase Sinigrin->Myrosinase Hydrolysis AITC AITC Myrosinase->AITC CancerCell Cancer Cell AITC->CancerCell Exerts Anticancer Effects PI3K_AKT_mTOR_pathway cluster_inhibition Inhibition by AITC cluster_pathway PI3K/AKT/mTOR Pathway cluster_downstream Downstream Effects AITC Allyl Isothiocyanate (from Sinigrin) PI3K PI3K AITC->PI3K Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cyclin D1, CDK4/6, PCNA (Cell Cycle Progression) mTOR->CellCycle Downregulation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway AITC Allyl Isothiocyanate (from Sinigrin) p53 p53 AITC->p53 Upregulates Bcl2 Bcl-2 AITC->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability Bcl2->Mitochondrion Inhibits Permeability CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Sinigrin Hydrate: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin hydrate, a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family, such as mustard seeds, broccoli, and Brussels sprouts, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted to allyl isothiocyanate (AITC), a potent bioactive compound.[3] However, sinigrin itself also exhibits a range of biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Furthermore, signaling pathways implicated in sinigrin's mechanisms of action are visually represented to provide a clear understanding of its molecular interactions.

Anticancer Activity

This compound has demonstrated notable anti-cancer properties across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of sinigrin and its derivatives have been quantified in several studies, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Cell LineCancer TypeCompoundIC50 ValueReference
DU-145Prostate CancerSinigrin-rich R. sativus extract15.88 µg/mL[6]
HCT-15Colon AdenocarcinomaSinigrin-rich R. sativus extract21.42 µg/mL[6]
A-375MelanomaSinigrin-rich R. sativus extract24.58 µg/mL[6]
H460Lung CarcinomaSinigrin60 µg/mL[7]
HL60Promyelocytic LeukemiaHydrolyzed Sinigrin2.71 µM[2]
A549 (biotinylated, myrosinase-tethered)Lung AdenocarcinomaSinigrin~8 µM[8]
Mechanisms of Anticancer Action

Sinigrin exerts its anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Sinigrin treatment has been shown to induce apoptosis in cancer cells, a process of programmed cell death. This is often mediated through the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][9] Activation of caspases, particularly caspase-3, is a key step in the execution of apoptosis.[6][9]

  • Cell Cycle Arrest: Sinigrin can cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. Studies have shown that sinigrin can induce arrest in the G0/G1 or S phase of the cell cycle.[4][5] This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6.[4][10]

  • Modulation of Signaling Pathways: The anticancer activity of sinigrin is linked to its ability to modulate critical signaling pathways. A key pathway inhibited by sinigrin is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and cell cycle regulation.[4][10] By inhibiting the phosphorylation of PI3K, AKT, and mTOR, sinigrin downregulates downstream proliferative and cell cycle regulatory proteins.[10]

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

  • Induce apoptosis in cells by treating with this compound for the desired time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Lyse the sinigrin-treated and control cells in a chilled lysis buffer.

  • Centrifuge the lysates and collect the supernatant.

  • In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released.

Signaling Pathway Visualization

cluster_0 This compound Inhibition of PI3K/AKT/mTOR Pathway Sinigrin This compound PI3K PI3K Sinigrin->PI3K inhibits phosphorylation AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis (Bax, Bcl-2) AKT->Apoptosis inhibits CellCycle Cyclins/CDKs (CDK4, CDK6, Cyclin D1) mTOR->CellCycle promotes Proliferation Cell Proliferation (PCNA) mTOR->Proliferation promotes

Caption: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][4]

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Cytokines: Sinigrin has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18).[4][11]

  • Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of sinigrin are mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][4] Sinigrin can block the phosphorylation of MAPK proteins such as JNK and p38, and inhibit the nuclear translocation of the p65 subunit of NF-κB.[2]

  • NLRP3 Inflammasome Inhibition: Sinigrin can also inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system and the production of IL-1β and IL-18.[4]

Quantitative Data: In Vivo Anti-inflammatory Effects
Animal ModelTreatmentDosageOutcomeReference
DSS-induced ulcerative colitis miceThis compound (oral)15-30 mg/kgMitigated body weight loss, attenuated colon length shrinkage, improved disease index score, and abrogated IL-17 levels.[4]
Experimental Protocols

This in vitro model is commonly used to screen for anti-inflammatory compounds.

Protocol:

  • Seed RAW 264.7 cells in a 96-well or 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Cell lysates can be prepared for Western blot analysis of NF-κB and MAPK pathway proteins.

This is a widely used in vivo model for inflammatory bowel disease.

Protocol:

  • Administer 2-5% dextran sulfate sodium (DSS) in the drinking water of mice for 5-7 days to induce acute colitis.

  • Treat a group of mice with this compound (e.g., via oral gavage) daily, starting before or concurrently with DSS administration.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

  • At the end of the experiment, sacrifice the mice and collect the colon for measurement of length and histological analysis.

  • Colon tissue can be used for cytokine analysis and Western blotting.

Signaling Pathway Visualization

cluster_1 This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Sinigrin This compound Sinigrin->MAPK inhibits phosphorylation Sinigrin->IKK inhibits NFkB NF-κB (p65) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription

Caption: this compound's modulation of NF-κB and MAPK signaling pathways.

Antioxidant Activity

Sinigrin and its hydrolysis product, AITC, possess antioxidant properties, which contribute to their overall health benefits.[2][9]

Mechanisms of Antioxidant Action

The antioxidant activity of sinigrin is attributed to its ability to scavenge free radicals and to induce the expression of antioxidant enzymes.[9] While direct quantitative data on sinigrin's radical scavenging activity is limited in the reviewed literature, its role in upregulating antioxidant enzymes suggests an indirect antioxidant mechanism.

Experimental Protocols

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Prepare a solution of DPPH in methanol.

  • Mix various concentrations of this compound with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.

Protocol:

  • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Dilute the ABTS radical solution with a buffer to a specific absorbance.

  • Add various concentrations of this compound to the ABTS radical solution.

  • Measure the decrease in absorbance at 734 nm after a set incubation time.

Antimicrobial Activity

While sinigrin itself has limited direct antimicrobial activity, its hydrolysis product, allyl isothiocyanate (AITC), is a potent antimicrobial agent against a broad spectrum of bacteria and fungi.[12] However, some studies suggest that sinigrin itself can have antibacterial effects against certain strains.[13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Compound | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Staphylococcus aureus | Sinigrin | 300 |[14] | | Escherichia coli | Sinigrin | 300 |[14] | | Enterococcus faecalis | Sinigrin | 300 |[14] | | Klebsiella pneumoniae | Sinigrin | 300 |[14] | | Pseudomonas aeruginosa | Sinigrin | 700 |[14] | | Escherichia coli O157:H7 | Allyl isothiocyanate | 25 µL/L (at pH 4.5) |[2] |

Note: Sinigrin at concentrations up to 1000 ppm was not inhibitory to the growth of some bacteria in another study.[12]

Experimental Protocol

This method is used to determine the MIC of an antimicrobial agent.

Protocol:

  • Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with microorganism, no sinigrin) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature for 18-24 hours.

  • The MIC is the lowest concentration of sinigrin that shows no visible turbidity.

Anti-diabetic Activity

Sinigrin has shown potential as an anti-diabetic agent by improving insulin resistance and modulating key metabolic pathways.[11][15]

Mechanisms of Anti-diabetic Action
  • Improved Glucose Homeostasis: In animal models of diabetes, sinigrin treatment has been shown to reduce elevated blood glucose levels, and decrease food and water intake.[15]

  • Modulation of Glucose Metabolism Enzymes: Sinigrin can modulate the activity of enzymes involved in glucose metabolism, such as glucose-6-phosphatase and fructose 1,6-bisphosphatase.[15]

  • PI3K/Akt Pathway Activation: Sinigrin may enhance glucose uptake in muscle cells through the activation of the PI3K/Akt signaling pathway, which is involved in GLUT4 translocation to the cell membrane.[11]

Quantitative Data: In Vivo Anti-diabetic Effects
Animal ModelTreatmentDosageOutcomeReference
Streptozotocin-induced diabetic ratsSinigrin (oral)25 and 50 mg/kgSignificantly improved elevated glucose, food and water intake, and modulated changes in glucose metabolism enzymes.[15]
Type 2 diabetic miceSinigrin (oral)15 and 30 µmol/kgReduced plasma glucose and improved insulin resistance.
Experimental Protocol

STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.

Protocol:

  • Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 40-60 mg/kg) dissolved in citrate buffer.

  • Confirm hyperglycemia (e.g., blood glucose > 250 mg/dL) after 48-72 hours.

  • Treat diabetic rats with this compound (e.g., via oral gavage) daily for a specified period (e.g., 4 weeks).

  • Monitor blood glucose levels, body weight, and food and water intake regularly.

  • At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and tissues (e.g., pancreas, liver, kidney) for histological examination and molecular analysis.

Experimental Workflow Visualization

cluster_2 Workflow for In Vivo Anti-diabetic Study of this compound Start Animal Acclimatization Induction Induction of Diabetes (e.g., STZ injection) Start->Induction Grouping Grouping of Animals (Control, Diabetic, Sinigrin-treated) Induction->Grouping Treatment Daily Treatment (this compound or Vehicle) Grouping->Treatment Monitoring Regular Monitoring (Blood Glucose, Body Weight, etc.) Treatment->Monitoring Sacrifice Sacrifice and Sample Collection (Blood, Tissues) Treatment->Sacrifice Monitoring->Treatment Analysis Biochemical, Histological, and Molecular Analysis Sacrifice->Analysis

Caption: A typical experimental workflow for evaluating the anti-diabetic activity of this compound in a rodent model.

Conclusion

This compound is a promising natural compound with a wide array of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Its demonstrated anti-cancer, anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic properties, supported by a growing body of scientific evidence, highlight its potential for the development of novel therapeutic agents. The mechanisms underlying these activities are multifaceted, involving the modulation of key cellular signaling pathways such as PI3K/AKT/mTOR, NF-κB, and MAPK. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge on this compound's biological effects, presenting quantitative data in a clear format, detailing essential experimental protocols, and visualizing the complex signaling networks it influences. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

A Technical Guide to the Anti-inflammatory Properties of Sinigrin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin hydrate, a glucosinolate found in cruciferous vegetables, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms of action, experimental validation, and quantitative data supporting the anti-inflammatory effects of this compound. Through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the suppression of the NLRP3 inflammasome, this compound effectively reduces the production of pro-inflammatory mediators. This document consolidates findings from both in vitro and in vivo studies, presenting detailed experimental protocols and summarizing quantitative data in structured tables to facilitate research and development in the field of inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, naturally present in plants such as broccoli and mustard seeds, has been identified as a molecule with significant therapeutic potential due to its anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] This guide focuses on the core anti-inflammatory mechanisms of this compound, providing a technical overview for researchers and drug development professionals.

Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects primarily through the modulation of critical intracellular signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to significantly suppress the activation of the NF-κB pathway.[4][5] It inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4] This blockade leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates Genes Pro-inflammatory Gene Transcription NFkB_n->Genes induces Sinigrin This compound Sinigrin->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Attenuation of the MAPK Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. This compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, in response to inflammatory stimuli.[3][4] This inhibition further contributes to the suppression of pro-inflammatory gene expression.

Signaling Pathway Diagram: MAPK Inhibition by this compound

MAPK_Inhibition LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 AP1 AP-1 p_ERK->AP1 p_JNK->AP1 p_p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Sinigrin This compound Sinigrin->ERK inhibits phosphorylation Sinigrin->JNK inhibits phosphorylation Sinigrin->p38 inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[4] It suppresses the expression of key components of the inflammasome, including NLRP3, ASC, and caspase-1, in LPS and ATP-stimulated cells.[4] This leads to a significant reduction in the production of IL-1β and IL-18.

Signaling Pathway Diagram: NLRP3 Inflammasome Inhibition by this compound

NLRP3_Inhibition cluster_priming Priming Signal (LPS) cluster_activation Activation Signal (ATP) NFkB_activation NF-κB Activation pro_IL1b_exp pro-IL-1β Expression NFkB_activation->pro_IL1b_exp NLRP3_exp NLRP3 Expression NFkB_activation->NLRP3_exp NLRP3 NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 pro_IL1b pro-IL-1β Casp1->pro_IL1b cleaves pro_IL18 pro-IL-18 Casp1->pro_IL18 cleaves Inflammasome->Casp1 activates IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 Sinigrin This compound Sinigrin->NLRP3_exp inhibits Sinigrin->Inflammasome inhibits

Caption: Inhibition of the NLRP3 Inflammasome by this compound.

Quantitative Data from In Vitro and In Vivo Studies

The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound in Macrophages
Parameter MeasuredCell LineStimulusSinigrin Conc.Observed EffectReference
NO ProductionRAW 264.7LPSConcentration-dependentInhibition of NO production[4]
TNF-α ProductionRAW 264.7LPSConcentration-dependentSignificant suppression[4]
IL-6 ProductionRAW 264.7LPSConcentration-dependentSignificant suppression[4]
IL-1β ProductionRAW 264.7LPS + ATPConcentration-dependentDecreased production[4]
IL-18 ProductionRAW 264.7LPS + ATPConcentration-dependentDecreased production[4]
COX-2 ExpressionRAW 264.7LPSConcentration-dependentInhibition of expression[4]
PGE2 ExpressionRAW 264.7LPSConcentration-dependentInhibition of expression[4]
p-ERK PhosphorylationRAW 264.7LPSConcentration-dependentInhibition[4]
p-JNK PhosphorylationRAW 264.7LPSConcentration-dependentInhibition[3]
p-p38 PhosphorylationRAW 264.7LPSConcentration-dependentInhibition[3]
NF-κB p65 Nuclear TranslocationRAW 264.7LPSConcentration-dependentInhibition[4]
NLRP3 ExpressionRAW 264.7LPS + ATPConcentration-dependentSuppression[4]
ASC ExpressionRAW 264.7LPS + ATPConcentration-dependentSuppression[4]
Caspase-1 ExpressionRAW 264.7LPS + ATPConcentration-dependentSuppression[4]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelDisease InductionSinigrin DosageKey FindingsReference
MouseDSS-induced Ulcerative Colitis15 and 30 mg/kg (oral)Mitigated body weight loss, attenuated colon length shrinkage, improved disease index score, reduced IL-17 levels.[1]
MouseLPS/Poly(I:C)-induced Cardiac InflammationNot specifiedMitigated expression of pro-inflammatory and myocarditis-responsive genes.[6]

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

Experimental Workflow Diagram

In_Vitro_Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS (and ATP for inflammasome) pretreat->stimulate incubate Incubate for specified time stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β, IL-18) collect_supernatant->elisa griess Griess Assay for NO collect_supernatant->griess western Western Blot for NF-κB, MAPK, NLRP3 proteins lyse_cells->western end End elisa->end griess->end western->end

Caption: General workflow for in vitro anti-inflammatory assays.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into appropriate well plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium. For NLRP3 inflammasome activation, a second stimulus, such as ATP (e.g., 5 mM), is added for a shorter duration towards the end of the LPS incubation.

  • Cytokine Measurement (ELISA): After the incubation period (e.g., 24 hours for TNF-α and IL-6), the cell culture supernatant is collected. The concentrations of TNF-α, IL-6, IL-1β, and IL-18 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Western Blot Analysis:

    • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 NF-κB, ERK, JNK, p38 MAPK, as well as NLRP3, ASC, and caspase-1. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo DSS-Induced Colitis Model in Mice

Experimental Workflow Diagram

In_Vivo_Workflow start Start acclimatize Acclimatize Mice start->acclimatize grouping Randomly Group Mice acclimatize->grouping dss_admin Induce Colitis with DSS in drinking water grouping->dss_admin sinigrin_treat Administer this compound (oral gavage) grouping->sinigrin_treat monitor Monitor Daily: Body Weight, Stool Consistency, Rectal Bleeding (DAI) dss_admin->monitor sinigrin_treat->monitor sacrifice Sacrifice Mice at end of study monitor->sacrifice collect_colon Collect Colon Tissue sacrifice->collect_colon measure_length Measure Colon Length collect_colon->measure_length histology Histological Analysis (H&E) collect_colon->histology biochemical Biochemical Assays on Colon Homogenates (Cytokines, MPO) collect_colon->biochemical end End measure_length->end histology->end biochemical->end

Caption: General workflow for the in vivo DSS-induced colitis model.

  • Animals: Male C57BL/6 mice are typically used.

  • Colitis Induction: Acute colitis is induced by administering 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for a period of 5-7 days.

  • Treatment: this compound (e.g., 15 or 30 mg/kg) is administered daily via oral gavage, either prophylactically (starting before DSS) or therapeutically (starting after DSS induction).

  • Monitoring: The severity of colitis is assessed daily by monitoring body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are excised.

    • Macroscopic Evaluation: Colon length is measured as an indicator of inflammation (shorter colon indicates more severe inflammation).

    • Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

    • Biochemical Analysis: The remaining colon tissue is homogenized for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the levels of pro-inflammatory cytokines using ELISA.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the anti-inflammatory properties of this compound. Its ability to modulate the NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome, makes it a compelling candidate for further investigation as a therapeutic agent for a range of inflammatory conditions.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within these signaling pathways.

  • Conducting comprehensive dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing strategies.

  • Evaluating the efficacy and safety of this compound in a broader range of preclinical models of chronic inflammatory diseases.

  • Exploring the potential for synergistic effects when combined with existing anti-inflammatory therapies.

This in-depth understanding of this compound's anti-inflammatory properties provides a solid foundation for its continued development as a novel therapeutic for inflammatory diseases.

References

In Vitro Antioxidant Effects of Sinigrin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin hydrate, a glucosinolate found in plants of the Brassicaceae family, such as mustard seeds, broccoli, and Brussels sprouts, has garnered scientific interest for its potential therapeutic properties. Among these, its antioxidant effects are of significant interest in the context of preventing and mitigating cellular damage caused by oxidative stress. This technical guide provides a comprehensive overview of the in vitro antioxidant effects of this compound, detailing experimental protocols, presenting available quantitative data, and illustrating the underlying molecular pathways. While this compound has demonstrated antioxidant potential, it is important to note that extensive quantitative data, particularly regarding its radical scavenging capacity, remains to be fully elucidated in the scientific literature.

Quantitative Antioxidant Data

The available quantitative data on the in vitro antioxidant activity of this compound is summarized below. Further research is required to establish a more comprehensive quantitative profile, including IC50 values for various antioxidant assays.

Antioxidant AssayMatrixConcentrationObserved EffectReference
Lipid Peroxidation Inhibition Olive Oil0.2% (w/w)23.5% prolongation of oxidative stability[1]
Lipid Peroxidation Inhibition In vitro modelNot Specified71% inhibition of lipid peroxidation[1]
DPPH Radical Scavenging Not Specified100µg/ml79.31% scavenging activity
ABTS Radical Scavenging Not Specified100µg/ml77.55% scavenging activity

Note: The specific study providing the DPPH and ABTS scavenging percentages was not explicitly cited in the provided search results, highlighting the need for more detailed published data.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for key in vitro antioxidant assays that can be employed to evaluate the efficacy of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

  • Reaction Mixture: In a microplate well or a cuvette, add 100 µL of the this compound solution of varying concentrations.

  • Initiation of Reaction: Add 100 µL of the DPPH solution to the sample and mix well.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Control and Blank: A control is prepared using the solvent instead of the sample, and a blank contains only the solvent.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Workflow for DPPH Assay:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution DPPH_Solution->Mix Sample_Dilutions Prepare Serial Dilutions of this compound Sample_Dilutions->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Inhibition

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Reaction Mixture: Add 10 µL of the this compound solution to 190 µL of the ABTS working solution in a microplate well.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Control and Blank: A control is prepared with the solvent instead of the sample, and a blank contains only the solvent.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Workflow for ABTS Assay:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS Radical (ABTS + K2S2O4) ABTS_Working Prepare ABTS Working Solution ABTS_Radical->ABTS_Working Mix Mix Sample and ABTS Solution ABTS_Working->Mix Sample_Dilutions Prepare Serial Dilutions of this compound Sample_Dilutions->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Inhibition FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample and FRAP Reagent FRAP_Reagent->Mix Sample_Dilutions Prepare Serial Dilutions of this compound Sample_Dilutions->Mix Standard_Curve Prepare FeSO4 Standard Curve Calculate_FRAP Calculate FRAP Value (µM Fe2+) Standard_Curve->Calculate_FRAP Incubate Incubate at 37°C (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 593 nm Incubate->Measure_Absorbance Measure_Absorbance->Calculate_FRAP NFkB_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (e.g., ROS) IKK IKK Complex Oxidative_Stress->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_P p-IκBα IkBa->IkBa_P NFkB_active Active NF-κB NFkB->NFkB_active Released Proteasome Proteasomal Degradation IkBa_P->Proteasome Leads to Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-oxidant Gene Expression Nucleus->Gene_Expression Induces Sinigrin This compound Sinigrin->IKK Inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Keap1->Nrf2 Releases Ub Ubiquitination Nrf2->Ub Keap1 targets for Nrf2_active Active Nrf2 Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Induces Sinigrin This compound (Potential Activator) Sinigrin->Keap1 May promote dissociation

References

Unveiling the Anticancer Promise of Sinigrin Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Sinigrin hydrate, a glucosinolate found in cruciferous vegetables, is emerging as a compound of significant interest in oncology research. Preclinical studies have demonstrated its potential to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, complete with experimental protocols and data, to support further investigation by researchers, scientists, and drug development professionals.

Core Mechanisms of Action: A Multi-Faceted Approach to Cancer Inhibition

Sinigrin itself is a biologically inactive precursor. Its anticancer effects are primarily attributed to its enzymatic hydrolysis product, allyl isothiocyanate (AITC). This conversion is catalyzed by the enzyme myrosinase, which is released upon damage to the plant cells or can be found in the gut microbiota. AITC exerts its cytotoxic effects on cancer cells through several key mechanisms:

  • Induction of Apoptosis: AITC has been shown to trigger programmed cell death in various cancer cell lines. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the upregulation of pro-apoptotic proteins like p53 and Bax, and the activation of executioner caspases, such as caspase-3.[1][2] Concurrently, a downregulation of anti-apoptotic Bcl-2 family members is observed.[2]

  • Cell Cycle Arrest: Sinigrin and its metabolite AITC can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies have demonstrated that treatment with sinigrin can lead to an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, preventing them from proceeding to mitosis.[2]

  • Modulation of Signaling Pathways: The anticancer activity of sinigrin is intricately linked to its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation. Key pathways affected include:

    • PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer, promoting cell growth and survival. Sinigrin has been shown to inhibit the phosphorylation of key components of this pathway, leading to downstream effects that curb cancer progression.

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is involved in cellular stress responses and can influence cell fate. Sinigrin has been observed to modulate the phosphorylation of JNK and p38, contributing to its pro-apoptotic effects.[3]

    • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer. Sinigrin can suppress the activation of NF-κB, thereby reducing the expression of inflammatory mediators that can promote tumor growth.

Quantitative Analysis of Anticancer Efficacy

The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, serve as a key metric for its potency.

Cell LineCancer TypeIC50 (µg/mL)Reference
DU-145Prostate Cancer15.88[1]
HCT-15Colon Adenocarcinoma21.42[1]
A-375Melanoma24.58[1]
H460Lung Carcinoma60[4]

Experimental Protocols: A Guide for In Vitro and In Vivo Investigation

To facilitate further research into the anticancer potential of this compound, this section provides detailed methodologies for key experiments.

Preparation of this compound for In Vitro Studies

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture

Human cancer cell lines such as DU-145 (prostate), HCT-15 (colon), A-375 (melanoma), and H460 (lung) can be obtained from reliable cell banks. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cytosolic proteins.

  • Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to the cell lysates.

  • Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.

  • Absorbance Measurement: Measure the absorbance of the resulting chromophore at 405 nm.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Extract total protein from sinigrin-treated and control cells.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Akt, p-Akt, etc.) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of anticancer compounds.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups and administer this compound (e.g., via oral gavage or intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound's anticancer activity, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Metabolism cluster_1 Cellular Effects of AITC This compound This compound Myrosinase Myrosinase This compound->Myrosinase Allyl Isothiocyanate (AITC) Allyl Isothiocyanate (AITC) Myrosinase->Allyl Isothiocyanate (AITC) AITC AITC Apoptosis Apoptosis AITC->Apoptosis Cell Cycle Arrest Cell Cycle Arrest AITC->Cell Cycle Arrest Signaling Pathway Modulation Signaling Pathway Modulation AITC->Signaling Pathway Modulation

Metabolism of this compound and its Cellular Effects.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway This compound This compound AITC AITC This compound->AITC PI3K PI3K AITC->PI3K inhibition p53 p53 AITC->p53 upregulation Bcl-2 Bcl-2 AITC->Bcl-2 downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Bax Bax p53->Bax Caspase-3 Caspase-3 Bax->Caspase-3 Bcl-2->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Key Signaling Pathways Modulated by this compound.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell Culture Cell Culture Sinigrin Treatment Sinigrin Treatment Cell Culture->Sinigrin Treatment MTT Assay MTT Assay Sinigrin Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Sinigrin Treatment->Apoptosis Assay Western Blot Western Blot Sinigrin Treatment->Western Blot Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Sinigrin Administration Sinigrin Administration Tumor Growth->Sinigrin Administration Tumor Measurement Tumor Measurement Sinigrin Administration->Tumor Measurement

General Experimental Workflow for Anticancer Evaluation.

Conclusion and Future Directions

The existing body of preclinical evidence strongly suggests that this compound holds significant promise as a potential anticancer agent. Its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways in cancer cells provides a solid foundation for further investigation. Future research should focus on comprehensive in vivo efficacy and toxicity studies, elucidation of its detailed molecular mechanisms, and exploration of its potential in combination therapies. The detailed protocols and data presented in this guide are intended to empower researchers to build upon this promising foundation and accelerate the translation of this compound from a laboratory curiosity to a potential clinical reality in the fight against cancer.

References

Sinigrin Hydrate: A Technical Guide on Bioavailability and Pharmacokinetics for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a glucosinolate found in cruciferous vegetables like Brussels sprouts and broccoli, and in high concentrations in the seeds of black mustard (Brassica nigra), is a subject of growing interest in the scientific community.[1] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted into allyl isothiocyanate (AITC), a compound recognized for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties.[2][3] This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of sinigrin hydrate, with a focus on its conversion to the bioactive metabolite, AITC. Due to its low systemic absorption, the pharmacokinetic profile of sinigrin itself is not well-characterized in the literature. Therefore, this guide will also detail the pharmacokinetic parameters of its principal metabolite, AITC.

Metabolism and Bioavailability of Sinigrin

The bioavailability of orally ingested sinigrin is notably low.[4] When consumed, sinigrin can be hydrolyzed by the enzyme myrosinase, which is present in the plant material, in the oral cavity during chewing, and by the gut microbiota in the colon.[5] This enzymatic action releases glucose and an unstable intermediate that rearranges to form allyl isothiocyanate (AITC).[6] Cooking can inactivate plant myrosinase, leading to a greater proportion of intact sinigrin reaching the colon for microbial metabolism.[7]

Studies in rats have indicated that only a small fraction, approximately 7%, of orally administered sinigrin is absorbed from the intestinal mucosa.[8] The majority of ingested sinigrin reaches the large intestine, where it is available for degradation by the colonic microflora.[4] In vitro models using human colonic microflora have demonstrated that sinigrin is steadily degraded, with the peak production of AITC occurring between 9 and 12 hours after introduction.[7] The conversion rate of sinigrin to AITC can vary significantly among individuals, with studies showing a range of 10% to 30% conversion.[7]

Metabolic Pathway of Sinigrin to Allyl Isothiocyanate

Sinigrin Sinigrin Myrosinase Myrosinase (Plant or Microbial) Sinigrin->Myrosinase Unstable_Aglycone Unstable Aglycone Myrosinase->Unstable_Aglycone Hydrolysis Glucose Glucose Unstable_Aglycone->Glucose Release AITC Allyl Isothiocyanate (AITC) Unstable_Aglycone->AITC Spontaneous Rearrangement

Metabolic conversion of sinigrin to allyl isothiocyanate.

Pharmacokinetics of Allyl Isothiocyanate (AITC)

Given the low systemic exposure of sinigrin, the pharmacokinetic profile of its bioactive metabolite, AITC, is of primary importance for understanding its physiological effects. Pharmacokinetic studies, primarily in rats, have shown that AITC is rapidly absorbed from the upper gastrointestinal tract, with a bioavailability of approximately 90% after oral administration.[8]

ParameterValue (in Rats)Reference
Bioavailability (Oral) ~90%[8]
Time to Peak Concentration (Tmax) 3 hours[8]
Peak Concentration (Cmax) 10 - 100 µM (for a dose of 25 - 250 µmol/kg)[8]

Experimental Protocols

In Vitro Large-Intestinal Model for Sinigrin Metabolism
  • Objective: To investigate the degradation of sinigrin and the production of AITC by human colonic microflora.[4]

  • Model: A dynamic in vitro large-intestinal model inoculated with a complex microflora of human origin.[4]

  • Substrate: Purified sinigrin dissolved in water and sterilized by filtration, or myrosinase-inactivated Brussels sprouts.[4]

  • Experimental Conditions:

    • Adaptation of the human microflora in the model for 16 hours.[4]

    • Addition of sinigrin at initial concentrations of 1 mM or 15 mM.[4]

    • Collection of samples from the luminal and dialysis fluids at 3-hour intervals up to 18 hours, and then at 24 and 36 hours.[4]

  • Analytical Method:

    • Sinigrin Quantification: High-Performance Liquid Chromatography (HPLC).[4]

    • AITC Quantification: Solid-Phase Microextraction (SPME) followed by Gas Chromatography (GC).[4]

In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic parameters of sinigrin and AITC after oral administration.

  • Animal Model: Male Wistar rats.[8]

  • Administration:

    • Sinigrin (50 µmol/kg body weight) or AITC (25 or 50 µmol/kg body weight) administered intragastrically.[8]

    • Substances were dissolved in distilled water.[8]

  • Sample Collection: Blood samples collected at various time points post-administration.

  • Analytical Method:

    • Quantification of sinigrin and its metabolites in plasma is typically performed using Liquid Chromatography with tandem Mass Spectrometric detection (LC-MS/MS).[9] This method allows for the sensitive and specific measurement of the parent compound and its derivatives.[9]

Experimental Workflow for In Vivo Pharmacokinetic Study

Animal_Model Animal Model (Rats) Dosing Oral Administration (this compound) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis

Workflow for in vivo pharmacokinetic analysis.

Signaling Pathways Modulated by Sinigrin and AITC

Both sinigrin and its metabolite AITC have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

Sinigrin has been demonstrated to inhibit the production of pro-inflammatory mediators by suppressing the Nuclear Factor-kappa B (NF-κB) pathway.[10] AITC also attenuates the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[5][8][11]

Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_active Active NF-κB IKK->NFkB_active Activation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression AITC AITC AITC->IKK Inhibition

Inhibition of the NF-κB pathway by AITC.
MAPK Signaling Pathway

Sinigrin can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs).[10] AITC has been shown to downregulate the protein levels of phosphorylated JNK, ERK, and p38, which are key components of the MAPK signaling cascade.[12]

Growth_Factors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cell Proliferation, Invasion Transcription_Factors->Cellular_Response AITC AITC AITC->MAPK Inhibition of Phosphorylation

Modulation of the MAPK pathway by AITC.
PI3K/AKT/mTOR Signaling Pathway

AITC has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival.[2][13] This inhibition contributes to the anti-cancer properties of AITC by suppressing proliferation and inducing apoptosis in cancer cells.[2]

Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth AITC AITC AITC->AKT Inhibition of Phosphorylation

Inhibition of the PI3K/AKT/mTOR pathway by AITC.

Conclusion

The bioavailability of this compound is limited, with a significant portion undergoing metabolism by the gut microbiota to form the highly bioactive compound, allyl isothiocyanate. Consequently, the systemic pharmacokinetic profile is largely reflective of AITC. Future research should focus on elucidating the full spectrum of sinigrin's metabolites and their respective biological activities. For drug development professionals, strategies to enhance the bioavailability of sinigrin or to deliver AITC directly may be promising avenues for harnessing the therapeutic potential of this natural compound. Understanding the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT/mTOR by sinigrin and AITC provides a solid foundation for further investigation into their mechanisms of action and potential clinical applications.

References

The Discovery and History of Sinigrin Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a prominent glucosinolate found in plants of the Brassicaceae family, has a rich history intertwined with the development of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to sinigrin hydrate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical properties, historical and modern experimental protocols, and its interaction with key biological signaling pathways.

Discovery and Historical Milestones

The journey of sinigrin's discovery began in the 19th century with early investigations into the pungent principles of mustard seeds.

  • 1839: Initial Isolation The first reported isolation of a substance from black mustard seeds (Brassica nigra) is credited to the French chemists Pierre-Jean Robiquet and Antoine-François Boutron-Charlard. They documented their findings on the components of mustard seeds, laying the groundwork for future discoveries.[1]

  • 1840: Identification of Potassium Myronate A year later, Antoine Bussy isolated the potassium salt of what he named "myronic acid," which is now known as sinigrin. This marked a significant step in identifying the specific chemical entity responsible for the characteristic pungency of mustard.

  • Early 20th Century: Structural Elucidation By 1930, the fundamental chemical structure of sinigrin had been established, revealing it to be a glucoside.[1] This early work provided the basic framework of a glucose molecule linked to a sulfur-containing aglycone.

  • 1963: Stereochemistry Confirmation The precise three-dimensional arrangement of atoms in the sinigrin molecule, its stereochemistry, was definitively determined through X-ray crystallography of its potassium salt. This confirmed the Z-configuration of the C=N bond, a characteristic feature of all naturally occurring glucosinolates.[1]

  • 1965: First Laboratory Synthesis The first successful laboratory synthesis of sinigrin was achieved, providing a method to produce the compound independent of its natural sources and enabling further chemical and biological studies.

Physicochemical Properties of this compound

Sinigrin is typically isolated and handled in its hydrate form. The following tables summarize its key physicochemical properties.

General and Physical Properties
PropertyValueReference(s)
Chemical Formula C₁₀H₁₆KNO₉S₂ · xH₂O[2][3]
Molar Mass (Anhydrous) 397.46 g/mol [2][3]
Appearance White to faint beige crystalline powder[2]
Melting Point 127-129 °C (with decomposition)
Specific Rotation [α]D²⁰ -17° (c=1 in H₂O)
Solubility Data
SolventSolubility (mg/mL)Temperature (°C)Reference(s)
Water 125Ambient[2]
Dimethyl Sulfoxide (DMSO) 79Ambient[2]
Ethanol ~30Ambient[3]
Methanol SolubleNot specified
Phosphate Buffered Saline (PBS, pH 7.2) ~1Ambient[3]
Spectroscopic Data
TechniqueKey Data PointsReference(s)
UV-Vis Spectroscopy (λmax) 227 nm[3][4]
¹H-NMR Spectroscopy Signals corresponding to the allyl group and the glucose moiety have been reported.[5][6]
¹³C-NMR Spectroscopy Characteristic chemical shifts for the glucosinolate core structure have been identified.[5]
FTIR Spectroscopy Peaks associated with hydroxyl, sulfate, and thioglucoside functional groups are observed.[7]

Experimental Protocols

Historical Isolation Method (Conceptual Reconstruction based on 19th-Century Practices)

Early isolation methods for sinigrin were laborious and relied on classical chemical techniques. The following is a conceptual reconstruction of a likely protocol:

  • Source Material: Finely ground seeds of black mustard (Brassica nigra).

  • Defatting: The powdered seeds were first treated with a non-polar solvent, such as diethyl ether, to remove fatty oils. This was typically done through repeated washing and filtration.

  • Extraction: The defatted seed meal was then extracted with boiling 80% ethanol. The alcohol would dissolve the sinigrin and other polar compounds, leaving behind insoluble plant material. The process would involve heating the mixture under reflux for several hours.

  • Concentration: The ethanolic extract was filtered and then concentrated by distillation to remove the bulk of the ethanol.

  • Purification: The resulting aqueous concentrate would be treated with lead acetate to precipitate tannins and other impurities. The excess lead was then removed by bubbling hydrogen sulfide gas through the solution, precipitating lead sulfide.

  • Crystallization: The purified aqueous solution was then slowly evaporated. As the volume decreased, this compound would crystallize out as fine, needle-like crystals. The crystals would be collected by filtration and washed with a small amount of cold water or ethanol.

G cluster_extraction Extraction cluster_purification Purification & Crystallization Black Mustard Seeds Black Mustard Seeds Grinding Grinding Defatting (Ether) Defatting (Ether) Extraction (Boiling Ethanol) Extraction (Boiling Ethanol) Filtration_1 Filtration_1 Ethanolic Extract Ethanolic Extract Concentration Concentration Impurity Precipitation (Lead Acetate) Impurity Precipitation (Lead Acetate) Lead Removal (H2S) Lead Removal (H2S) Slow Evaporation Slow Evaporation Crystallization Crystallization This compound Crystals This compound Crystals

Modern Extraction and Purification Protocol

Modern methods for isolating this compound are more efficient and utilize advanced chromatographic techniques.

  • Source Material: Commercially available defatted mustard seed meal (Brassica juncea or Brassica nigra).

  • Extraction:

    • Suspend the seed meal in boiling 70% methanol for 15-20 minutes to inactivate the myrosinase enzyme.

    • Cool the mixture and continue extraction with stirring at room temperature for 2 hours.

    • Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

  • Purification by Anion-Exchange Chromatography:

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Load the resulting aqueous extract onto a DEAE-Sephadex A-25 column (or similar anion-exchange resin) that has been pre-equilibrated with a suitable buffer (e.g., 20 mM MES, pH 6.5).

    • Wash the column extensively with the equilibration buffer to remove unbound impurities.

    • Elute the bound glucosinolates, including sinigrin, with a salt gradient (e.g., 0-0.5 M potassium sulfate).

    • Collect fractions and analyze for the presence of sinigrin using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Crystallization:

    • Pool the fractions containing pure sinigrin and desalt them using a suitable method (e.g., dialysis or size-exclusion chromatography).

    • Concentrate the desalted sinigrin solution under reduced pressure.

    • Induce crystallization by adding a miscible anti-solvent, such as ethanol or acetone, and storing at 4°C.

    • Collect the resulting crystals of this compound by filtration, wash with the anti-solvent, and dry under vacuum.

G cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization Mustard Seed Meal Mustard Seed Meal Boiling 70% Methanol Boiling 70% Methanol Filtration Filtration Crude Extract Crude Extract Concentration Concentration Anion-Exchange Chromatography Anion-Exchange Chromatography Elution with Salt Gradient Elution with Salt Gradient Fraction Collection & Analysis Fraction Collection & Analysis Pure Sinigrin Fractions Pure Sinigrin Fractions Desalting Desalting Concentration_2 Concentration_2 Addition of Anti-solvent Addition of Anti-solvent Cold Storage Cold Storage This compound Crystals This compound Crystals

Biological Activity and Signaling Pathways

Sinigrin itself is largely biologically inactive. Its potent biological effects are primarily attributed to its hydrolysis product, allyl isothiocyanate (AITC), which is formed when plant tissues are damaged, bringing sinigrin into contact with the enzyme myrosinase. AITC is known to modulate several key signaling pathways involved in inflammation and cellular stress responses.

Myrosinase-Catalyzed Hydrolysis of Sinigrin

G Sinigrin Sinigrin Unstable Aglycone Unstable Aglycone Sinigrin->Unstable Aglycone Myrosinase Glucose Glucose Sinigrin->Glucose Sulfate Sulfate Sinigrin->Sulfate Myrosinase Myrosinase Allyl Isothiocyanate (AITC) Allyl Isothiocyanate (AITC) Unstable Aglycone->Allyl Isothiocyanate (AITC) Spontaneous Rearrangement

Interaction with Inflammatory Signaling Pathways

AITC has been shown to exert anti-inflammatory effects by modulating the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways.

  • NF-κB Pathway: AITC can inhibit the activation of the transcription factor NF-κB. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. AITC has been observed to modulate the phosphorylation of key kinases in this pathway, including JNK, ERK, and p38, thereby influencing the expression of inflammatory mediators.

  • NLRP3 Inflammasome: AITC can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response. By inhibiting its activation, AITC can reduce the production of the pro-inflammatory cytokine IL-1β.

G cluster_aitc Allyl Isothiocyanate (AITC) cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nlrp3 NLRP3 Inflammasome AITC AITC IKK IKK AITC->IKK inhibits JNK/ERK/p38 JNK/ERK/p38 AITC->JNK/ERK/p38 modulates NLRP3 Activation NLRP3 Activation AITC->NLRP3 Activation inhibits IκBα IκBα NF-κB NF-κB Pro-inflammatory Genes Pro-inflammatory Genes AP-1 AP-1 Inflammatory Mediators Inflammatory Mediators Caspase-1 Caspase-1 Pro-IL-1β Pro-IL-1β IL-1β IL-1β

Conclusion

This compound, a historically significant natural product, continues to be a subject of scientific interest due to the potent biological activities of its hydrolysis product, allyl isothiocyanate. This technical guide has provided a comprehensive overview of its discovery, physicochemical properties, and methods of isolation, alongside an exploration of its impact on crucial cellular signaling pathways. A thorough understanding of these aspects is essential for researchers and professionals seeking to harness the therapeutic potential of this fascinating molecule and its derivatives.

References

Sinigrin Hydrate: A Technical Guide to its Function in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin, a prominent glucosinolate found in members of the Brassicaceae family, is a cornerstone of plant defense against a wide array of herbivores and pathogens. This technical guide provides an in-depth exploration of the biosynthesis of sinigrin, its enzymatic degradation, and the subsequent activation of potent defense responses. We will delve into the quantitative distribution of sinigrin within plant tissues, detail established experimental protocols for its analysis, and illustrate the key molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant science, entomology, and drug development seeking to understand and harness the defensive properties of sinigrin.

The Glucosinolate-Myrosinase System: The "Mustard Oil Bomb"

The primary defense mechanism involving sinigrin is the glucosinolate-myrosinase system, colloquially known as the "mustard oil bomb".[1][2] In healthy plant tissue, sinigrin is physically segregated from the enzyme myrosinase (a thioglucoside glucohydrolase).[3][4] Sinigrin is typically stored in the vacuole of S-cells, while myrosinase is sequestered in myrosin cells or as cytosolic enzymes.[1][4] When plant tissue is damaged, for instance by herbivore feeding or pathogen invasion, this compartmentalization is disrupted, bringing sinigrin into contact with myrosinase.[1][4][5]

Myrosinase rapidly hydrolyzes the glucose moiety from sinigrin, generating an unstable aglycone intermediate.[1][3][5] This intermediate then spontaneously rearranges to form highly reactive and toxic compounds, primarily allyl isothiocyanate (AITC), but also allyl cyanide and allyl thiocyanate.[5][6] AITC is the principal bioactive compound responsible for the pungent taste of mustard and horseradish and is a potent deterrent and toxin to many insects and pathogens.[3][5] This rapid activation of a chemical defense is a highly effective strategy against a broad spectrum of antagonists.[1]

Sinigrin Biosynthesis

Sinigrin is biosynthesized from the amino acid methionine through a multi-step pathway primarily involving three phases: side-chain elongation, core structure synthesis, and side-chain modification.[7] The pathway begins with the chain elongation of methionine. Subsequently, the core glucosinolate structure is formed. The final step involves side-chain modifications to produce the characteristic allyl side chain of sinigrin.[7] Key genes involved in this pathway in Brassica nigra include BniMAM1-2, BniCYP79F1, and BniAOP2-1/2.[7]

Sinigrin_Biosynthesis Methionine Methionine Chain_Elongation Side-Chain Elongation (e.g., MAM1) Methionine->Chain_Elongation Homomethionine Homomethionine Chain_Elongation->Homomethionine Core_Structure_Formation Core Glucosinolate Structure Formation (e.g., CYP79F1) Homomethionine->Core_Structure_Formation Alkenyl_Glucosinolate Alkenyl Glucosinolate Precursor Core_Structure_Formation->Alkenyl_Glucosinolate Side_Chain_Modification Side-Chain Modification (e.g., AOP2) Alkenyl_Glucosinolate->Side_Chain_Modification Sinigrin Sinigrin Side_Chain_Modification->Sinigrin

Figure 1. Simplified Sinigrin Biosynthesis Pathway.

Sinigrin Breakdown and Defense Activation

Upon tissue damage, the glucosinolate-myrosinase system is activated. The breakdown of sinigrin and the subsequent formation of defense compounds is a critical event in plant-herbivore and plant-pathogen interactions.

Sinigrin_Breakdown Tissue_Damage Tissue Damage (Herbivory/Pathogen Attack) Sinigrin_Myrosinase_Contact Sinigrin and Myrosinase Come into Contact Tissue_Damage->Sinigrin_Myrosinase_Contact Hydrolysis Enzymatic Hydrolysis Sinigrin_Myrosinase_Contact->Hydrolysis Unstable_Aglycone Unstable Aglycone Hydrolysis->Unstable_Aglycone Rearrangement Spontaneous Rearrangement Unstable_Aglycone->Rearrangement AITC Allyl Isothiocyanate (AITC) Rearrangement->AITC Other_Products Allyl Cyanide, Allyl Thiocyanate Rearrangement->Other_Products Defense_Response Toxic/Deterrent Effect on Herbivores and Pathogens AITC->Defense_Response

Figure 2. Sinigrin Breakdown upon Tissue Damage.

Quantitative Data on Sinigrin Distribution

The concentration of sinigrin varies significantly among different plant species and even between different tissues of the same plant. This differential allocation reflects a strategic distribution of defense compounds to protect the most valuable and vulnerable plant parts.

Table 1: Sinigrin Concentration in Different Parts of Brassica nigra

Plant PartSinigrin Concentration (µg g⁻¹ DW)
Seeds12.75[8][9]
Cotyledon Leaves7.0[9]
True Leaves7.1[9]
Stems6.8[8][9]

Data from a study analyzing field-grown Brassica nigra plants.[8][9]

Table 2: Sinigrin Concentration in Deoiled Cake of Various Brassica Species Genotypes

SpeciesGenotypeSinigrin Concentration (µmol/g DM)
Brassica junceaGDM54.93[10]
Brassica junceaSKM174490.29[10]
Brassica nigraBHC 466.84[10]
Brassica nigraBSH1102.28[10]
Brassica napusPBN20017.51[10]
Brassica napusNRCG35173.14[10]
Eruca sativaRTM3142.92[10]
Eruca sativaT275.05[10]

This table illustrates the significant variation in sinigrin content even within the same species, highlighting the genetic basis for its production.[10]

Experimental Protocols

Accurate quantification of sinigrin is crucial for studies on plant defense, crop improvement, and the development of natural pesticides. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

Extraction of Sinigrin from Plant Material
  • Sample Preparation : Lyophilize fresh plant material to obtain a stable powder. This prevents enzymatic degradation of sinigrin by myrosinase.[11]

  • Extraction Solvent : Prepare a 70% methanol (MeOH) in ultrapure water solution.[12]

  • Extraction Procedure :

    • Weigh a precise amount of the lyophilized plant powder.

    • Add the 70% MeOH solution at a specific solvent-to-sample ratio.

    • The extraction can be enhanced using methods like ultrasonic-stimulated extraction.

  • Purification : For cleaner samples, the extract can be passed through an ion-exchange column to obtain a sinigrin-rich fraction.[11]

HPLC Analysis of Sinigrin
  • Instrumentation : An HPLC system equipped with a pump, injector, C18 analytical column, and a PDA or UV detector is required.[8][11]

  • Mobile Phase : A common mobile phase consists of a gradient of acetonitrile and water or an isocratic mobile phase such as 20 mM tetrabutylammonium:acetonitrile (80:20%, v/v at pH 7.0).[11][12]

  • Detection : Sinigrin is typically detected at a wavelength of 227 nm or 229 nm.[11][12]

  • Quantification :

    • Prepare a standard curve using a pure sinigrin standard at various concentrations (e.g., 50-800 µg/mL).[11]

    • Inject the prepared plant extracts into the HPLC system.

    • The retention time for pure sinigrin is typically around 3.6 to 6.3 minutes, depending on the specific method.[8][11]

    • Quantify the amount of sinigrin in the samples by comparing the peak area to the standard curve.[8][11]

HPLC_Workflow Plant_Material Plant Material (e.g., leaves, seeds) Lyophilization Lyophilization Plant_Material->Lyophilization Extraction Extraction (e.g., 70% Methanol) Lyophilization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Detection Detection (UV at 227/229 nm) Chromatographic_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

References

Sinigrin Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sinigrin hydrate, a naturally occurring glucosinolate found in cruciferous vegetables. This document consolidates key chemical and biological data, outlines detailed experimental methodologies, and visualizes associated signaling pathways to support ongoing research and development efforts.

Core Chemical and Physical Data

This compound is the hydrated form of sinigrin, a potassium salt of myronic acid. It is a subject of interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

PropertyValueCitation(s)
CAS Number 3952-98-5[1][2][3]
Molecular Formula C₁₀H₁₆KNO₉S₂·H₂O (hydrate) or C₁₀H₁₆KNO₉S₂ (anhydrous)[4]
Molecular Weight 415.5 g/mol (hydrate), 397.46 g/mol (anhydrous basis)[3][4]
Appearance White to off-white powder
Purity Typically ≥95% or ≥99% (HPLC)
Solubility Soluble in water, ethanol, DMSO, and dimethylformamide.
Storage Conditions Store at 0 - 8 °C or -20°C for long-term stability.

Biological Activity and Signaling Pathways

Sinigrin demonstrates a range of biological activities, primarily attributed to its hydrolysis product, allyl isothiocyanate (AITC). However, studies have also investigated the direct effects of sinigrin on cellular pathways.

Anti-inflammatory Activity

Sinigrin has been shown to exert anti-inflammatory effects by modulating key signaling pathways in macrophages.[4] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways, as well as the suppression of NLRP3 inflammasome activation.[3][4]

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Sinigrin has been observed to inhibit the phosphorylation of MAPK proteins and the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[1][4]

NF_kB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NF_kB NF-κB TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Sinigrin Sinigrin Sinigrin->MAPK Sinigrin->NF_kB

Inhibition of NF-κB and MAPK Pathways by Sinigrin.

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4] Sinigrin has been found to suppress the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of these potent inflammatory mediators.[4]

NLRP3_Inflammasome_Pathway Stimuli Inflammatory Stimuli (e.g., ATP, LPS) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Sinigrin Sinigrin Sinigrin->NLRP3

Sinigrin's Inhibition of the NLRP3 Inflammasome.
Anti-cancer Activity

Sinigrin has demonstrated anti-proliferative effects in various cancer cell lines. Studies suggest that it can induce cell cycle arrest and apoptosis.[2]

In liver cancer cells, sinigrin has been shown to induce apoptosis through a p53-dependent pathway.[2] This involves the upregulation of the tumor suppressor protein p53 and the subsequent modulation of Bcl-2 family proteins and caspases, leading to programmed cell death.[2]

p53_Apoptosis_Pathway Sinigrin Sinigrin p53 p53 Sinigrin->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Bax Bax (Pro-apoptotic) p53->Bax Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis

p53-Dependent Apoptosis Induced by Sinigrin.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological activities of this compound.

High-Performance Liquid Chromatography (HPLC) for Sinigrin Quantification

Objective: To quantify the concentration of sinigrin in a sample.

Methodology:

  • Sample Preparation: Extract sinigrin from the sample matrix using a suitable solvent, such as boiling 50% (v/v) acetonitrile or boiling water.

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: A typical mobile phase consists of 20 mM tetrabutylammonium:acetonitrile (80:20, v/v) at a pH of 7.0.

    • Flow Rate: Approximately 0.5 mL/min.

    • Detection: UV detection at 227 nm.

  • Quantification: Generate a standard curve using known concentrations of a this compound standard. The concentration of sinigrin in the sample is determined by comparing its peak area to the standard curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of sinigrin on cancer cell lines (e.g., HepG2).

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound dissolved in the appropriate cell culture medium. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with sinigrin.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-negative cells: Live cells.

Western Blot Analysis for Signaling Protein Expression

Objective: To determine the effect of sinigrin on the expression and phosphorylation of proteins in signaling pathways (e.g., NF-κB, MAPK).

Methodology:

  • Cell Lysis: Treat cells (e.g., RAW 264.7 macrophages) with sinigrin, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-MAPK, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

References

An In-depth Technical Guide to the Physicochemical Properties of Sinigrin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinigrin, also known as allyl glucosinolate, is a prominent glucosinolate found in cruciferous plants of the Brassicaceae family, such as mustard seeds (Brassica nigra), Brussels sprouts, and broccoli.[1][2] As a precursor to the pungent compound allyl isothiocyanate, it plays a crucial role in the plant's defense mechanisms.[1] In recent years, sinigrin has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4]

This technical guide provides a comprehensive overview of the physicochemical properties of sinigrin hydrate, tailored for researchers, scientists, and professionals in drug development. It consolidates key data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support further research and application.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, formulation, and analysis.

General and Physical Properties

This table outlines the primary identifiers and physical characteristics of this compound.

PropertyValueReferences
Chemical Name 1-[N-(sulfooxy)-3-butenimidate]1-thio-β-D-glucopyranose, monopotassium salt, hydrate[5]
Synonyms Allyl glucosinolate, Potassium myronate, 2-Propenyl glucosinolate[6][7]
CAS Number 3952-98-5[3][6][8][9][10]
Molecular Formula C₁₀H₁₆KNO₉S₂ · xH₂O[8][10]
Molecular Weight 397.46 g/mol (anhydrous basis)[3][6][9][10]
415.5 g/mol (monohydrate)[4][11]
Appearance White to off-white or faint beige crystalline powder[3][9][12]
Melting Point 128 °C (with decomposition)[8][10][12]
Specific Rotation [α]²⁰/D −17±1°, c = 1% in H₂O[8][10][12]
Purity Typically ≥95% to ≥99% (by HPLC or TLC)[3][5][10]
Solubility Profile

This compound is a highly hydrophilic compound.[2] Its solubility in various common laboratory solvents is detailed below.

SolventSolubilityReferences
Water 125 mg/mL (requires ultrasonication)[10]
Dimethyl Sulfoxide (DMSO) ~30 mg/mL[5][13]
Ethanol ~30 mg/mL[5][13]
Dimethylformamide (DMF) ~30 mg/mL[5]
Methanol Soluble[7][8]
PBS (pH 7.2) ~1 mg/mL[5][13]
Spectral Data

Spectroscopic data are critical for the identification and quantification of this compound.

TechniqueData (λmax)References
UV-Vis Spectroscopy 227 nm[5][13][14]
Infrared (IR) Spectroscopy FTIR spectra available from public databases (e.g., PubChem)[11]
Nuclear Magnetic Resonance (NMR) ¹H NMR and ¹³C NMR spectra available from public databases[11][15][16]

Experimental Protocols & Methodologies

This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is commonly used for the quantification and purity assessment of sinigrin.[14]

  • Instrumentation: An HPLC system equipped with a C18 analytical column and a UV detector.

  • Mobile Phase: An isocratic mobile phase consisting of 0.02 M tetrabutylammonium (TBA) in water (adjusted to pH 7.0) and acetonitrile (ACN) in an 80:20 (v/v) ratio.[14]

  • Flow Rate: 0.5 mL/min.[14]

  • Detection: UV detection at a wavelength of 227 nm.[14]

  • Procedure:

    • Prepare a standard stock solution of this compound in the mobile phase.

    • Generate a calibration curve by preparing a series of dilutions (e.g., 50 to 800 µg/mL).[14]

    • Prepare the sample solution by accurately weighing and dissolving the this compound in the mobile phase.

    • Inject both standards and samples into the HPLC system.

    • The retention time for pure sinigrin is approximately 3.6 minutes under these conditions.[14]

    • Quantify the amount of sinigrin in the sample by comparing its peak area to the calibration curve.

Solubility Determination
  • Method: Equilibrium solubility method.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the test solvent (e.g., water, DMSO, PBS) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The use of ultrasonication may be required for dissolution in water.[10]

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent and analyze its concentration using a validated analytical method, such as HPLC-UV, as described above.

    • The determined concentration represents the solubility of this compound in that solvent.

UV-Vis Spectroscopy
  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent that is transparent in the UV range (e.g., a water:acetonitrile mixture).[14]

    • Use the same solvent as a blank reference.

    • Scan the sample solution over a UV wavelength range (e.g., 200-400 nm) to record the absorption spectrum.

    • The wavelength at which the maximum absorbance occurs is identified as λmax. For sinigrin, this is consistently observed at 227 nm.[14][17]

Stability and Storage
  • Storage Conditions: For long-term stability (≥4 years), this compound solid should be stored at -20°C.[13] Storage at 0-8°C or room temperature is also cited for shorter durations.[3][10]

  • Solution Stability: Aqueous solutions are not recommended for storage for more than one day.[13] Stock solutions in organic solvents like DMSO or ethanol should be prepared fresh, and it is recommended to purge the solvent with an inert gas before dissolving the compound.[13]

  • pH Stability: Sinigrin is relatively stable in aqueous solutions with a pH between 5.0 and 7.0 but demonstrates less stability at a pH of 9.0.[18]

  • Degradation: Sinigrin is susceptible to enzymatic degradation by myrosinase, which is released upon tissue damage in its source plants.[1] Thermal degradation can also occur, particularly during cooking or processing.[19]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental and biological processes involving sinigrin.

Experimental Workflow: Sinigrin Extraction and Analysis

This workflow outlines the key steps for isolating and quantifying sinigrin from plant material, based on established laboratory procedures.[14]

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Quantification start Plant Material (e.g., Raphanus sativus roots) lyophilize Lyophilization (Freeze-Drying) start->lyophilize extract Extraction with Boiling Ethanol lyophilize->extract ion_exchange Anion-Exchange Chromatography (DEAE-Sephadex A-25) extract->ion_exchange elute Elution with Potassium Sulfate ion_exchange->elute hplc RP-HPLC Analysis (C18 Column, UV at 227 nm) elute->hplc quantify Quantification (vs. Standard Curve) hplc->quantify end_node Sinigrin Content Determined quantify->end_node

Caption: Workflow for sinigrin extraction and quantification.

Sinigrin's Anti-inflammatory Signaling Pathway

Sinigrin exerts anti-inflammatory effects by inhibiting key signaling cascades, thereby reducing the production of pro-inflammatory mediators.[4][13]

Caption: Inhibition of NF-κB and MAPK pathways by sinigrin.

Sinigrin's Anti-Cancer Signaling Pathway

In cancer cells, sinigrin can induce apoptosis and cell cycle arrest by modulating the PI3K/AKT/mTOR survival pathway.[4]

Caption: Sinigrin's inhibition of the PI3K/AKT/mTOR pathway.

References

Methodological & Application

Application Note and Protocol: Extraction of Sinigrin Hydrate from Mustard Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinigrin (allylglucosinolate) is a prominent glucosinolate found in the seeds of various Brassica species, such as Brassica nigra (black mustard) and Brassica juncea (brown mustard).[1][2] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted to allyl isothiocyanate (AITC), a compound known for its pungent taste and various biological activities, including anticancer, antibacterial, and antifungal properties.[3][4] This application note provides detailed protocols for the extraction of intact sinigrin hydrate from mustard seeds, a crucial first step for research into its therapeutic potential. The protocols are designed to inactivate myrosinase to prevent the degradation of sinigrin during extraction.

Experimental Protocols

Several methods have been established for the extraction of sinigrin from mustard seeds. The choice of method may depend on the desired yield, purity, and available equipment. Key to all methods is the initial inactivation of the myrosinase enzyme, which is typically achieved through heating.

Protocol 1: Ultrasound-Assisted Solvent Extraction

This method utilizes ultrasonic waves to enhance the extraction efficiency by disrupting the plant cell walls.

Materials and Reagents:

  • Mustard seeds (Brassica juncea or Brassica nigra)

  • Defatting solvent (e.g., hexane)

  • Ethanol (various concentrations, e.g., 57% v/v in water)

  • Deionized water

  • Grinder or mill

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator (optional)

  • Freeze-dryer (optional)

Procedure:

  • Seed Preparation: Grind the mustard seeds into a fine powder.

  • Defatting (Optional but Recommended): To improve the extraction of polar sinigrin, defat the seed powder by Soxhlet extraction or by stirring with hexane for several hours, followed by filtration. Air-dry the defatted powder to remove residual hexane.

  • Extraction:

    • Suspend the defatted mustard seed powder in a 57% ethanol solution. A typical solid-to-liquid ratio is 1:10 to 1:20 (w/v).

    • Place the suspension in an ultrasonic bath and sonicate for a specified duration. Optimal conditions have been reported to be around 60 minutes at a temperature of 81°C.[5][6]

  • Solid-Liquid Separation: Centrifuge the mixture at approximately 4000 rpm for 15-20 minutes to pellet the solid material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm filter to remove any remaining fine particles.

  • Solvent Removal (Optional): The ethanol can be removed from the extract using a rotary evaporator. The remaining aqueous solution can then be freeze-dried to obtain a powdered sinigrin extract.

  • Storage: Store the final extract at -20°C to prevent degradation.

Protocol 2: Boiling Solvent Extraction

This is a conventional and widely used method for sinigrin extraction. The boiling step effectively inactivates myrosinase.

Materials and Reagents:

  • Mustard seeds (Brassica juncea)

  • Aqueous acetonitrile (50% v/v) or deionized water

  • Grinder or mill

  • Heating mantle or hot plate with a stirrer

  • Reflux condenser

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters (0.45 µm)

  • Freeze-dryer (optional)

Procedure:

  • Seed Preparation: Grind the mustard seeds into a fine powder.

  • Extraction:

    • Add the mustard seed powder to a flask containing either boiling 50% aqueous acetonitrile or boiling deionized water.[7] Using a reflux condenser is recommended to prevent solvent loss.

    • Maintain the mixture at boiling temperature with continuous stirring for 15-25 minutes.

  • Cooling and Separation: Allow the mixture to cool to room temperature. Centrifuge the cooled mixture to separate the solid residue.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

  • Solvent Removal and Resuspension (for acetonitrile extracts): If 50% acetonitrile was used, the extract should be freeze-dried to remove the solvent. The resulting powder is then resuspended in deionized water for further analysis or use.[7]

  • Storage: Store the aqueous extract or the resuspended powder at -20°C.

Protocol 3: Purification by Anion-Exchange Chromatography

For applications requiring higher purity, the crude extract can be further purified using anion-exchange chromatography.

Materials and Reagents:

  • Crude sinigrin extract

  • Strongly basic anion-exchange resin (e.g., PA312LOH)

  • Potassium chloride (KCl) solution (1 N) for elution

  • Sodium hydroxide (NaOH) for resin regeneration

  • Chromatography column

Procedure:

  • Resin Preparation: Pack a chromatography column with the anion-exchange resin and equilibrate it with deionized water.

  • Loading: Load the crude sinigrin extract onto the column. Sinigrin, being an anion, will bind to the resin.

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound sinigrin using a 1 N KCl solution.

  • Desalting: The eluted fraction containing sinigrin and KCl can be desalted using dialysis or a suitable desalting column.

  • Purity Analysis: The purity of the fractions can be assessed by HPLC. A study reported an increase in purity from 43.05% to 79.63% using this method.[8]

  • Resin Regeneration: The resin can be regenerated with NaOH for reuse.[8]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on sinigrin extraction and analysis.

Table 1: Comparison of Different Extraction Solvents for Sinigrin from Brassica juncea

Extraction SolventRelative Sinigrin YieldReference
Boiling 50% (v/v) aqueous acetonitrileHighest (yielded 15% more than water)[7]
Boiling waterBaseline[7]
Boiling 100% methanolLower than aqueous solvents[7]
70% (v/v) aqueous methanol at 70°CLower than aqueous solvents[7]

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Sinigrin

ParameterOptimal ValueSinigrin YieldReference
Ethanol Concentration57%3.84 ± 0.02%[5][6]
Extraction Temperature81°C3.84 ± 0.02%[5][6]
Extraction Time60 min3.84 ± 0.02%[5][6]

Table 3: HPLC Conditions for Sinigrin Quantification

ParameterCondition 1Condition 2Reference
Column Reversed-phase C18Reversed-phase C18[5][9]
Mobile Phase Methanol/water gradient (with 0.1% TFA)Acetonitrile/water (20:80) with 0.02 M TBA, pH 7.0[5][9]
Flow Rate 1.0 mL/min0.5 mL/min[5][10]
Detection Wavelength 235 nm227 nm[5][9][10]
Column Temperature 30°CNot specified[5]
Retention Time Not specified~3.6 min[10]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Sinigrin Extraction and Analysis

G Experimental Workflow for Sinigrin Extraction and Analysis mustard_seeds Mustard Seeds grinding Grinding mustard_seeds->grinding defatting Defatting (with Hexane) grinding->defatting extraction Extraction (e.g., Ultrasound-Assisted with 57% EtOH) defatting->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration crude_extract Crude Sinigrin Extract filtration->crude_extract purification Anion-Exchange Chromatography crude_extract->purification hplc_analysis HPLC Analysis for Quantification crude_extract->hplc_analysis For crude yield pure_sinigrin Purified Sinigrin purification->pure_sinigrin pure_sinigrin->hplc_analysis For purity assessment final_product Quantified this compound hplc_analysis->final_product

Caption: Workflow for sinigrin extraction and analysis.

Diagram 2: Sinigrin Bioactivation Pathway

G Sinigrin Bioactivation Pathway sinigrin Sinigrin (Precursor) myrosinase Myrosinase Enzyme (in presence of water) sinigrin->myrosinase Hydrolysis aitc Allyl Isothiocyanate (AITC) (Bioactive Compound) myrosinase->aitc biological_effects Biological Effects (e.g., Anticancer, Antimicrobial) aitc->biological_effects

References

Application Note: Quantification of Sinigrin Hydrate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of sinigrin hydrate, a glucosinolate with significant biological activities, including anticancer potential. The protocol outlines a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for accurate and precise measurement of sinigrin in various samples, particularly from plant extracts. This application note includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Sinigrin is a naturally occurring glucosinolate found in plants of the Brassicaceae family, such as mustard and horseradish. Upon enzymatic hydrolysis, it forms allyl isothiocyanate, a compound known for its pungent taste and various biological activities. The accurate quantification of sinigrin is crucial for the standardization of herbal extracts and the development of new therapeutic agents. This application note describes a validated RP-HPLC method for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (≥99.0% purity)

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium (TBA) hydrogen sulfate

  • Sodium acetate

  • Potassium sulfate

  • DEAE-Sephadex A-25

  • Enzyme sulfatase (from Helix pomatia)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Ethanol (70% v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for this compound quantification:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 analytical column (e.g., 4.6 x 150 mm, 3 µm, 300 Å)
Mobile Phase 20 mM Tetrabutylammonium:Acetonitrile (80:20, v/v), pH 7.0[1][2]
Flow Rate 0.5 mL/min[1][2]
Injection Volume 10 µL
Column Temperature 40 °C[3]
Detection Wavelength 227 nm[1][2]
Preparation of Standard Solutions

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 to 800 µg/mL.[1][2] These solutions are used to construct the calibration curve.

Sample Preparation from Plant Material

This protocol is adapted for the extraction of sinigrin from plant materials like Raphanus sativus roots.

  • Extraction: Extract a known quantity of the lyophilized and powdered plant material with 70% (v/v) ethanol at 65 °C for 15 minutes.[1] Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice more with the remaining plant material.

  • Ion-Exchange Chromatography: Pass the combined supernatant through a DEAE-Sephadex A-25 ion-exchange column to obtain a sinigrin-rich fraction.[1][2]

  • Desulfation (Optional but Recommended for complex matrices): The extract can be further purified by treating with sulfatase to convert glucosinolates to their desulfo-counterparts, which can improve chromatographic separation.[3]

  • Final Preparation: Filter the resulting fraction through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters

The described HPLC method has been validated for its accuracy, precision, and linearity.[1][2]

  • Linearity: The method demonstrates good linearity within a concentration range of 50 to 800 µg/mL, with a correlation coefficient (R²) greater than 0.99.[1][2]

  • Accuracy: The accuracy of the method can be determined by the standard addition method.

  • Precision: Intraday and interday precision should be evaluated by analyzing the same sample multiple times on the same day and on different days, respectively.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from method validation studies for this compound.

Table 1: System Suitability and Validation Parameters for Sinigrin (400 ppm) [1]

ParametersResults
Retention Time (min) 3.592
Linearity Range (µg/mL) 50 - 800
Correlation Coefficient (R²) > 0.99

Table 2: Accuracy and Precision Data of Sinigrin [1]

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
501.430.94-1.37-1.29
400----
800----

Data for 400 and 800 µg/mL were reported in the study but not explicitly broken down in the provided source.

Visualizations

The following diagrams illustrate the experimental workflow for this compound quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Plant Material (e.g., Raphanus sativus roots) lyophilize Lyophilization and Powdering start->lyophilize extraction Extraction with 70% Ethanol at 65°C lyophilize->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant ion_exchange Ion-Exchange Chromatography (DEAE-Sephadex) supernatant->ion_exchange fraction Sinigrin-Rich Fraction ion_exchange->fraction filtration 0.45 µm Filtration fraction->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection at 227 nm separation->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Experimental workflow for sinigrin quantification.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs sample Prepared Sample hplc HPLC Method sample->hplc standard Sinigrin Standard standard->hplc peak_area Peak Area hplc->peak_area concentration Concentration peak_area->concentration report Quantitative Report concentration->report

Caption: Logical relationship of HPLC quantification.

Conclusion

The RP-HPLC method detailed in this application note is a simple, sensitive, fast, and accurate technique for the quantification of this compound.[1][2] This protocol is particularly useful for the analysis of sinigrin in plant extracts and can be readily implemented in research and quality control laboratories. The provided validation data underscores the reliability of this method for its intended purpose.

References

Sinigrin Hydrate: Solubility, Application Notes, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin hydrate is a prominent glucosinolate found in cruciferous vegetables such as Brussels sprouts, broccoli, and the seeds of Brassica nigra (black mustard).[1] It is a precursor to allyl isothiocyanate (AITC), a compound with a range of studied biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[1][2][3] This document provides detailed information on the solubility of this compound in various solvents, protocols for its preparation and use in experimental settings, and an overview of its known biological signaling pathways.

Data Presentation: Solubility of this compound

The solubility of this compound can vary depending on the solvent and the specific experimental conditions. The following table summarizes the available quantitative data for common laboratory solvents.

SolventSolubilityMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4], 79 mg/mL~75.5 mM, ~198.7 mMTwo different solubilities are reported. It is advisable to test the solubility for your specific lot of this compound.
Water125 mg/mL[5]~314.5 mMHigh solubility in water.
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mL[4]~2.5 mMSignificantly lower solubility in a buffered aqueous solution compared to pure water.
Ethanol~30 mg/mL[4]~75.5 mMSoluble in ethanol.[4][6]
Dimethylformamide (DMF)~30 mg/mL[4]~75.5 mMSoluble in DMF.[4]
MethanolSoluble[6][7]-Quantitative data not readily available, but it is reported to be soluble.[6][7]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For a 1 mL of 10 mM stock solution, you will need approximately 3.98 mg of this compound (Molecular Weight: ~397.46 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound.

  • Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas to minimize oxidation.[4]

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.[5]

  • Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.[5]

Protocol for Preparation of an Aqueous Solution of this compound

This protocol outlines the preparation of an aqueous solution of this compound for use in biological experiments where an organic solvent is not desirable.

Materials:

  • This compound (solid)

  • Sterile, purified water or aqueous buffer (e.g., PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Weigh the required amount of this compound in a sterile conical tube.

  • Solvent Addition: Add the desired volume of sterile water or buffer to the tube.

  • Dissolution: Vortex the mixture until the this compound is fully dissolved.

  • Sterilization: If required for cell culture or other sterile applications, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Use and Storage: It is recommended to use aqueous solutions of this compound on the same day they are prepared.[4] Storage of aqueous solutions is not recommended for more than one day.[4]

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

G Experimental Workflow for this compound Solution Preparation cluster_start Start cluster_preparation Preparation cluster_dissolution Dissolution cluster_final_steps Final Steps & Storage cluster_end End start Start weigh Weigh this compound start->weigh add_solvent Add Solvent (e.g., DMSO or Water) weigh->add_solvent purge Purge with Inert Gas (for organic solvents) add_solvent->purge dissolve Vortex/Sonicate to Dissolve purge->dissolve sterilize Sterile Filter (if aqueous for cell culture) dissolve->sterilize end_node Ready for Use dissolve->end_node Use Fresh (Aqueous) aliquot Aliquot for Storage sterilize->aliquot store Store at -20°C or -80°C aliquot->store store->end_node

Caption: Workflow for preparing this compound solutions.

Sinigrin and its Influence on Cellular Signaling Pathways

G Overview of Sinigrin-Modulated Signaling Pathways cluster_inflammatory Inflammatory Response cluster_cell_growth Cell Growth & Proliferation cluster_metabolism Metabolism Sinigrin Sinigrin NFkB NF-κB Pathway Sinigrin->NFkB Inhibits MAPK MAPK Pathway Sinigrin->MAPK Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Sinigrin->PI3K_AKT_mTOR Modulates AMPK AMPK Pathway Sinigrin->AMPK Activates Inflammatory_Mediators Production of Inflammatory Mediators NFkB->Inflammatory_Mediators Leads to MAPK->Inflammatory_Mediators Leads to Cell_Proliferation Inhibition of Cell Proliferation PI3K_AKT_mTOR->Cell_Proliferation Regulates Adipocyte_Differentiation Inhibition of Adipocyte Differentiation AMPK->Adipocyte_Differentiation Leads to

Caption: Sinigrin's impact on key cellular signaling pathways.

Concluding Remarks

This compound is a versatile compound with significant potential in various research fields. Understanding its solubility and proper handling is crucial for obtaining reliable and reproducible experimental results. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this compound in their studies of its biological effects and potential therapeutic applications. It is always recommended to consult the specific product information sheet provided by the supplier for the most accurate and lot-specific data.

References

Application Notes and Protocols for the Preparation of Sinigrin Hydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of sinigrin hydrate stock solutions for research and development applications.

Introduction

Sinigrin, a glucosinolate found in plants of the Brassica genus, is a precursor to allyl isothiocyanate, a compound with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Accurate and reproducible experimental results depend on the correct preparation and storage of this compound stock solutions. These notes provide the necessary information on solubility, stability, and safety to ensure the integrity of your experiments.

Quantitative Data Summary

The solubility and stability of this compound are crucial for preparing appropriate stock solutions. The data is summarized in the tables below for easy reference.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[2][3]
Ethanol~30 mg/mL[2][3]
Dimethyl Formamide (DMF)~30 mg/mL[2][3]
Water125 mg/mL (requires ultrasonication)[4]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL[2][3]

Table 2: Stability and Storage of this compound

FormStorage TemperatureStabilityReference
Solid-20°C≥ 4 years[2][3]
Aqueous Solution (e.g., in PBS)4°CNot recommended for more than one day[2]
Aqueous Reference Solution (frozen)-20°CAt least 1 year[5]
In Plant Extract (refrigerated)4°CUp to 7 days[6]

Experimental Protocols

3.1. Safety Precautions

This compound should be considered hazardous until more information is available.[2] Always adhere to the following safety measures:

  • Handling: Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[2][7] Wash hands thoroughly after handling. Minimize dust generation and accumulation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[7] If dust formation is likely, use a particulate filter respirator.[8]

  • Ventilation: Use with adequate ventilation.[7] Facilities should be equipped with an eyewash station and a safety shower.[7]

  • Spills: In case of a spill, vacuum or sweep up the material into a suitable disposal container. Avoid creating dust.[7]

3.2. Protocol for High-Concentration Stock Solution in Organic Solvents (e.g., DMSO)

This protocol is suitable for preparing a concentrated stock solution that will be further diluted in aqueous media for biological experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance and appropriate weighing tools

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid into the tube.

  • Solvent Addition: Add the required volume of DMSO to achieve the desired concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Inert Gas Purge: To enhance stability, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

3.3. Protocol for Aqueous Stock Solution (e.g., Water or PBS)

This protocol is for preparing ready-to-use aqueous solutions or for applications where organic solvents are not permissible.

Materials:

  • This compound (solid)

  • Ultrapure water or Phosphate-Buffered Saline (PBS, pH 7.2)

  • Sterile volumetric flask or conical tube

  • Calibrated balance and appropriate weighing tools

  • Ultrasonicator (optional, for high concentrations in water)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For example, weigh approximately 9 mg for a ~0.9 mg/mL solution in 10 mL.[5]

  • Solvent Addition: Transfer the weighed solid into a volumetric flask. Add a portion of the solvent (e.g., 5 mL of water for a final 10 mL volume) and swirl to dissolve.

  • Complete Dissolution: Once dissolved, add the solvent to the final desired volume. If preparing a high-concentration solution in water (e.g., >100 mg/mL), ultrasonication may be required to facilitate dissolution.[4]

  • Usage and Storage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[2] For longer-term storage, it is preferable to prepare aliquots and freeze them at -20°C, where they may be stable for at least a year.[5]

Visualized Workflow and Signaling Pathways

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain this compound Solid weigh 1. Weigh this compound start->weigh choose_solvent 2. Choose Solvent weigh->choose_solvent add_organic 3a. Add Organic Solvent (DMSO, EtOH) choose_solvent->add_organic High Conc. add_aqueous 3b. Add Aqueous Solvent (Water, PBS) choose_solvent->add_aqueous Low Conc. / Solvent-Free dissolve_organic 4a. Dissolve & Purge with Inert Gas add_organic->dissolve_organic dissolve_aqueous 4b. Dissolve (Vortex / Sonicate) add_aqueous->dissolve_aqueous aliquot 5. Aliquot into Single-Use Tubes dissolve_organic->aliquot dissolve_aqueous->aliquot For Freezing use_fresh Use Fresh (within 1 day) dissolve_aqueous->use_fresh store 6. Store at -20°C aliquot->store end End: Ready for Experiment store->end use_fresh->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Sinigrin Hydrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing sinigrin hydrate in cell culture experiments. Sinigrin, a glucosinolate found in cruciferous vegetables, and its hydrolysis product, allyl isothiocyanate (AITC), have demonstrated significant anti-cancer properties by inducing apoptosis and cell cycle arrest, and modulating key signaling pathways.

Physicochemical Properties and Handling

This compound is a stable, water-soluble compound, making it convenient for cell culture applications. For experimental use, it is recommended to prepare a fresh stock solution in a suitable solvent and dilute it to the desired concentration in the cell culture medium.

PropertyValue
CAS Number 3952-98-5
Molecular Formula C₁₀H₁₆KNO₉S₂·H₂O
Molecular Weight 415.49 g/mol
Appearance White to off-white powder
Solubility Soluble in water, DMSO, and ethanol
Storage Store at 2-8°C

Mechanism of Action

While sinigrin itself may exhibit some bioactivity, its primary anti-cancer effects are attributed to its enzymatic conversion to AITC by the enzyme myrosinase.[1] Some cancer cell lines may possess endogenous myrosinase-like activity, or the compound can be studied in conjunction with exogenously added myrosinase. AITC has been shown to induce apoptosis and cause cell cycle arrest by modulating critical signaling pathways, including the PI3K/Akt and MAPK pathways.[1][2]

Quantitative Data Summary

The following tables summarize the reported cytotoxic and apoptotic effects of sinigrin and AITC on various cancer cell lines.

Table 1: IC50 Values of Sinigrin and AITC in Cancer Cell Lines
Compound/AgentCell LineCancer TypeIC50 ValueExposure Time
SinigrinH460Lung Carcinoma60 µg/mL48 hours
AITCGBM 8401Malignant Glioma9.25 ± 0.69 µM24 hours
AITCPC-3Prostate Cancer~17 µMNot specified
AITCLNCaPProstate Cancer~17 µMNot specified
AITCH1299Lung Cancer5 µMNot specified
AITCA549Lung Cancer10 µMNot specified
AITCHeLaCervical Cancer45 µM72 hours
AITCCAR cellsOral Cancer~30 µM48 hours
AITCBladder CancerBladder Cancer2.7–3.3 µMNot specified
Table 2: Effects of Sinigrin/AITC on Apoptosis and Cell Cycle
Compound/AgentCell LineEffectConcentrationExposure Time
Hydrated Mustard Seed Powder (contains Sinigrin)AY-27, UM-UC-3G2/M phase arrest and apoptosisNot specifiedNot specified
AITCGBM 8401G2/M phase arrestNot specified24 hours
AITCRT4S phase reduction, slight G1 increase0.005-0.0825 µMNot specified
AITCT24G1 and S phase reduction, G2/M arrest0.0625-0.0825 µMNot specified
SinigrinMCF-7G0/G1 phase arrest and apoptosis20 µM24 & 48 hours
Sinigrin-rich extractDU-145Increased apoptosis25 µg/mL24 hours

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve sinigrin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Materials:

  • This compound

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

This protocol is for investigating the effect of this compound on key proteins in the PI3K/Akt and MAPK signaling pathways.

Materials:

  • This compound

  • 6-well plates or larger culture dishes

  • Cancer cell line of interest

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of Akt, mTOR, ERK, JNK, p38, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound as described in the previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the changes in protein expression and phosphorylation.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_assays Downstream Assays cluster_data Data Analysis cell_culture Seed Cancer Cells treatment Treat with this compound cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt Assess Cytotoxicity apoptosis Annexin V Staining (Apoptosis Assay) treatment->apoptosis Quantify Apoptosis western Western Blot (Protein Expression) treatment->western Analyze Signaling Pathways ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Percentage apoptosis->apoptosis_quant protein_quant Protein Level Changes western->protein_quant

Experimental workflow for studying this compound.

signaling_pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_cellular_response Cellular Response sinigrin This compound PI3K PI3K sinigrin->PI3K Inhibits MAPKKK MAPKKK sinigrin->MAPKKK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR apoptosis Apoptosis Akt->apoptosis Inhibits cell_cycle_arrest Cell Cycle Arrest mTOR->cell_cycle_arrest MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 ERK->apoptosis JNK->apoptosis p38->apoptosis

Sinigrin's impact on PI3K/Akt and MAPK pathways.

References

Application Notes and Protocols for In Vivo Administration of Sinigrin Hydrate in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinigrin, an aliphatic glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family like broccoli, Brussels sprouts, and black mustard seeds, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] In preclinical research, Sinigrin itself is often considered a prodrug; its biological activity is primarily attributed to its hydrolysis product, allyl isothiocyanate (AITC).[3][4][5] This conversion is catalyzed by the enzyme myrosinase, which can be found endogenously in the plant matter or within the gut microbiota of mammals.[5][6] Numerous studies utilizing mouse models have demonstrated the therapeutic potential of Sinigrin in various chronic diseases, highlighting its anti-inflammatory, anticancer, antioxidant, and cardiometabolic benefits.[1][2][3]

These application notes provide a comprehensive overview of the in vivo administration of Sinigrin hydrate in mice, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and workflows for researchers and drug development professionals.

Key Applications and Observed Effects in Mouse Models

Anti-inflammatory and Immunomodulatory Effects

Sinigrin administration has shown remarkable efficacy in mitigating inflammation in various mouse models. In dextran sulfate sodium (DSS)-induced colitis models, oral administration of Sinigrin significantly reduced disease severity by attenuating colon length shrinkage, body weight loss, and the overall disease index score.[7][8] The mechanism involves the suppression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-1β, and IL-17.[1][2][7] This anti-inflammatory action is mediated through the inhibition of critical signaling pathways such as NF-κB and MAPK, as well as the suppression of the NLRP3 inflammasome.[1][2][9]

Anti-cancer Activity

The anticancer potential of Sinigrin, primarily through its metabolite AITC, has been established in several cancer models.[3][4] Studies have shown that Sinigrin can inhibit the proliferation of tumor cells and reduce the number of surface tumors in carcinogen-induced hepatotoxicity models in rodents.[1][10][11] The proposed mechanisms include the induction of apoptosis (programmed cell death) through the up-regulation of p53 and the down-regulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[8][10][11] Furthermore, Sinigrin has been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[10][11]

Antioxidant Properties

Sinigrin demonstrates significant antioxidant properties in vivo. It has been shown to lower the levels of reactive nitrogen species, an effect indicated by reduced urinary nitrate and nitrite levels in lipopolysaccharide-treated rats.[1] In mouse models of colitis, Sinigrin treatment reversed oxidative stress by enhancing the levels of key antioxidant enzymes such as glutathione (GSH), superoxide dismutase (SOD), and catalase.[7][8]

Cardiometabolic and Other Effects

In the context of metabolic diseases, Sinigrin has shown promise in improving insulin resistance and reducing plasma glucose in a type 2 diabetic mouse model.[12] Interestingly, some studies suggest that the effects of Sinigrin on the myocardium may be sex-dependent, with subchronic exposure leading to significant changes in metabolic, inflammatory, and antioxidant markers in the cardiac tissue of female mice.[6][13] Sinigrin has also been investigated for its anti-atherosclerotic effects, where it was found to repress the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in ApoE-deficient mice.[1]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key in vivo studies involving Sinigrin administration in mice.

Table 1: Effects of Sinigrin on DSS-Induced Colitis in Mice

Parameter Treatment Group Dosage Outcome Significance Citation
Disease Activity Index Sinigrin 15 mg/kg & 30 mg/kg Significant improvement in score p < 0.001 [7][8]
Body Weight Loss Sinigrin 15 mg/kg & 30 mg/kg Significantly mitigated p < 0.001 [7][8]
Colon Length Shrinkage Sinigrin 15 mg/kg & 30 mg/kg Significantly attenuated p < 0.001 [7][8]
Pro-inflammatory Cytokines Sinigrin 15 mg/kg & 30 mg/kg Significant attenuation p < 0.001 [8]
IL-17 Levels Sinigrin 15 mg/kg & 30 mg/kg Successfully abrogated p < 0.001 [7][8]

| Antioxidant Enzymes | Sinigrin | 15 mg/kg & 30 mg/kg | Levels significantly reversed | p < 0.001 |[7][8] |

Table 2: Effects of Subchronic Sinigrin Administration on Myocardial Biomarkers in Female Swiss Mice

Biomarker Dosage Duration Outcome Significance Citation
Irisin 10 mg/kg/day 28 days Significant increase p ≤ 0.05 [6][13]
MMP-2, MMP-9 10 mg/kg/day 28 days Significant increase p ≤ 0.05 [6][13]
Catalase (CAT) 10 mg/kg/day 28 days Significant increase p ≤ 0.05 [6][13]
Total Glutathione (tGSH) 10 mg/kg/day 28 days Significant increase p ≤ 0.05 [6][13]

| Atrial Natriuretic Peptide (ANP) | 10 mg/kg/day | 28 days | Significant decrease | p ≤ 0.05 |[6][13] |

Table 3: Effects of Sinigrin in a Type 2 Diabetes Mouse Model

Parameter Dosage Duration Outcome Significance Citation
Plasma Glucose 15 & 30 µmol/kg 21 days Reduced Not specified [12]
Insulin Resistance 15 & 30 µmol/kg 21 days Significantly improved Not specified [12]

| Glutathione (GSH) Levels | 15 & 30 µmol/kg | 21 days | Enhanced in liver & pancreas | p < 0.05 |[12] |

Experimental Protocols

Protocol 3.1: Administration in a DSS-Induced Colitis Mouse Model

This protocol describes both prophylactic (preventative) and therapeutic (treatment) administration of Sinigrin in a model of ulcerative colitis induced by dextran sulfate sodium (DSS).[7][8]

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • C57BL/6 or BALB/c mice (age and gender-matched)

  • Oral gavage needles (20-22 gauge, round tip)

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week prior to the experiment with standard chow and water ad libitum.

  • Preparation of Sinigrin Solution: Prepare a stock solution of this compound by dissolving it in sterile water or PBS. For a 15 mg/kg dose in a 20g mouse, a 1.5 mg/mL solution would allow for a 200 µL administration volume. Prepare fresh daily or as stability data allows.

  • Experimental Groups:

    • Control: Receive vehicle (water/PBS) only.

    • DSS Control: Receive DSS in drinking water and vehicle by gavage.

    • Prophylactic Group: Receive Sinigrin (15 or 30 mg/kg) orally for 5-7 days before DSS induction and throughout the 5-7 day DSS period.

    • Therapeutic Group: Receive DSS for 5-7 days to induce colitis, followed by daily oral administration of Sinigrin (15 or 30 mg/kg) for the subsequent 5-7 days.

  • Colitis Induction: Provide mice with 2-3% (w/v) DSS in their drinking water for 5-7 consecutive days. The water should be replaced every 2 days.

  • Sinigrin Administration: Administer the prepared Sinigrin solution or vehicle via oral gavage once daily at the specified dose (e.g., 15 or 30 mg/kg body weight) according to the prophylactic or therapeutic schedule.

  • Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experimental period (e.g., day 12), euthanize mice. Harvest the colon to measure its length. Collect colon tissue for histopathological analysis (H&E staining), myeloperoxidase (MPO) assay, cytokine analysis (ELISA or RT-qPCR), and Western blotting for signaling pathway proteins.

Protocol 3.2: Subchronic Oral Administration for Myocardial Studies

This protocol is based on a study evaluating the long-term effects of Sinigrin on cardiac biomarkers.[6][13]

Materials:

  • This compound

  • Physiological saline (0.9% NaCl)

  • Swiss mice (female and male, age-matched)

  • Oral gavage needles

  • Equipment for tissue homogenization and biochemical assays (ELISA kits, spectrophotometer)

Procedure:

  • Animal Acclimatization: House mice under standard conditions for at least one week.

  • Preparation of Sinigrin Solution: Dissolve this compound in physiological saline to a final concentration appropriate for the desired dosage (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 200 µL).

  • Experimental Groups:

    • Female Control: Receive 0.3 mL physiological saline intragastrically (ig) daily.

    • Male Control: Receive 0.3 mL physiological saline ig daily.

    • Female Sinigrin: Receive Sinigrin solution (10 mg/kg) ig daily.

    • Male Sinigrin: Receive Sinigrin solution (10 mg/kg) ig daily.

  • Administration: Administer the respective solutions once daily for 28 consecutive days via oral gavage.

  • Endpoint Analysis: After 28 days, euthanize the mice. Perfuse the circulatory system with cold PBS to remove blood. Excise the heart, weigh it, and immediately process it. Homogenize the cardiac tissue to prepare lysates for analysis of metabolic (irisin, ANP), inflammatory (MMP-2, MMP-9), and antioxidant (CAT, tGSH) markers using validated methods like ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the molecular pathways influenced by Sinigrin and a typical experimental workflow.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_sinigrin Sinigrin Action cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS / DSS MAPK MAPK (JNK, p38) LPS->MAPK Activates NFkB NF-κB LPS->NFkB Activates NLRP3 NLRP3 Inflammasome LPS->NLRP3 Activates Sinigrin Sinigrin Myrosinase Myrosinase (Gut Microbiota) Sinigrin->Myrosinase Hydrolysis AITC AITC (Active Metabolite) Myrosinase->AITC AITC->MAPK Inhibits AITC->NFkB Inhibits AITC->NLRP3 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Promotes Production NFkB->Cytokines Promotes Production NLRP3->Cytokines Promotes Production

Caption: Sinigrin's anti-inflammatory signaling cascade.

apoptosis_pathway cluster_sinigrin Sinigrin Action cluster_cellular Cancer Cell Response Sinigrin Sinigrin AITC AITC (Active Metabolite) Sinigrin->AITC Metabolized to p53 p53 Activation AITC->p53 Induces Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Caspase Caspase-3 Activation Bcl2->Caspase Inhibits Bax->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: Sinigrin's pro-apoptotic pathway in cancer cells.

dss_workflow cluster_prophylactic Prophylactic Model cluster_therapeutic Therapeutic Model p_acclimate Acclimatization (7 Days) p_sinigrin1 Sinigrin Gavage (Days 1-12) p_acclimate->p_sinigrin1 p_dss DSS in Water (Days 6-12) p_sinigrin1->p_dss p_endpoint Endpoint Analysis (Day 12) p_dss->p_endpoint t_acclimate Acclimatization (7 Days) t_dss DSS in Water (Days 1-7) t_acclimate->t_dss t_sinigrin2 Sinigrin Gavage (Days 8-12) t_dss->t_sinigrin2 t_endpoint Endpoint Analysis (Day 12) t_sinigrin2->t_endpoint

Caption: Experimental workflow for DSS-induced colitis models.

References

Application Notes and Protocols for Sinigrin Hydrate-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a glucosinolate found in cruciferous vegetables like broccoli and mustard seeds, has garnered significant interest for its potential anticancer properties. Upon hydrolysis by the enzyme myrosinase, sinigrin is converted into allyl isothiocyanate (AITC), a potent bioactive compound that has been shown to induce apoptosis in a variety of cancer cell lines.[1][2] These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for studying sinigrin-induced apoptosis in cancer research.

Mechanism of Action

Sinigrin, as a prodrug, requires enzymatic activation to exert its cytotoxic effects.[1] The primary mechanism of sinigrin-induced apoptosis involves the intrinsic mitochondrial pathway and the modulation of key survival signaling cascades.

Key Signaling Pathways:

  • p53-Dependent Apoptosis: Sinigrin treatment has been shown to upregulate the tumor suppressor protein p53.[2] Activated p53 transcriptionally activates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization.[2]

  • Modulation of Bcl-2 Family Proteins: The apoptotic cascade is further amplified by the sinigrin-mediated downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

  • Caspase Activation: The mitochondrial pathway culminates in the activation of a cascade of caspases. Sinigrin treatment leads to the cleavage and activation of initiator caspase-9 and executioner caspase-3, which are responsible for the proteolytic cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis.[3][4]

  • Inhibition of PI3K/AKT/mTOR Survival Pathway: Sinigrin has been demonstrated to inhibit the phosphorylation of key components of the PI3K/AKT/mTOR signaling pathway.[5] This pro-survival pathway is often hyperactivated in cancer, and its inhibition by sinigrin contributes to the suppression of cell proliferation and the induction of apoptosis.

Data Presentation

The following tables summarize the quantitative data on the efficacy of sinigrin and its derivatives in various cancer cell lines.

Table 1: IC50 Values of Sinigrin and its Derivatives in Cancer Cell Lines

CompoundCell LineIC50 ValueTreatment TimeReference
SinigrinH460 (Lung Carcinoma)60 µg/mL48 hours[6]
Sinigrin-rich fractionDU-145 (Prostate Cancer)15.88 µg/mLNot Specified[3]
Sinigrin-rich fractionHCT-15 (Colon Adenocarcinoma)21.42 µg/mLNot Specified[3]
Sinigrin-rich fractionA-375 (Melanoma)24.58 µg/mLNot Specified[3]
Sinigrin (with myrosinase)A549 (Lung Adenocarcinoma)~40% viability at 20 µM48 hours[1]

Table 2: Apoptosis Rates Induced by Sinigrin in Cancer Cell Lines

Cell LineTreatmentApoptosis RateTreatment TimeReference
DU-145 (Prostate Cancer)25 µg/mL Sinigrin-rich extractSignificant increase vs. control24 hours[7]
A549 (Lung Adenocarcinoma)20 µM Sinigrin + Myrosinase33.5% (early + late apoptosis)24 hours[1]
A549 (Lung Adenocarcinoma)20 µM Sinigrin + Myrosinase25.6% (early + late apoptosis)48 hours[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing Sinigrin-Induced Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with Sinigrin Hydrate (various concentrations and time points) cell_seeding->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt annexin Annexin V/PI Staining (Apoptosis Rate) treatment->annexin western Western Blotting (Protein Expression) treatment->western ic50_calc IC50 Calculation mtt->ic50_calc apoptosis_quant Apoptosis Quantification annexin->apoptosis_quant protein_quant Protein Level Analysis (p53, Bcl-2, Caspases, p-Akt) western->protein_quant

Caption: Workflow for studying sinigrin-induced apoptosis.

sinigrin_apoptosis_pathway Signaling Pathway of Sinigrin-Induced Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular sinigrin This compound myrosinase Myrosinase sinigrin->myrosinase Hydrolysis aitc Allyl Isothiocyanate (AITC) myrosinase->aitc pi3k_akt PI3K/AKT/mTOR Pathway aitc->pi3k_akt Inhibition p53 p53 aitc->p53 Activation bcl2 Bcl-2 aitc->bcl2 Inhibition bax Bax p53->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion caspase9 Caspase-9 mitochondrion->caspase9 Cytochrome c release caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Sinigrin's apoptotic signaling cascade.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO or sterile water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.[8]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or water used to dissolve sinigrin).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[10]

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of changes in the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-Akt, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Analyze the changes in protein expression between treated and untreated samples.

References

Application Note & Protocol: Measuring the Antioxidant Activity of Sinigrin Hydrate Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antioxidants are crucial compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The evaluation of the antioxidant potential of natural compounds is a critical area of research in pharmacology and drug development. Sinigrin, a glucosinolate found in plants of the Brassicaceae family, has been studied for various biological activities. This application note provides a detailed protocol for assessing the free radical scavenging activity of Sinigrin hydrate using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH assay is a popular, rapid, and simple method for evaluating the antioxidant capacity of compounds.[1][2][3]

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][5] DPPH is a stable free radical that exhibits a deep purple color in solution, with a maximum absorbance typically measured at 517 nm.[1][6] When an antioxidant compound reacts with DPPH, the radical is scavenged, and the solution's color changes from purple to a pale yellow, resulting in a decrease in absorbance.[6] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[7] This change in absorbance is used to calculate the percentage of radical scavenging activity and subsequently determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8][9][10]

Experimental Protocol

1. Materials and Reagents

  • This compound (≥99.0%)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (or Trolox) as a positive control

  • Methanol (or Ethanol), analytical grade

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Adjustable micropipettes

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and other standard laboratory glassware

2. Reagent Preparation

  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol. This solution should be freshly prepared, stored in a light-protected (amber) bottle, and kept on ice or at 4°C during use. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[1]

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Solutions of this compound: Prepare a series of dilutions from the stock solution to obtain various concentrations (e.g., 10, 25, 50, 100, 200, 400 µg/mL) in methanol.

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid): Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

  • Working Solutions of Positive Control: Prepare a series of dilutions from the ascorbic acid stock solution (e.g., 2, 5, 10, 20, 40 µg/mL) in methanol.

3. Assay Procedure (96-Well Plate Method)

  • Plate Setup: Add 100 µL of the various concentrations of this compound working solutions into different wells of a 96-well plate.

  • Positive Control: Add 100 µL of the ascorbic acid working solutions into separate wells.

  • Blank Control: Add 100 µL of methanol to several wells to serve as the blank (for the sample and control).

  • Negative Control: Add 100 µL of methanol to several wells. This will be used to measure the absorbance of the DPPH solution without any antioxidant.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH stock solution to all wells except the blank wells. To the blank wells, add 100 µL of methanol.

  • Incubation: Mix the plate gently and incubate it in the dark at room temperature for 30 minutes.[11][12] The incubation period is critical and should be kept consistent across all experiments.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][7]

4. Data Analysis

  • Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage inhibition for each concentration of this compound and the positive control:

    % Inhibition = [(A_control - A_sample) / A_control] x 100 [13]

    Where:

    • A_control is the absorbance of the negative control (DPPH solution + methanol).

    • A_sample is the absorbance of the sample (DPPH solution + this compound or positive control).

  • Determine the IC50 Value: The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.[14] To determine this, plot a graph with the percentage of inhibition on the Y-axis and the corresponding sample concentrations on the X-axis. The IC50 value can be calculated using linear regression analysis from the dose-response curve.[8][9][10]

Data Presentation

The following tables present hypothetical data for the DPPH radical scavenging activity of this compound.

Table 1: Absorbance Data and Percentage Inhibition of this compound

Concentration (µg/mL)Absorbance (A_sample) at 517 nm (Mean ± SD)% Inhibition
Control (0) 0.985 ± 0.0150.0%
10 0.892 ± 0.0119.4%
25 0.768 ± 0.01422.0%
50 0.640 ± 0.00935.0%
100 0.498 ± 0.01249.4%
200 0.315 ± 0.01068.0%
400 0.158 ± 0.00884.0%

Table 2: IC50 Values for this compound and Ascorbic Acid

CompoundIC50 Value (µg/mL)
This compound101.2
Ascorbic Acid (Positive Control)8.5

Interpretation of Results

The results indicate that this compound exhibits dose-dependent antioxidant activity, as shown by the increasing percentage of DPPH inhibition with higher concentrations. The IC50 value provides a quantitative measure of the antioxidant strength; a lower IC50 value signifies a higher antioxidant potency.[14] In this hypothetical example, ascorbic acid (IC50 = 8.5 µg/mL) is a significantly more potent antioxidant than this compound (IC50 = 101.2 µg/mL).

Visualizations

DPPH_Workflow Experimental Workflow for DPPH Assay prep Reagent Preparation (DPPH, Sample, Control) plate Plate Loading (100 µL Sample/Control) prep->plate add_dpph Add DPPH Solution (100 µL) plate->add_dpph incubate Incubate (30 min in dark) add_dpph->incubate read Measure Absorbance (517 nm) incubate->read calc Data Analysis (% Inhibition, IC50) read->calc

Caption: A flowchart illustrating the key steps of the DPPH antioxidant assay protocol.

DPPH_Mechanism DPPH Radical Scavenging Mechanism DPPH_radical DPPH• (Radical, Purple) DPPH_reduced DPPH-H (Reduced, Yellow) plus + DPPH_radical->plus Antioxidant Antioxidant (e.g., Sinigrin) Antioxidant->DPPH_reduced H• donation Antioxidant_radical Antioxidant• (Oxidized) plus->Antioxidant

Caption: The chemical principle of the DPPH assay, showing radical reduction by an antioxidant.

References

Application Notes and Protocols: Anti-inflammatory Assay for Sinigrin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinigrin hydrate, a glucosinolate found in cruciferous vegetables like broccoli and mustard seeds, has demonstrated significant anti-inflammatory properties.[1][2][3] This has positioned it as a promising candidate for the development of novel therapeutic agents for chronic inflammatory diseases.[3] The anti-inflammatory effects of sinigrin are attributed to its ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][3][4] This document provides detailed protocols for in vitro and in vivo assays to evaluate the anti-inflammatory potential of this compound.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayModel SystemTest CompoundConcentration(s)Key FindingsReference(s)
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesThis compoundConcentration-dependentInhibition of NO production[4]
Pro-inflammatory Cytokine ProductionLPS-stimulated RAW 264.7 macrophagesThis compoundNot specifiedInhibition of TNF-α and IL-6 production[2][4]
Pro-inflammatory Cytokine Production3T3-L1 cellsThis compound1-100 µg/mLSuppression of TNF-α, IL-6, IL-1β, and IL-18[1][5]
NLRP3 Inflammasome ActivationLPS/ATP-stimulated cellsThis compoundNot specifiedSuppression of NLRP3, ASC, and caspase-1 expression; decreased IL-1β and IL-18 production[4]
Protein DenaturationEgg albuminNot specifiedNot specifiedPotential to inhibit protein denaturation[6]

Table 2: In Vivo Anti-inflammatory Activity of this compound

AssayModel SystemTest CompoundDosage(s)Key FindingsReference(s)
Dextran Sulfate Sodium (DSS)-Induced ColitisMiceThis compound15-30 mg/kg (oral)Mitigated body weight loss, attenuated colon length shrinkage, improved disease index score, abrogated IL-17 levels[1][7]
Carrageenan-Induced Paw EdemaRats/MiceNot specifiedNot specifiedPotential to reduce paw edema[8][9][10]

Experimental Protocols

In Vitro Assay: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure for evaluating the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^5 cells/mL and incubate for 24 hours.[11]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[12]

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[13]

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes the widely used carrageenan-induced paw edema model to assess the acute anti-inflammatory activity of this compound.[8][9][10][14]

Materials:

  • Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control (e.g., saline)

    • Group II: Carrageenan control

    • Group III: this compound (various doses) + Carrageenan

    • Group IV: Standard drug + Carrageenan

  • Dosing: Administer this compound or the standard drug orally 1 hour before carrageenan injection.[8][9]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9] The left paw can be injected with saline as a control.[9]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[8]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Mandatory Visualizations

Signaling Pathways

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Pro_inflammatory_Genes MAPK_pathway->Nucleus_NFkB Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines IL1b_IL18 IL-1β, IL-18 Sinigrin This compound Sinigrin->IKK Inhibits Sinigrin->MAPK_pathway Inhibits NLRP3 NLRP3 Inflammasome Sinigrin->NLRP3 Inhibits Caspase1 Caspase-1 NLRP3->Caspase1 Activates Caspase1->IL1b_IL18 Cleavage & Secretion

Caption: Sinigrin's anti-inflammatory mechanism.

Experimental Workflows

in_vitro_workflow start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay for NO collect->griess elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa analyze Data Analysis griess->analyze elisa->analyze end End analyze->end

Caption: In vitro anti-inflammatory assay workflow.

in_vivo_workflow start Start acclimatize Acclimatize Rats start->acclimatize grouping Group Animals acclimatize->grouping dosing Oral Administration of this compound grouping->dosing induction Inject Carrageenan in Paw dosing->induction measurement Measure Paw Volume (0-4h) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Caption: In vivo carrageenan-induced paw edema workflow.

References

Application Notes and Protocols for the Analytical Identification of Sinigrin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the identification and quantification of Sinigrin hydrate, a glucosinolate of significant interest for its potential biological activities. The following sections detail the sample preparation, analytical techniques, and expected quantitative data for the robust characterization of this compound.

Sample Preparation from Plant Material

A critical first step in the analysis of this compound from natural sources is the effective extraction and purification of the analyte from the complex plant matrix. A generalized workflow for this process is outlined below.

Sample_Preparation_Workflow cluster_extraction Extraction cluster_purification Purification start Plant Material (e.g., seeds, roots) homogenize Homogenization (e.g., grinding, milling) start->homogenize extraction Extraction with Boiling 70% Methanol or Ethanol (to inactivate myrosinase) homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 ion_exchange Ion-Exchange Chromatography (e.g., DEAE-Sephadex A-25) supernatant1->ion_exchange desulfation On-column Desulfation (with Arylsulfatase) ion_exchange->desulfation elution Elution with Water desulfation->elution freeze_dry Lyophilization (Freeze-Drying) elution->freeze_dry reconstitute Reconstitution in Mobile Phase or Water freeze_dry->reconstitute end Sample Ready for Analysis reconstitute->end

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocol: Extraction and Purification
  • Sample Homogenization:

    • Weigh a suitable amount of fresh or lyophilized plant material (e.g., 1-5 g).

    • Homogenize the material to a fine powder using a grinder or mortar and pestle. For fresh tissue, liquid nitrogen can be used to aid in the grinding process.

  • Extraction:

    • Transfer the powdered material to a flask.

    • Add boiling 70% (v/v) methanol or ethanol at a ratio of 10:1 (solvent volume: sample weight). The high temperature is crucial for inactivating the endogenous myrosinase enzyme, which would otherwise hydrolyze the sinigrin.

    • Incubate the mixture in a shaking water bath at 70-80°C for 15-20 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet twice more, combining the supernatants.

  • Purification by Ion-Exchange Chromatography:

    • Prepare a DEAE-Sephadex A-25 (or similar anion exchange resin) column.

    • Equilibrate the column with a suitable buffer, such as 20 mM sodium acetate (pH 5.5).

    • Load the combined supernatant onto the column. Glucosinolates, including sinigrin, will bind to the resin.

    • Wash the column with the equilibration buffer to remove unbound impurities.

  • Desulfation (Optional but recommended for some HPLC methods):

    • For the analysis of desulfoglucosinolates, apply a purified arylsulfatase solution to the column and allow it to react overnight at room temperature. This enzymatic step removes the sulfate group, which can improve chromatographic resolution.

  • Elution and Final Preparation:

    • Elute the intact sinigrin (or desulfosinigrin) from the column with deionized water.

    • Freeze-dry the eluate to obtain a purified powder.

    • Reconstitute the powder in a precise volume of the initial mobile phase for HPLC or LC-MS analysis, or in a suitable solvent for NMR and FTIR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of this compound. The method's accuracy and reproducibility make it ideal for routine analysis in quality control and research.

HPLC_Workflow start Prepared Sample hplc HPLC System start->hplc column Reversed-Phase C18 Column hplc->column mobile_phase Mobile Phase (Isocratic or Gradient) hplc->mobile_phase detector UV/PDA Detector column->detector mobile_phase->column data Data Acquisition and Analysis (Chromatogram) detector->data

Caption: General Workflow for HPLC Analysis of this compound.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A common isocratic mobile phase consists of a mixture of an aqueous buffer and acetonitrile. For example, 20 mM tetrabutylammonium hydrogen sulfate in water (pH adjusted to 7.0) and acetonitrile in an 80:20 (v/v) ratio has been shown to be effective.[1][2][3] Gradient elution can also be employed for separating multiple glucosinolates.[4]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[1][2][3]

    • Column Temperature: Maintain the column at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[4]

    • Detection: Monitor the eluent at a wavelength of 227 nm or 229 nm, which corresponds to the UV absorbance maximum of sinigrin.[1][2][4]

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 50-800 µg/mL).[1][2][3]

  • Quantification:

    • Inject the calibration standards to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of sinigrin in the samples by interpolating their peak areas on the standard curve.

Quantitative Data for HPLC Analysis
ParameterValueReference(s)
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)[1][2][3]
Mobile Phase 20 mM Tetrabutylammonium:Acetonitrile (80:20, v/v, pH 7.0)[1][2][3]
Flow Rate 0.5 mL/min[1][2][3]
Detection Wavelength 227 nm[1][2]
Retention Time Approximately 3.6 min[1][2][3]
Linearity Range 50 - 800 µg/mL (R² > 0.99)[1][2][3]
Intra-day Precision (%RSD) < 2%[1][2][3]
Inter-day Precision (%RSD) < 2%[1][2][3]
Accuracy (% Recovery) 98-102%[1][2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for the analysis of complex matrices and for structural confirmation.

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

  • Liquid Chromatography:

    • Utilize similar chromatographic conditions as described for HPLC, though adjustments to the mobile phase (e.g., using volatile buffers like ammonium acetate or formic acid) are necessary for MS compatibility.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of glucosinolates like sinigrin.[5]

    • MS/MS Analysis: For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For structural confirmation, product ion scans can be performed.

    • Precursor and Product Ions: The precursor ion for sinigrin ([M-H]⁻) is m/z 358. Characteristic product ions are typically monitored for quantification and confirmation.

Quantitative Data for LC-MS Analysis
ParameterValueReference(s)
Ionization Mode Negative Ion Electrospray (ESI-)[5]
Precursor Ion [M-H]⁻ m/z 358[5]
Limit of Detection 0.5 - 2 pmol[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in complete spectral assignment.

¹H and ¹³C NMR Spectral Data

While specific chemical shifts can vary slightly depending on the solvent and instrument, representative data are provided below.

¹H NMR (in D₂O) ¹³C NMR (in D₂O)
Proton δ (ppm)
H-1'~5.0
H-2~6.0-6.2 (m)
H-3~5.3-5.5 (m)
Glucose Protons~3.4-4.0

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing a characteristic "fingerprint" for this compound.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the purified sample with dry potassium bromide and pressing it into a thin disc. Alternatively, analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (from hydroxyl groups and water of hydration)
~2900C-H stretching (aliphatic)
~1640C=N stretching
~1250S=O stretching (sulfate group)
~1070C-O stretching (glycosidic bond)

References

Application Notes and Protocols for Sinigrin Hydrate in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sinigrin hydrate and its active derivative, allyl isothiocyanate (AITC), as natural food preservatives. Detailed experimental protocols are provided to guide research and development in this area.

Introduction

Sinigrin is a glucosinolate found in plants of the Brassicaceae family, such as mustard and broccoli.[1] While sinigrin itself exhibits limited antimicrobial activity, its enzymatic hydrolysis by myrosinase yields allyl isothiocyanate (AITC), a potent antimicrobial and antioxidant compound.[2][3] This transformation is often referred to as the "mustard oil bomb" and is a natural defense mechanism in plants.[1] AITC has demonstrated significant potential in food preservation by inhibiting the growth of a wide range of foodborne pathogens and spoilage microorganisms, thereby extending the shelf-life of various food products.[4][5]

Mechanism of Action

The primary antimicrobial activity of AITC stems from its ability to disrupt the cell membranes of microorganisms.[5] This disruption leads to the leakage of cellular metabolites and ultimately, cell death.[5] AITC is effective against bacteria in all growth stages.[5] Its vapor phase activity also makes it a suitable candidate for food preservation applications where direct contact is not always possible.[5]

Applications in Food Preservation

This compound, through its conversion to AITC, can be utilized in various food preservation strategies:

  • Direct addition to food products: AITC can be incorporated into food formulations to control microbial growth.

  • Active packaging: AITC can be integrated into packaging materials to create an antimicrobial atmosphere.

  • Edible coatings: AITC can be included in edible coatings for fruits, vegetables, and meat products to provide a protective barrier against microbial contamination.

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy of allyl isothiocyanate (AITC) against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Allyl Isothiocyanate (AITC) against Bacteria

Bacterial SpeciesStrainMediumpHTemperature (°C)MIC (ppm)Reference(s)
Escherichia coli33625Tryptic Soy Broth5-7-60-140[6]
Staphylococcus aureusRN4420Tryptic Soy Broth5-7-120-220[6]
Gram-negative non-LAB----100-200[6]
Gram-positive non-LAB----100-200[6]
Lactic Acid Bacteria (LAB)-MRS Broth--500-1000[6]
Salmonella enterica-Mueller-Hinton Broth-4-10-[7][8]
Listeria monocytogenes-Mueller-Hinton Broth-4-10-[7][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Allyl Isothiocyanate (AITC) against Yeasts

Yeast SpeciesConditionMIC (ppm)Reference(s)
Nonxerotolerant yeasts-1-4[6]
Xerotolerant yeastsRetarded growth50[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of AITC using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of AITC against foodborne pathogens like Listeria monocytogenes and Salmonella enterica.[1][8][9][10][11]

Materials:

  • Allyl isothiocyanate (AITC)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strains (e.g., Listeria monocytogenes, Salmonella enterica)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Nephelometer or spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture, pick 3-4 colonies and suspend them in a tube containing 5 ml of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using a nephelometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of AITC Dilutions:

    • Prepare a stock solution of AITC. Due to its volatility and poor water solubility, it may be necessary to use a solvent like DMSO or ethanol and to prepare a stable emulsion, potentially with a surfactant like Tween 80.

    • Perform serial two-fold dilutions of the AITC stock solution in the broth medium directly in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the AITC dilutions.

    • Include a positive control (broth with inoculum, no AITC) and a negative control (broth only) on each plate.

    • Seal the plate to prevent evaporation and AITC volatilization.

    • Incubate the plate at the optimal temperature for the specific bacterium (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of AITC that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture (Overnight) B Prepare Inoculum (0.5 McFarland) A->B Standardize D Inoculate Plate B->D Add inoculum C Prepare AITC Dilutions in 96-well plate C->D E Incubate (18-24h, 37°C) D->E F Read Results (Visual Inspection) E->F G Determine MIC F->G Lowest concentration with no growth

Workflow for MIC Determination.
Protocol 2: Evaluation of Antioxidant Capacity of Sinigrin and AITC in a Meat Model System

This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays to evaluate the antioxidant capacity of sinigrin and AITC in a ground beef model.[3][5][6][12][13][14][15]

Materials:

  • This compound and Allyl isothiocyanate (AITC)

  • Ground beef

  • Methanol

  • DPPH solution (in methanol)

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Trolox (for standard curve)

  • Spectrophotometer

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Prepare different concentrations of sinigrin and AITC.

    • Treat ground beef samples with the different concentrations of sinigrin and AITC. Include a control sample with no treatment.

    • Store the treated samples under refrigerated conditions (e.g., 4°C) for a specified period.

  • Extraction of Antioxidants:

    • At designated time points, take a subsample of the ground beef.

    • Homogenize the meat sample with methanol.

    • Centrifuge the homogenate and collect the supernatant for analysis.

  • DPPH Assay:

    • Add the methanolic extract to a DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity. A standard curve using Trolox can be prepared to express the results as Trolox equivalents.

  • FRAP Assay:

    • Mix the methanolic extract with the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined based on the increase in absorbance, which corresponds to the reduction of Fe³⁺ to Fe²⁺. Results can be expressed as Trolox equivalents using a standard curve.

G cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_results Results Beef Ground Beef Treat Treat with Sinigrin/AITC Beef->Treat Store Refrigerated Storage Treat->Store Extract Methanolic Extraction Store->Extract DPPH DPPH Assay (Absorbance at 517 nm) Extract->DPPH FRAP FRAP Assay (Absorbance at 593 nm) Extract->FRAP DPPH_Result DPPH Scavenging (%) DPPH->DPPH_Result FRAP_Result FRAP Value (Trolox Equivalents) FRAP->FRAP_Result G cluster_prep Coating Preparation cluster_app Coating Application cluster_eval Evaluation Alginate Dissolve Sodium Alginate & Glycerol in Water Mix Mix Alginate Solution & AITC Emulsion Alginate->Mix AITC_Emulsion Prepare AITC Emulsion (with Tween 80) AITC_Emulsion->Mix Dip_Strawberries Dip Strawberries in Coating Solution Mix->Dip_Strawberries Crosslink Dip in CaCl2 Solution Dip_Strawberries->Crosslink Dry Air Dry Crosslink->Dry Store Refrigerated Storage Dry->Store Evaluate Shelf-life Analysis (Visual, Weight, Microbial) Store->Evaluate G cluster_prep Preparation & Storage cluster_analysis Shelf-life Analysis (at intervals) cluster_outcome Outcome Beef Ground Beef Treat Treat with AITC Beef->Treat Package Package & Store (4°C) Treat->Package Micro Microbiological Analysis (TVC, Enterobacteriaceae) Package->Micro Chem Chemical Analysis (TBARS for Lipid Oxidation) Package->Chem Sensory Sensory Evaluation (Color, Odor, Acceptability) Package->Sensory ShelfLife Determine Shelf-life Extension Micro->ShelfLife Chem->ShelfLife Sensory->ShelfLife

References

Application Notes and Protocols for Sinigrin Hydrate as a Natural Pesticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sinigrin hydrate's use as a natural pesticide in agriculture. The document details its mechanism of action, presents quantitative efficacy data, and offers detailed protocols for experimental evaluation.

Introduction

Sinigrin is a naturally occurring glucosinolate found in plants of the Brassicaceae family, such as mustard, broccoli, and Brussels sprouts[1][2][3][4]. While sinigrin itself possesses limited biological activity, its significance as a pesticide lies in its enzymatic hydrolysis to allyl isothiocyanate (AITC), a potent and volatile toxin to a wide range of agricultural pests[2][3][5][6]. This "mustard oil bomb" is a natural defense mechanism for the plant, triggered by tissue damage, such as that caused by herbivorous insects[2][7][8]. When plant cells are damaged, sinigrin comes into contact with the enzyme myrosinase, which is stored in separate compartments within the plant cell[7][8][9][10]. This interaction catalyzes the conversion of sinigrin into the highly reactive AITC[2][7][9][10][11].

The application of this compound as a natural pesticide, often in the form of "biofumigation" using crushed mustard seed meals, offers a promising and eco-friendly alternative to synthetic chemical pesticides[1][3].

Mechanism of Action

The primary pesticidal activity of sinigrin is indirect and relies on its conversion to AITC.

  • Enzymatic Hydrolysis: Upon tissue disruption, myrosinase cleaves the glucose moiety from sinigrin, leading to the formation of an unstable aglycone intermediate. This intermediate spontaneously rearranges to form AITC[2][5][9][11].

  • Toxicity of Allyl Isothiocyanate (AITC): AITC is a highly reactive and volatile compound that exhibits broad-spectrum toxicity to insects, nematodes, fungi, and bacteria[3][5][12]. Its mode of action is believed to involve the disruption of cellular respiration and other vital enzymatic processes in pests[5]. In some insects, AITC acts as a repellent by activating the TRPA1 channel in sensory neurons[6].

The chemical transformation of sinigrin to AITC is depicted in the following signaling pathway diagram.

Sinigrin_Hydrolysis cluster_products Hydrolysis Products sinigrin This compound aglycone Unstable Aglycone sinigrin->aglycone  Plant Tissue Damage  releases Myrosinase myrosinase Myrosinase (Enzyme) myrosinase->aglycone aitc Allyl Isothiocyanate (AITC) (Active Pesticide) aglycone->aitc Spontaneous Rearrangement glucose Glucose aglycone->glucose

Caption: Enzymatic hydrolysis of sinigrin to the active pesticide, allyl isothiocyanate (AITC).

Quantitative Data on Pesticidal Efficacy

The following tables summarize the quantitative data on the efficacy of sinigrin and its hydrolysis product, AITC, against various pests.

Table 1: Nematicidal Activity of Sinigrin and AITC

CompoundTarget PestLC50Reference
Sinigrin (with myrosinase)Caenorhabditis elegans0.5 g/L[13]
Allyl Isothiocyanate (AITC)Caenorhabditis elegans0.04 g/L[13]
Sinigrin (without myrosinase)Caenorhabditis elegansNontoxic[3][13]

Table 2: Insecticidal Activity of AITC (as a fumigant)

CompoundTarget PestLC50Reference
Allyl Isothiocyanate (AITC)Housefly (Musca domestica)0.13 µg/cm³[5]
Allyl Thiocyanate (ATC)Housefly (Musca domestica)0.1 µg/cm³[5]
1-Cyano-2-hydroxy-butene (CHB)Housefly (Musca domestica)6.2 µg/cm³[5]

Table 3: Sinigrin Content in Various Brassica Species

Brassica SpeciesGenotypeSinigrin Concentration (µmol/g DM)Reference
Brassica junceaSKM174490.29[14]
Brassica nigraBSH1102.28[14]
Brassica napusNRCG35173.14[14]
Brassica rapaGS1128.06[14]
Brassica carinataBCRC3165.42[14]

Experimental Protocols

The following are detailed protocols for evaluating the pesticidal efficacy of this compound. These protocols are based on established methodologies for testing natural pesticides[15][16][17][18][19][20][21].

Protocol for Insecticidal Bioassay (Contact Toxicity)

This protocol outlines the procedure for assessing the contact toxicity of this compound, activated by myrosinase, against a target insect pest.

Materials:

  • This compound (≥99% purity)

  • Myrosinase enzyme preparation

  • Acetone (analytical grade)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (9 cm diameter)

  • Micropipettes

  • Test insects (e.g., aphids, beetle larvae)

  • Camel hair brush

  • Incubator or growth chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in distilled water.

    • Prepare a separate stock solution of myrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.5).

    • Create a series of sinigrin concentrations by serial dilution.

    • For each sinigrin concentration, prepare a corresponding test solution by adding a fixed amount of myrosinase solution to initiate the conversion to AITC just prior to application.

    • A control solution should be prepared with distilled water and myrosinase solution only. A negative control with only distilled water should also be included.

  • Treatment Application:

    • Place a filter paper in each Petri dish.

    • Apply 1 mL of each test solution evenly onto the filter paper using a micropipette.

    • Allow the solvent to evaporate completely in a fume hood.

  • Insect Exposure:

    • Carefully transfer a known number of test insects (e.g., 20) onto the treated filter paper in each Petri dish using a camel hair brush.

    • Seal the Petri dishes with perforated lids to allow for air exchange.

  • Incubation:

    • Place the Petri dishes in an incubator or growth chamber maintained at appropriate conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 12:12 h light:dark photoperiod).

  • Data Collection:

    • Record insect mortality at 24, 48, and 72 hours post-exposure. Insects are considered dead if they are unable to move when prodded with the camel hair brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the LC50 (lethal concentration required to kill 50% of the test population) and LC90 values using probit analysis.

Insecticidal_Bioassay_Workflow start Start prep_solutions Prepare Sinigrin and Myrosinase Solutions start->prep_solutions apply_treatment Apply Treatment to Filter Paper in Petri Dish prep_solutions->apply_treatment introduce_insects Introduce Test Insects apply_treatment->introduce_insects incubate Incubate under Controlled Conditions introduce_insects->incubate record_mortality Record Mortality at 24, 48, 72 hours incubate->record_mortality analyze_data Data Analysis (LC50, Probit Analysis) record_mortality->analyze_data end End analyze_data->end

Caption: Workflow for conducting an insecticidal contact toxicity bioassay.

Protocol for Nematicidal Bioassay (in-vitro)

This protocol describes an in-vitro assay to determine the nematicidal activity of this compound.

Materials:

  • This compound (≥99% purity)

  • Myrosinase enzyme preparation

  • Nematode culture (e.g., Caenorhabditis elegans or a target plant-parasitic nematode)

  • 96-well microtiter plates

  • M9 buffer or sterile water

  • Micropipettes

  • Inverted microscope

Procedure:

  • Nematode Preparation:

    • Synchronize the nematode culture to obtain a population of a specific life stage (e.g., L4 larvae).

    • Wash the nematodes with M9 buffer and adjust the concentration to approximately 50-100 nematodes per 10 µL.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in M9 buffer.

    • Prepare a myrosinase solution in M9 buffer.

    • Create a series of sinigrin concentrations by serial dilution in the wells of a 96-well plate.

    • Add a fixed amount of myrosinase solution to each well containing sinigrin to initiate the reaction.

    • Include control wells with M9 buffer and myrosinase only, and M9 buffer alone.

  • Nematode Exposure:

    • Add 10 µL of the nematode suspension to each well of the microtiter plate.

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation:

    • Incubate the microtiter plate at a suitable temperature (e.g., 20°C) for 24 hours.

  • Data Collection:

    • After 24 hours, count the number of dead and live nematodes in each well under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine probe.

  • Data Analysis:

    • Calculate the percentage mortality for each treatment.

    • Determine the LC50 value using appropriate statistical software.

Nematicidal_Bioassay_Workflow start Start prep_nematodes Prepare and Synchronize Nematode Culture start->prep_nematodes prep_solutions Prepare Sinigrin and Myrosinase Solutions in 96-well Plate prep_nematodes->prep_solutions expose_nematodes Add Nematode Suspension to Wells prep_solutions->expose_nematodes incubate Incubate Plate at 20°C for 24h expose_nematodes->incubate assess_mortality Assess Nematode Mortality under Microscope incubate->assess_mortality analyze_data Data Analysis (LC50) assess_mortality->analyze_data end End analyze_data->end

Caption: Workflow for an in-vitro nematicidal bioassay.

Signaling Pathways in Pests

The primary understood signaling pathway affected by the active metabolite of sinigrin, AITC, in certain pests involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

AITC_Signaling_Pathway aitc Allyl Isothiocyanate (AITC) trpa1 TRPA1 Channel (in sensory neuron membrane) aitc->trpa1 Activates ca_influx Calcium Ion (Ca²⁺) Influx trpa1->ca_influx Opens, allowing depolarization Neuron Depolarization ca_influx->depolarization aversive_behavior Aversive Behavioral Response (Repellency) depolarization->aversive_behavior Triggers

Caption: AITC-induced signaling pathway leading to aversive behavior in insects.

Conclusion

This compound, through its conversion to AITC, presents a viable and environmentally sustainable option for pest management in agriculture. The provided data and protocols offer a foundation for researchers to further explore and optimize its application. Future research should focus on formulation techniques to enhance stability and efficacy, as well as field trials to validate laboratory findings across different cropping systems and environmental conditions.

References

Application Notes and Protocols: Sinigrin Hydrate Encapsulation in Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinigrin, a glucosinolate found abundantly in Brassicaceae family plants like broccoli and mustard seeds, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. Its therapeutic efficacy, however, can be limited by factors such as stability and bioavailability. Liposomal encapsulation offers a promising strategy to overcome these limitations. Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation, enhancing their stability, and facilitating controlled release. This document provides detailed protocols for the encapsulation of sinigrin hydrate in liposomes, methods for their characterization, and assays to evaluate their therapeutic potential.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data from studies on sinigrin-loaded liposomes.

Table 1: Physicochemical Characterization of Sinigrin-Loaded Liposomes

Parameter Value Reference
Encapsulation Efficiency 62 ± 3%
Mean Diameter Satisfactory size uniformity reported
Polydispersity Index (PDI) Data indicates satisfactory uniformity

| Zeta Potential | Negative values indicating physical stability | |

Table 2: In Vitro Release and Digestion of Sinigrin

Condition Observation Reference
Simulated Gastric Juice Liposomal encapsulation protects sinigrin from digestion.
Simulated Duodenal Juice Liposomes inhibit digestion and enable prolonged release.
In Vitro Release (Franz Cell) Sustained and controlled release from the liposome formulation.

| Recovery after Digestion | 38% of available sinigrin was protected by liposomes. | |

Table 3: Antioxidant Potential of Sinigrin Formulations (Rancimat Test)

Formulation Concentration in Olive Oil Prolongation of Oxidative Stability Reference
Free Sinigrin 0.2% (w/w) 23.5%

| Sinigrin-Loaded Liposomes | 0.2% (w/w) | 38.68% | |

Table 4: Cytotoxicity of Sinigrin on Human Cancer Cell Lines (MTT Assay)

Cell Line Cancer Type IC₅₀ Value (µg/mL) Reference
DU-145 Prostate Cancer 15.88
HCT-15 Colon Adenocarcinoma 21.42

| A-375 | Melanoma | 24.58 | |

Experimental Protocols

Protocol 1: Preparation of Sinigrin-Loaded Liposomes via the Proliposome Method

This protocol describes a method that is easily scalable for industrial applications.

Materials:

  • Soy lecithin (e.g., Phospholipon 90G)

  • Ethanol

  • Deionized water

  • This compound

  • Magnetic stirrer

  • Beakers

Procedure:

  • Prepare a homogenous mixture by combining soy lecithin, ethanol, and water in a 1:0.8:2 (w/w/w) ratio.

  • Heat the mixture to 60°C while stirring continuously at 800 rpm until a clear, homogenous phase is formed.

  • Cool the mixture to room temperature.

  • Add the desired amount of this compound to the mixture.

  • Continue stirring at 800 rpm for an additional 30 minutes to ensure complete hydration and formation of the final liposomal formulation.

Protocol 2: Characterization of Sinigrin-Loaded Liposomes

A. Determination of Encapsulation Efficiency (%EE)

  • Dilute the liposome suspension (10-fold) with the original buffer.

  • Centrifuge the diluted suspension at 21,952 x g for 1 hour at 10°C to separate the liposomes (pellet) from the supernatant containing non-encapsulated sinigrin.

  • Carefully collect the supernatant.

  • Quantify the amount of free sinigrin in the supernatant using HPLC-UV.

  • Calculate the %EE using the following formula: %EE = [(Total Sinigrin - Free Sinigrin) / Total Sinigrin] x 100

B. Particle Size and Zeta Potential Analysis

  • Dilute the liposomal suspension appropriately with deionized water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform measurements in triplicate to ensure accuracy.

Protocol 3: In Vitro Drug Release Study

This protocol uses a Franz diffusion cell to monitor the release kinetics of sinigrin from the liposome formulation.

Materials:

  • Franz diffusion cell apparatus

  • Acetate-cellulose membrane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • HPLC-UV system for quantification

Procedure:

  • Assemble the Franz diffusion cell, separating the donor and receptor compartments with an acetate-cellulose membrane.

  • Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C with continuous stirring.

  • Place 1 mL of the sinigrin-loaded liposome dispersion into the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from the receptor compartment.

  • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of sinigrin in the collected samples using HPLC-UV.

  • Calculate the cumulative percentage of sinigrin released over time.

Protocol 4: Cytotoxicity Evaluation (MTT Assay)

This assay determines the cytotoxic effect of sinigrin-loaded liposomes on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, DU-145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Sinigrin-loaded liposomes and empty liposomes (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of sinigrin-loaded liposomes, free sinigrin, and empty liposomes. Include untreated cells as a negative control.

  • Incubate the plates for 24 or 48 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability percentage relative to the untreated control and determine the IC₅₀ value.

Visualizations

Experimental Workflow

G cluster_prep 1. Liposome Preparation cluster_char 2. Characterization cluster_eval 3. In Vitro Evaluation a Mix Soy Lecithin, Ethanol, Water b Heat to 60°C (800 rpm) a->b c Cool to RT b->c d Add this compound (Stir 30 min) c->d e Particle Size & Zeta Potential (DLS) d->e f Encapsulation Efficiency (Centrifugation, HPLC) d->f g Drug Release (Franz Cell) d->g h Antioxidant Activity (Rancimat Test) d->h i Cytotoxicity (MTT Assay) d->i

Caption: Workflow for the preparation and evaluation of sinigrin-loaded liposomes.

Signaling Pathway Inhibition by Sinigrin

Sinigrin and its hydrolysis products have been shown to exert anticancer effects by modulating key cellular signaling pathways. One of the crucial pathways inhibited is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and plays a vital role in cell proliferation, survival, and cell cycle regulation.

G cluster_downstream Downstream Effects Sinigrin Sinigrin-Loaded Liposome PI3K PI3K Sinigrin->PI3K Inhibits Apoptosis Apoptosis (Caspases, p53) Sinigrin->Apoptosis Induces CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Sinigrin->CellCycle Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation (PCNA, Cyclin D1) mTOR->Proliferation Survival Cell Survival (Bcl-2) mTOR->Survival

Caption: Sinigrin inhibits the PI3K/Akt/mTOR pathway to induce apoptosis in cancer cells.

Application Notes: Cell Cycle Analysis of Cells Treated with Sinigrin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a glucosinolate found abundantly in cruciferous vegetables like Brussels sprouts and seeds of Brassica nigra, is a subject of growing interest in cancer research.[1][2] Upon hydrolysis by the enzyme myrosinase, sinigrin is converted to allyl isothiocyanate (AITC), a potent bioactive compound.[1][3][4] Emerging evidence suggests that sinigrin and its derivatives can impede the growth of various cancer cells by inducing cell cycle arrest and apoptosis.[2][4][5]

One of the key mechanisms by which sinigrin exerts its anti-cancer effects is through the disruption of the cell cycle, the fundamental process by which cells replicate.[5] Studies have shown that sinigrin can cause cell cycle arrest at different phases, primarily the G0/G1 or G2/M phase, depending on the cell type.[2][3] This blockage prevents cancer cells from progressing through the necessary checkpoints for division, ultimately inhibiting tumor growth. The primary signaling pathway implicated in this process is the PI3K/AKT/mTOR pathway, where sinigrin has been shown to inhibit phosphorylation, leading to the downregulation of key cell cycle regulatory proteins like cyclin D1, CDK4, and CDK6.[1][5]

Analyzing the cell cycle distribution of cancer cells after treatment with sinigrin hydrate is a critical step in evaluating its efficacy as a potential therapeutic agent. Flow cytometry with propidium iodide (PI) staining is the gold-standard method for this analysis.[6] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell.[6] This enables researchers to distinguish between cells in the G0/G1 phase (one set of DNA), S phase (DNA synthesis), and G2/M phase (two sets of DNA).[6]

These application notes provide a comprehensive protocol for treating cultured cells with this compound and subsequently analyzing the cell cycle distribution using flow cytometry.

Data Presentation: Expected Outcomes

Treatment of cancer cells with this compound is expected to induce a dose-dependent arrest in a specific phase of the cell cycle. The following table represents hypothetical data from an experiment on a human breast cancer cell line (e.g., MCF-7) treated with varying concentrations of sinigrin for 24 hours.

Table 1: Cell Cycle Distribution of MCF-7 Cells Treated with this compound for 24 hours

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0 (DMSO)65.2 ± 3.122.5 ± 2.512.3 ± 1.8
This compound1068.9 ± 3.519.8 ± 2.211.3 ± 1.5
This compound2075.4 ± 4.215.1 ± 1.99.5 ± 1.3
This compound4082.1 ± 4.810.3 ± 1.67.6 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

The data illustrate a significant, dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases, indicating a G0/G1 cell cycle arrest.

Visualizations

Experimental Workflow

The following diagram outlines the complete experimental procedure for analyzing the effects of this compound on the cell cycle.

G cluster_prep Cell Preparation & Treatment cluster_harvest Sample Processing cluster_stain Staining cluster_analysis Data Acquisition & Analysis A Seed Cells in Culture Plates B Allow Cells to Adhere (24h) A->B C Treat with this compound (Varying Concentrations) B->C D Incubate for Desired Time (e.g., 24h, 48h) C->D E Harvest Cells (Trypsinization) D->E F Wash with PBS G Fix Cells in Cold 70% Ethanol H Wash to Remove Ethanol G->H I Treat with RNase A J Stain with Propidium Iodide (PI) K Acquire Data on Flow Cytometer J->K L Gate on Single Cells K->L M Generate DNA Content Histogram L->M N Quantify Cell Cycle Phases M->N

Caption: Workflow for cell cycle analysis after sinigrin treatment.

Proposed Signaling Pathway

Sinigrin is believed to induce cell cycle arrest primarily by inhibiting the PI3K/AKT/mTOR signaling cascade, which is often hyperactivated in cancer.

G Sinigrin This compound PI3K PI3K Sinigrin->PI3K Inhibition AKT AKT PI3K->AKT Arrest G1/S Phase Arrest PI3K->Arrest mTOR mTOR AKT->mTOR CyclinD1 Cyclin D1 mTOR->CyclinD1 Upregulation CDK46 CDK4/6 mTOR->CDK46 Upregulation Proliferation Cell Proliferation CDK46->Proliferation

Caption: Sinigrin's inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., MCF-7, DU-145, H460).[5][7][8]

  • Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: (Sigma-Aldrich or equivalent).

  • Dimethyl Sulfoxide (DMSO): Vehicle for dissolving sinigrin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: (0.25% or 0.05%).

  • Fixative: Ice-cold 70% (v/v) Ethanol.

  • Staining Solution:

    • Propidium Iodide (PI): Final concentration 50 µg/mL.

    • RNase A (DNase-free): Final concentration 100 µg/mL.

    • PBS.

  • Equipment:

    • Cell culture flasks/plates.

    • CO₂ incubator (37°C, 5% CO₂).

    • Centrifuge.

    • Flow cytometer with a 488 nm laser.

    • Flow cytometry tubes.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed cells into 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of treatment.

  • Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and recovery.

  • Preparation of Sinigrin Stock: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 100 mM stock. Store at -20°C.

  • Treatment: Dilute the sinigrin stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (typically ≤ 0.1%).

  • Incubation: Remove the old medium from the cells, add the sinigrin-containing medium, and incubate for the desired period (e.g., 24 or 48 hours).

Protocol 2: Sample Preparation for Flow Cytometry

This protocol is a widely used method for preparing cells for DNA content analysis.[6][9][10][11]

  • Harvesting:

    • Adherent Cells: Aspirate the medium, wash the cells once with PBS, and add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Suspension Cells: Directly transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[9] Discard the supernatant and resuspend the cell pellet in 5 mL of cold PBS. Repeat this wash step.

  • Fixation:

    • Centrifuge the washed cells at 300-400 x g for 5 minutes and discard the supernatant.

    • Gently vortex the cell pellet while adding 1-2 mL of ice-cold 70% ethanol dropwise.[10] This prevents cell clumping.

    • Incubate the cells for fixation at 4°C for at least 30 minutes.[10] Note: Cells can be stored in 70% ethanol at 4°C for up to two weeks.[10]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5-10 minutes to remove the ethanol.[9]

    • Wash the cell pellet with 5 mL of PBS and centrifuge again. Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.

    • Incubate the tubes in the dark at room temperature for 30 minutes.[9][11]

Protocol 3: Data Acquisition and Analysis
  • Instrument Setup: Set up the flow cytometer according to the manufacturer's instructions. Use the 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (e.g., FL2 or PE channel, ~585 nm).

  • Gating Strategy:

    • Acquire data for at least 10,000-20,000 single-cell events per sample.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a pulse-width vs. pulse-area plot for the fluorescence signal to gate on single cells (singlets) and exclude doublets or aggregates.[10]

  • Data Analysis:

    • Generate a histogram of the PI fluorescence intensity for the gated singlet population.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10] The G0/G1 peak will have the lowest fluorescence intensity (1x DNA content), and the G2/M peak will have approximately double the fluorescence intensity (2x DNA content). The S phase population will fall between these two peaks.

References

Troubleshooting & Optimization

Technical Support Center: Sinigrin Hydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of sinigrin hydrate in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, quantitative data, experimental protocols, and visual diagrams to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important?

A1: this compound is a glucosinolate, a natural compound found in plants of the Brassicaceae family, such as mustard and broccoli[1]. Its stability in aqueous solutions is crucial because its primary bioactive degradation product, allyl isothiocyanate (AITC), is formed through enzymatic hydrolysis in the presence of water[1][2]. Understanding the stability of sinigrin is essential for consistent experimental results and for the development of effective therapeutic agents[3].

Q2: What are the main factors that influence the degradation of this compound in aqueous solutions?

A2: The primary factors influencing this compound degradation are:

  • Presence of Myrosinase: This enzyme is the main catalyst for sinigrin hydrolysis[1][2].

  • pH: Sinigrin is relatively stable in neutral to slightly acidic conditions (pH 5.0-7.0) and degrades more rapidly in alkaline conditions (pH 9.0)[2][4].

  • Temperature: Higher temperatures can increase the rate of both enzymatic and non-enzymatic degradation[5][6].

  • Presence of Water: Water is essential for the hydrolytic degradation of sinigrin[3].

Q3: What are the major degradation products of this compound?

A3: The main degradation product of this compound upon enzymatic hydrolysis by myrosinase is allyl isothiocyanate (AITC)[1][2]. Other minor products can include allyl cyanide (allylnitrile), 1-cyano-2,3-epithiopropane, and allyl thiocyanate, with their formation being dependent on conditions like pH[7][8].

Q4: How should I prepare and store this compound solutions?

A4: For optimal stability, it is recommended to prepare fresh aqueous solutions of this compound for each experiment. If a stock solution is necessary, dissolve this compound in an organic solvent like ethanol, DMSO, or dimethyl formamide and store at -20°C[9]. Aqueous solutions should not be stored for more than one day to minimize degradation[9].

Q5: Can sinigrin degrade without the presence of myrosinase?

A5: Yes, thermal degradation of sinigrin can occur at elevated temperatures, leading to the formation of different breakdown products compared to enzymatic hydrolysis[6]. Under dry heating conditions, desulfo-sinigrin can be an intermediate[6].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent results in bioactivity assays. 1. Sinigrin degradation: Your sinigrin solution may be degrading, leading to variable concentrations of the active compound, AITC. 2. Variable myrosinase activity: If you are relying on endogenous myrosinase, its activity can vary between plant batches.1. Prepare fresh sinigrin solutions for each experiment. Store stock solutions in an appropriate organic solvent at -20°C and dilute into aqueous buffer immediately before use[9]. 2. Consider adding a standardized amount of purified myrosinase to your reaction to ensure consistent conversion of sinigrin to AITC.
Low yield of allyl isothiocyanate (AITC). 1. Suboptimal pH: The pH of your solution may not be optimal for myrosinase activity. 2. Myrosinase inactivation: The enzyme may have been inactivated by heat or other components in your solution. 3. Incorrect degradation pathway: At low pH (<4), the degradation of sinigrin can favor the formation of allylnitrile over AITC[8].1. Adjust the pH of your aqueous solution to the optimal range for myrosinase activity, which is typically between pH 6 and 7[10]. 2. Ensure your experimental temperature does not exceed the optimal range for myrosinase, as high temperatures can lead to inactivation[5]. 3. Maintain a pH above 4 to favor the formation of AITC[8].
Unexpected peaks in HPLC chromatogram. 1. Formation of minor degradation products: Depending on the experimental conditions, various minor degradation products of sinigrin can be formed. 2. Contamination: Your sample or solvent may be contaminated.1. Analyze the unexpected peaks using mass spectrometry (MS) to identify the compounds. Adjust your experimental conditions (e.g., pH, temperature) to minimize the formation of unwanted byproducts. 2. Run a blank (solvent only) to check for contamination. Ensure proper cleaning of all glassware and use high-purity solvents.
Rapid loss of sinigrin in solution without myrosinase. 1. Thermal degradation: High temperatures can cause non-enzymatic degradation of sinigrin[6]. 2. Microbial contamination: Microorganisms in your solution may be producing myrosinase-like enzymes[5].1. Conduct your experiments at a controlled, lower temperature if possible. 2. Use sterile water and buffers, and filter-sterilize your sinigrin solution if appropriate for your application.

Quantitative Data on this compound Stability

Table 1: Effect of pH on the Stability of Pure Sinigrin in Buffered Aqueous Solutions

pHStabilityHalf-life (days)Reference
5.00Relatively Stable> 120[4]
7.00Relatively Stable> 120[4]
9.00Less Stable< 120[2][4]

Note: The study indicates that even at pH 9.00, sinigrin primarily degrades to AITC, with concentrations of AITC detected at 47, 72, and 46 µg/mL at days 50, 80, and 120, respectively[4].

Table 2: Effect of Temperature on the Enzymatic Degradation of Sinigrin by Myrosinase-like Enzymes from Bacterial Cocktails over 21 Days

Temperature (°C)Sinigrin Degraded by Salmonella Cocktail (%)Sinigrin Degraded by L. monocytogenes Cocktail (%)Reference
413.09.1[5]
1022.026.3[5]
2159.153.2[5]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution

  • Materials: this compound (solid), sterile deionized water or desired buffer (e.g., Phosphate Buffered Saline, pH 7.2).

  • Procedure: a. Accurately weigh the desired amount of this compound solid. b. Dissolve the solid in the appropriate volume of sterile water or buffer to achieve the target concentration. The solubility in PBS (pH 7.2) is approximately 1 mg/mL[9]. c. If not for immediate use, it is recommended to prepare a stock solution in an organic solvent like DMSO or ethanol at a higher concentration (e.g., 30 mg/mL) and store at -20°C[9]. d. For aqueous solutions, use immediately after preparation. It is not recommended to store aqueous solutions for more than 24 hours[9].

Protocol 2: General Procedure for a Sinigrin Stability Study using HPLC

  • Solution Preparation: Prepare this compound solutions in different aqueous buffers (e.g., pH 5, 7, 9) at a known concentration.

  • Incubation: Aliquot the solutions into separate vials for each time point and incubate at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Sample Quenching (if myrosinase is present): To stop the enzymatic reaction, immediately add a quenching solution (e.g., by heating or adding a solvent that denatures the enzyme).

  • HPLC Analysis: a. Filter the samples through a 0.45 µm filter. b. Inject the samples into an HPLC system equipped with a C18 column[11]. c. Use a suitable mobile phase, for example, a gradient of acetonitrile and water[11]. d. Detect sinigrin and its degradation products using a UV detector at an appropriate wavelength (e.g., 227 nm for sinigrin)[11].

  • Quantification: Calculate the concentration of sinigrin and its degradation products at each time point by comparing the peak areas to a standard curve.

Visual Diagrams

Sinigrin_Degradation_Pathway sinigrin Sinigrin myrosinase Myrosinase (in presence of H2O) sinigrin->myrosinase aglycone Unstable Aglycone myrosinase->aglycone Hydrolysis aitc Allyl Isothiocyanate (AITC) (Major Product, pH > 4) aglycone->aitc Spontaneous Rearrangement allylnitrile Allyl Cyanide (Allylnitrile) (Favored at low pH) aglycone->allylnitrile other_products Other Minor Products (e.g., Thiocyanate, Epithiopropane) aglycone->other_products Sinigrin_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Interpretation prep_solution Prepare this compound Aqueous Solution (Specified pH and Concentration) incubate Incubate at Controlled Temperature prep_solution->incubate sample Collect Aliquots at Timed Intervals incubate->sample quench Quench Reaction (if necessary) sample->quench hplc HPLC Analysis (Quantify Sinigrin and Products) quench->hplc interpret Determine Degradation Rate and Product Formation hplc->interpret

References

Technical Support Center: Optimizing Sinigrin Hydrate Extraction from Brassica Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of sinigrin hydrate from Brassica species.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction and analysis process.

Issue 1: Low this compound Yield

Q1: My this compound yield is consistently lower than expected. What are the potential causes and how can I improve it?

A1: Low this compound yield can stem from several factors throughout the extraction and purification process. Here are the primary causes and corresponding troubleshooting steps:

  • Incomplete Cell Lysis: The plant material's cell walls may not be sufficiently disrupted to release the sinigrin.

    • Solution: Ensure the plant material is finely ground. For seeds, a high-power grinder is recommended. For softer tissues, flash-freezing with liquid nitrogen before grinding can improve friability.

  • Myrosinase Activity: The enzyme myrosinase, naturally present in Brassica species, hydrolyzes sinigrin upon tissue damage, significantly reducing the yield of the intact glucosinolate.[1]

    • Solution: Inactivate myrosinase immediately after tissue disruption. This can be achieved by quickly heating the plant material in boiling water or a boiling solvent (e.g., 70% methanol or 50% acetonitrile) for 5-10 minutes.[2][3]

  • Suboptimal Extraction Solvent: The solvent used may not be efficient at solubilizing sinigrin.

    • Solution: Boiling 50% (v/v) aqueous acetonitrile has been reported to be a highly efficient solvent for sinigrin extraction.[2] Aqueous methanol (70-80%) is also a commonly used and effective solvent.[4] For a simpler and often effective method, boiling water can be utilized.[2][3]

  • Insufficient Extraction Time or Temperature: The extraction conditions may not be adequate for complete sinigrin solubilization.

    • Solution: Optimize the extraction time and temperature. For boiling solvent methods, a duration of 15-25 minutes is often sufficient.[1][5] For ultrasonic-assisted extraction, optimal conditions may involve specific temperatures (e.g., 81°C) and durations (e.g., 60 minutes).[6]

  • Sinigrin Degradation: Sinigrin can degrade under certain pH and temperature conditions.

    • Solution: Maintain a neutral to slightly acidic pH (around 5.0-7.0) during extraction and storage, as sinigrin is less stable at higher pH levels.[7] Store extracts at 4-8°C for short-term storage (up to 7 days) or frozen for longer periods.[8]

  • Inefficient Purification: Loss of sinigrin can occur during the purification steps.

    • Solution: If using ion-exchange chromatography for purification, ensure the column is properly conditioned and that the elution solvent is appropriate for recovering the bound sinigrin.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Q2: I am experiencing emulsion formation when partitioning my aqueous extract with an organic solvent. How can I prevent or break this emulsion?

A2: Emulsion formation is a common issue, particularly when dealing with plant extracts that contain surfactants and lipids. Here are several techniques to address this problem:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.[9]

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[9][10]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[9]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.[10]

  • Filtration: Passing the emulsified mixture through a bed of glass wool or a phase-separation filter paper can help to break the emulsion and separate the phases.[9]

  • pH Adjustment: Adjusting the pH of the aqueous phase can sometimes help to break an emulsion, depending on the nature of the emulsifying agents.

Issue 3: Problems with HPLC Analysis

Q3: I am encountering issues with my HPLC analysis of sinigrin, such as peak tailing, peak splitting, or a noisy baseline. How can I troubleshoot these problems?

A3: HPLC issues can be complex and may originate from the sample, the mobile phase, the column, or the instrument itself. Here is a guide to common problems and their solutions:

Problem Potential Cause Solution
Peak Tailing Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]
Mismatch between sample solvent and mobile phase.Dissolve the sample in the mobile phase if possible.[11]
Secondary interactions with the stationary phase.Adjust the mobile phase pH or ionic strength.
Peak Splitting Issue with the injection port or rotor seal.Inspect and replace the rotor seal if necessary.[12]
Air bubbles in the system.Degas the mobile phase and purge the system.[12]
Column blockage at the inlet.Backflush the column or replace the inlet frit.[11]
Noisy Baseline Air bubbles in the detector.Purge the detector.
Contaminated mobile phase or detector cell.Use fresh, high-purity mobile phase and flush the detector cell.[13]
Leaks in the system.Check all fittings for leaks.
Retention Time Drifting Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed.[12]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[12]
Column equilibration is insufficient.Increase the column equilibration time between injections.[12]

Frequently Asked Questions (FAQs)

Q4: What is the most effective method for extracting this compound from Brassica seeds?

A4: Several methods can be effective, and the optimal choice may depend on available equipment and desired purity. A comparative study found that extraction with boiling 50% (v/v) aqueous acetonitrile yielded 15% more sinigrin than boiling water extraction.[2] Ultrasonic-assisted extraction using 57% ethanol at 81°C for 60 minutes has also been shown to significantly increase sinigrin productivity by over 70% compared to conventional methods.[6] For a simpler approach, boiling water or 70% methanol are also widely used and effective.[2][3]

Q5: How can I inactivate myrosinase to prevent sinigrin degradation during extraction?

A5: Myrosinase can be effectively inactivated by heat. Immediately after grinding the plant material, it should be added to a boiling solvent (e.g., water, 70% methanol, or 50% acetonitrile) and boiled for 5-10 minutes.[2][3] This heat treatment denatures the enzyme and prevents the hydrolysis of sinigrin.

Q6: What are the optimal storage conditions for this compound extracts?

A6: Sinigrin in an extract is stable for more than 24 hours at room temperature and for over 7 days when refrigerated at 4–8 °C.[8] For long-term storage, it is recommended to freeze the extracts.

Q7: At what wavelength should I detect sinigrin during HPLC analysis?

A7: The maximum UV absorption for sinigrin is typically observed at 227 nm, which is the recommended wavelength for detection in HPLC analysis.[1]

Data Presentation

Table 1: Comparison of this compound Extraction Methods from Brassica juncea Seeds

Extraction MethodSolventKey ParametersRelative Sinigrin YieldReference
Boiling Solvent50% (v/v) Aqueous AcetonitrileBoiling TemperatureHighest[2]
Boiling SolventWaterBoiling Temperature15% less than 50% Acetonitrile[2]
Heated Solvent70% (v/v) Aqueous Methanol70°CEffective[2]
Heated Solvent100% MethanolBoiling TemperatureLess effective than aqueous mixtures[2]
Ultrasonic-Assisted57% Ethanol81°C, 60 min, 20 kHz, 400 W70.67% increase over conventional[6]

Table 2: this compound Content in Different Brassica Species and Tissues

Brassica SpeciesPlant PartSinigrin Content (µg/g dry weight)Reference
Brassica nigraSeeds12,750
Brassica nigraCotyledon Leaves7,000
Brassica nigraTrue Leaves7,100
Brassica nigraStems6,800
Brassica junceaVaries by cultivar194 - 51,900[14]
Raphanus sativus (roots)Extract Fraction5,900[1]

Experimental Protocols

Protocol 1: Boiling Water Extraction of this compound

  • Sample Preparation: Grind Brassica seeds or freeze-dried plant tissue to a fine powder.

  • Myrosinase Inactivation and Extraction:

    • Add 1 gram of the powdered sample to a flask.

    • Immediately add 20 mL of boiling deionized water.

    • Continue to boil for 15-20 minutes with occasional stirring.

  • Solid-Liquid Separation:

    • Allow the mixture to cool to room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Alternatively, filter the mixture through Whatman No. 1 filter paper.

  • Sample Preparation for HPLC:

    • Filter the supernatant or filtrate through a 0.45 µm syringe filter.

    • The sample is now ready for HPLC analysis.

Protocol 2: Ultrasonic-Assisted Solvent Extraction of this compound

  • Sample Preparation:

    • Defat the ground Brassica seed powder by washing with petroleum ether.

    • Dry the defatted powder under a stream of air.

  • Ultrasonic Treatment and Extraction:

    • Place 2 grams of the defatted powder in an extraction vessel.

    • Add the optimized solvent (e.g., 57% ethanol).

    • Subject the mixture to ultrasonic irradiation (e.g., 20 kHz, 400 W) for 5 minutes.[15]

    • Transfer the vessel to a thermostated water bath and extract at the optimized temperature and time (e.g., 81°C for 60 minutes) with stirring.[6]

  • Solid-Liquid Separation:

    • Centrifuge the extract at 4800 rpm for 10 minutes.[15]

  • Concentration and Reconstitution:

    • Evaporate the solvent from the supernatant under vacuum.

    • Reconstitute the dried extract in a known volume of deionized water.

  • Sample Preparation for HPLC:

    • Filter the reconstituted extract through a 0.45 µm syringe filter.

    • The sample is now ready for HPLC analysis.

Mandatory Visualization

Sinigrin_Hydrolysis cluster_plant_cell Plant Tissue Damage Sinigrin Sinigrin Unstable_Aglycone Unstable Aglycone Sinigrin->Unstable_Aglycone Myrosinase Glucose Glucose Sinigrin->Glucose Hydrolysis Myrosinase Myrosinase Isothiocyanate Allyl Isothiocyanate Unstable_Aglycone->Isothiocyanate Spontaneous Rearrangement Sulfate Sulfate Unstable_Aglycone->Sulfate

Caption: Myrosinase-catalyzed hydrolysis of sinigrin upon tissue damage.

Extraction_Workflow Start Brassica Plant Material Grinding Grinding / Pulverization Start->Grinding Myrosinase_Inactivation Myrosinase Inactivation (e.g., Boiling) Grinding->Myrosinase_Inactivation Extraction Extraction (Solvent/Ultrasonic) Myrosinase_Inactivation->Extraction Separation Solid-Liquid Separation (Centrifugation/Filtration) Extraction->Separation Purification Purification (Optional) (e.g., Ion Exchange) Separation->Purification Analysis HPLC Analysis Separation->Analysis Direct Analysis Purification->Analysis End This compound Data Analysis->End

Caption: General experimental workflow for this compound extraction.

References

Preventing Sinigrin hydrate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of Sinigrin hydrate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is enzymatic hydrolysis by myrosinase.[1][2][3] Myrosinase is an enzyme naturally present in plants containing glucosinolates like Sinigrin.[4] When plant tissues are damaged or disrupted during sample preparation, myrosinase comes into contact with Sinigrin, catalyzing its breakdown into allyl isothiocyanate (AITC), glucose, and sulfate.[1][2][5]

Q2: What are the main degradation products of Sinigrin, and are they stable?

A2: Under the action of myrosinase, Sinigrin primarily degrades into allyl isothiocyanate (AITC).[1][2] Other minor products can include allyl thiocyanate and allyl cyanide.[2] The stability of these products, particularly AITC, is influenced by factors such as pH and temperature. AITC is relatively stable in buffered water at a pH range of 5.00-7.00 but is less stable at a pH of 9.00.[1][3]

Q3: How does temperature affect the stability of this compound?

A3: Temperature plays a crucial role in both the enzymatic and thermal degradation of Sinigrin. Myrosinase activity is temperature-dependent, with different optimal temperatures for activity and inactivation depending on the plant source.[6][7][8] For instance, myrosinase from some cabbage varieties can lose over 90% of its activity after a few minutes of heating at 60°C, while for others it may require 70°C for 30 minutes.[9] High temperatures (above 100°C) can also lead to the direct thermal degradation of Sinigrin itself.[10]

Q4: What is the optimal pH range for maintaining Sinigrin stability?

A4: Sinigrin is relatively stable in a pH range of 5.00 to 7.00.[1][3] At a more alkaline pH, such as 9.00, its stability decreases.[1][3] Myrosinase activity is also pH-dependent, with optimal activity generally observed between pH 5 and 9.[11] Therefore, controlling the pH of the extraction and storage solutions is critical for preventing enzymatic degradation.

Troubleshooting Guide

Issue 1: Significant loss of Sinigrin in my extract.

  • Possible Cause: Myrosinase activity was not adequately inhibited during sample homogenization.

  • Solution: Immediately inactivate myrosinase upon tissue disruption. This can be achieved by:

    • Heat Treatment: Plunging the sample into boiling water or a boiling solvent mixture (e.g., 70% methanol or 50% acetonitrile) for at least 5-10 minutes.[4][12][13]

    • Freeze-Drying (Lyophilization): Immediately freezing the fresh sample in liquid nitrogen and then freeze-drying it can inhibit enzyme activity.[14]

Issue 2: Inconsistent Sinigrin concentrations between replicate samples.

  • Possible Cause: Non-uniform inactivation of myrosinase or variations in extraction time.

  • Solution: Ensure consistent and thorough heat treatment for all samples. The optimal extraction time with boiling solvents is around 25 minutes.[13] Standardize the time from sample harvesting to enzyme inactivation to minimize variability.

Issue 3: Presence of high levels of allyl isothiocyanate (AITC) in the sample.

  • Possible Cause: Incomplete myrosinase inactivation, leading to the conversion of Sinigrin to AITC.

  • Solution: Review and optimize the myrosinase inactivation protocol. Increase the temperature or duration of the heat treatment. Ensure the sample is finely ground to allow for rapid and even heat penetration.

Data Summary

Table 1: Recommended Conditions for Preventing Sinigrin Degradation

ParameterRecommended Range/MethodRationale
Temperature Inactivation: 70-100°CInactivates myrosinase enzyme.[9][10]
Storage: 4-8°C or -20°CSlows down potential residual enzymatic activity and chemical degradation.[15]
pH 5.0 - 7.0Sinigrin is most stable in this range.[1][3]
Solvent for Extraction Boiling 70% MethanolEfficiently extracts Sinigrin while inactivating myrosinase.[13]
Boiling 50% AcetonitrileFound to be a highly efficacious extraction solvent for Sinigrin.[4][12]
Boiling WaterCan be used for extraction and is effective for myrosinase inactivation.[4][12]
Enzyme Inactivation Heat treatment (boiling)Rapid and effective method to denature myrosinase.[4][12][13]
Freeze-dryingInhibits enzyme activity by removing water.[14]

Experimental Protocols

Protocol 1: Hot Solvent Extraction for Sinigrin Quantification

  • Sample Preparation: Weigh 100 mg of finely ground plant material.

  • Enzyme Inactivation and Extraction:

    • Add the sample to a tube containing 5 mL of pre-heated 70% methanol (70°C).

    • Vortex vigorously and incubate in a water bath at 70°C for 25 minutes.[13]

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis: The extract is now ready for analysis by HPLC or other methods. Store at 4°C if not analyzed immediately.[15]

Protocol 2: Freeze-Drying for Sample Preservation

  • Freezing: Immediately freeze the fresh plant tissue in liquid nitrogen.

  • Lyophilization: Transfer the frozen sample to a freeze-dryer and run a cycle until the sample is completely dry.

  • Storage: Store the lyophilized powder in a desiccator at -20°C until extraction.[14]

  • Extraction: Proceed with extraction using a suitable solvent, noting that myrosinase will be inactive.

Visualizations

Sinigrin_Degradation_Pathway cluster_0 Intact Plant Tissue cluster_1 Tissue Disruption cluster_2 Degradation Products Sinigrin Sinigrin Hydrolysis Enzymatic Hydrolysis Sinigrin->Hydrolysis Myrosinase Myrosinase Myrosinase->Hydrolysis AITC Allyl Isothiocyanate (AITC) Hydrolysis->AITC Glucose Glucose Hydrolysis->Glucose Sulfate Sulfate Hydrolysis->Sulfate

Caption: Enzymatic degradation pathway of Sinigrin.

Experimental_Workflow cluster_methods Inactivation Methods start Start: Fresh Plant Material step1 Sample Homogenization start->step1 step2 Myrosinase Inactivation step1->step2 step3 Extraction step2->step3 method1 Boiling Solvent (Methanol/Acetonitrile/Water) step2->method1 method2 Freeze-Drying step2->method2 step4 Centrifugation/ Filtration step3->step4 step5 Analysis (e.g., HPLC) step4->step5 end End: Stable Sinigrin Extract step5->end

Caption: Workflow for preventing Sinigrin degradation.

References

Technical Support Center: Sinigrin Hydrate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing issues during the HPLC analysis of Sinigrin hydrate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a common issue in chromatography where a peak appears asymmetrical, with a trailing edge that stretches out.[1] This distortion is problematic as it can reduce the resolution between closely eluting compounds, decrease peak height, and compromise the accuracy and precision of quantification.[1][2]

Q2: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing in reversed-phase HPLC typically arises from more than one analyte retention mechanism.[3] For a polar compound like this compound, common causes include:

  • Secondary Interactions: Unwanted polar or ionic interactions between Sinigrin and active sites on the stationary phase, such as residual silanol groups (Si-OH) on the silica surface.[1][2][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, causing asymmetrical peaks.[5]

  • Column Issues: Problems like column contamination, degradation, or physical deformation (voids) can disrupt the sample flow path and lead to tailing.[2][6]

  • Extra-Column Volume: Excessive volume from tubing and connections between the injector and detector can cause peaks to broaden and tail.[2][5]

  • Sample Overload: Injecting a sample with too high a concentration can saturate the stationary phase.[2][4]

  • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2]

Troubleshooting Workflow

A logical workflow is the most effective way to diagnose the root cause of peak tailing. The following diagram outlines a step-by-step approach to troubleshooting.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_overload Rule out Column Overload (Dilute Sample) check_all_peaks->check_overload Yes specific_peak Only Sinigrin Peak Tailing check_all_peaks->specific_peak No check_system Check for System Issues (Extra-Column Volume, Leaks) check_overload->check_system check_column_health Evaluate Column Health (Void, Contamination) check_system->check_column_health solution Peak Shape Improved check_column_health->solution check_mobile_phase Optimize Mobile Phase (pH, Buffer, Additives) specific_peak->check_mobile_phase check_column_chem Review Column Chemistry (End-capped, Polar-embedded) check_mobile_phase->check_column_chem check_sample_prep Verify Sample Prep (Solvent Match, Purity) check_column_chem->check_sample_prep check_sample_prep->solution

Caption: A flowchart for systematically diagnosing HPLC peak tailing.

Detailed Troubleshooting Guides

1. Is the issue affecting all peaks or just the Sinigrin peak?

  • If all peaks are tailing: This often points to a system-wide problem.

    • Column Overload: The sample concentration may be too high for the column's capacity.[2][4]

    • Extra-Column Volume: Excessive dead volume in tubing or fittings can cause band broadening.[2][5]

    • Column Damage: A void at the column inlet or a blocked frit can deform peaks.[3][6]

  • If only the Sinigrin peak is tailing: This suggests a chemical interaction specific to your analyte.

    • Secondary Interactions: Sinigrin, being a polar molecule, may be interacting with residual silanol groups on the silica-based stationary phase.[2][3][5] This is a very common cause of tailing for polar compounds.

    • Mobile Phase pH: The mobile phase pH might be inappropriate for Sinigrin, leading to unwanted interactions.

2. How can I mitigate secondary silanol interactions?

Secondary interactions between polar analytes like Sinigrin and ionized silanol groups on the column packing are a primary cause of peak tailing.[3][5]

G Secondary Interaction on C18 Phase cluster_surface Silica Surface (Stationary Phase) silica Si O Si-OH (Residual Silanol) O Si-C18 elution Normal Elution (Hydrophobic Interaction) tailing Delayed Elution (Tailing) (Polar Interaction) sinigrin This compound (Polar Analyte) sinigrin->silica:f4 Primary Retention sinigrin->silica:f2 Secondary Interaction

Caption: Sinigrin interaction with a C18 stationary phase.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH (e.g., to ~2.5-3.0) can suppress the ionization of silanol groups, minimizing secondary interactions.[3]

  • Use an End-Capped Column: These columns have fewer accessible residual silanols, leading to improved peak shape for polar compounds.[3][5][7]

  • Use a Polar-Embedded or Polar-Endcapped Column: These are designed to shield residual silanols and are often a good choice for highly polar molecules.[5][8]

  • Add a Competing Base: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can mask the silanol groups.

Quantitative Data and Recommended Parameters

For successful this compound analysis, careful selection of HPLC parameters is crucial. Below are tables summarizing recommended starting conditions based on published methods.

Table 1: Recommended HPLC Column Specifications

ParameterRecommendationRationale
Stationary Phase C18 (Reversed-Phase)Provides appropriate hydrophobicity for retention.[9][10]
End-capping Yes (Fully end-capped)Minimizes secondary silanol interactions, reducing peak tailing.[3][5]
Particle Size ≤ 5 µmSmaller particles provide higher efficiency and better resolution.
Dimensions e.g., 250 x 4.6 mmA standard analytical column dimension.

Table 2: Mobile Phase Recommendations for Sinigrin Analysis

Mobile Phase CompositionpHFlow RateDetectionReference
20mM Tetrabutylammonium: Acetonitrile (80:20, v/v)7.00.5 mL/min227 nm[9][10][11]
Water with 0.2 M Ammonium SulphateNot specified0.2 mL/min229 nm[12]
Acetonitrile: Water (70:30, v/v)Not specifiedNot specified280 nm[13]

Note: The use of an ion-pairing agent like Tetrabutylammonium (TBA) can improve the retention and peak shape of ionic or highly polar compounds like Sinigrin.[11]

Experimental Protocols

Protocol 1: Column Washing and Regeneration

This protocol is used to clean a contaminated C18 column that may be causing peak tailing.

Objective: To remove strongly retained impurities from the column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

Procedure:

  • Disconnect: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.[1]

  • Reverse Flow: Reverse the column direction to flush contaminants from the inlet frit.

  • Flush Salts: Flush the column with at least 10-20 column volumes of HPLC-grade water to remove any buffer salts.[1][3]

  • Flush Non-Polar Contaminants: Flush with 10-20 column volumes of Isopropanol.[1]

  • Flush Intermediate Polarity Contaminants: Flush with 10-20 column volumes of Acetonitrile.

  • Return to Normal Flow: Reinstall the column in its normal flow direction.

  • Equilibrate: Equilibrate the column with your mobile phase until a stable baseline is achieved.

Protocol 2: Sample Dilution to Test for Column Overload

Objective: To determine if peak tailing is caused by injecting too much sample mass.

Procedure:

  • Prepare Dilutions: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.

  • Inject Sequentially: Inject the original sample, followed by each dilution.

  • Analyze Peak Shape: Observe the peak shape for each injection. If the tailing factor improves significantly with dilution, column overload is a likely cause.[6]

  • Action: If overload is confirmed, reduce the injection volume or the concentration of your sample for future analyses.[4]

References

Technical Support Center: Navigating Sinigrin Hydrate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sinigrin hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential interferences of this compound in various biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important for biological assays?

A1: this compound is a glucosinolate, a class of sulfur-containing glycosides found in cruciferous vegetables like mustard seeds. It is the precursor to allyl isothiocyanate (AITC), a compound with known biological activities. For reliable and reproducible experimental results, it is crucial to use highly purified this compound (≥98% purity) to avoid confounding results from impurities. The chemical structure of sinigrin is well-established, and its stability can be influenced by factors such as pH and the presence of enzymes like myrosinase.

Q2: Can this compound interfere with common cell viability assays like the MTT or resazurin assay?

A2: While some studies have utilized the MTT assay to assess the cytotoxic effects of sinigrin without reporting direct interference, the potential for direct reduction of tetrazolium salts by compounds with antioxidant properties is a known issue. It is recommended to perform a cell-free control experiment to test for direct reduction of MTT or resazurin by this compound at the concentrations used in your experiments.

Q3: Does this compound have intrinsic fluorescence that could interfere with fluorescence-based assays?

Q4: Can this compound affect luciferase-based reporter gene assays?

A4: Direct inhibition of luciferase enzymes by small molecules is a known cause of assay interference. While there is no specific IC50 value reported for this compound against firefly luciferase, it is advisable to perform a counter-screen to test for direct inhibition of the luciferase enzyme. This can be done by using a purified luciferase enzyme and measuring its activity in the presence of this compound.

Q5: Is this compound stable in typical cell culture conditions?

A5: Sinigrin is relatively stable in aqueous solutions at a pH range of 5.0 to 7.0. However, its stability can be compromised at a more alkaline pH (e.g., pH 9.0).[1] Additionally, if the experimental system contains the enzyme myrosinase (e.g., in crude plant extracts), sinigrin will be hydrolyzed to form allyl isothiocyanate (AITC), which has its own distinct biological activities and potential for assay interference.[2] When working with purified this compound in sterile cell culture media (typically pH 7.2-7.4), significant degradation is not expected over a standard assay duration. However, it is good practice to prepare fresh solutions and minimize prolonged storage in aqueous buffers.

Troubleshooting Guides

Problem 1: Unexpected Results in Cell Viability Assays (MTT, XTT, WST-1, Resazurin)

Possible Cause: Direct chemical reduction of the assay reagent by this compound.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare wells with your complete cell culture medium.

    • Add this compound at the same concentrations used in your experiment.

    • Add the viability assay reagent (MTT, resazurin, etc.).

    • Incubate for the same duration as your cellular assay.

    • Measure the absorbance or fluorescence.

    • Interpretation: An increase in signal in the absence of cells indicates direct reduction of the reagent by this compound, leading to a false-positive signal for cell viability.

  • Use an Orthogonal Assay:

    • Confirm your results using a viability assay with a different mechanism, such as a membrane integrity assay (e.g., trypan blue exclusion, propidium iodide staining) or an ATP-based assay that measures cellular metabolic activity through a different pathway.

Experimental Protocol: Cell-Free MTT Reduction Assay

  • Materials:

    • 96-well plate

    • Complete cell culture medium

    • This compound stock solution

    • MTT reagent (e.g., 5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Add 100 µL of complete cell culture medium to wells of a 96-well plate.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., water or DMSO).

    • Add 10 µL of MTT reagent to each well.

    • Incubate the plate at 37°C for 1-4 hours.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

Problem 2: High Background Signal in Fluorescence-Based Assays

Possible Cause: Intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Measure Background Fluorescence:

    • Prepare wells containing your assay buffer.

    • Add this compound at the concentrations used in your experiment.

    • Measure the fluorescence at the excitation and emission wavelengths of your assay.

    • Interpretation: A significant fluorescence signal from this compound alone indicates interference.

  • Spectral Shift:

    • If possible, use a fluorescent probe with excitation and emission wavelengths that do not overlap with the potential fluorescence of this compound.

Experimental Protocol: Assessment of Intrinsic Fluorescence

  • Materials:

    • Fluorometer-compatible microplate (e.g., black-walled)

    • Assay buffer

    • This compound stock solution

  • Procedure:

    • Add assay buffer to the wells.

    • Add serial dilutions of this compound.

    • Scan a range of excitation and emission wavelengths to determine the fluorescence profile of this compound.

    • Specifically measure the fluorescence at the excitation/emission wavelengths of your assay's fluorophore.

Problem 3: Reduced Signal in Luciferase Reporter Assays

Possible Cause: Direct inhibition of the luciferase enzyme by this compound.

Troubleshooting Steps:

  • Perform a Luciferase Inhibition Counter-Screen:

    • Use a commercial recombinant luciferase enzyme.

    • Measure the enzyme's activity in the presence and absence of this compound.

    • Interpretation: A decrease in luciferase activity in the presence of this compound indicates direct inhibition.

  • Use a Different Reporter System:

    • If significant inhibition is observed, consider using an alternative reporter gene, such as a fluorescent protein (e.g., GFP, RFP) or a different type of luciferase (e.g., Renilla, NanoLuc) that may have a different inhibitor profile.

Experimental Protocol: Firefly Luciferase Inhibition Assay

  • Materials:

    • White, opaque 96-well plate

    • Recombinant firefly luciferase

    • Luciferase assay buffer

    • D-luciferin substrate

    • ATP

    • This compound stock solution

  • Procedure:

    • Prepare a reaction mix containing luciferase assay buffer, D-luciferin, and ATP.

    • Add the reaction mix to the wells of the plate.

    • Add serial dilutions of this compound. Include a known luciferase inhibitor as a positive control and a vehicle control.

    • Add recombinant firefly luciferase to initiate the reaction.

    • Immediately measure the luminescence.

Data Summary Tables

Table 1: Potential for this compound Interference in Common Biological Assays

Assay TypePotential Interference MechanismRecommended Control Experiment
Cell Viability (MTT, Resazurin) Direct reduction of the dyeCell-free reduction assay
Fluorescence-Based Assays Intrinsic fluorescenceMeasurement of background fluorescence
Luciferase Reporter Assays Direct enzyme inhibitionLuciferase inhibition counter-screen
Antioxidant Capacity Assays Intrinsic antioxidant activityMeasure this compound activity alone

Table 2: Stability of Sinigrin in Aqueous Solutions

pHStability
5.0 - 7.0Relatively Stable
9.0Less Stable
Data from Tsao et al., 2000.[1]

Visualizations

experimental_workflow cluster_viability Cell Viability Assay Troubleshooting start_viability Unexpected Viability Results control_viability Perform Cell-Free Control start_viability->control_viability interpretation_viability Direct Reduction? control_viability->interpretation_viability orthogonal_viability Use Orthogonal Assay valid_result Result Likely Valid orthogonal_viability->valid_result interpretation_viability->orthogonal_viability No conclusion_viability False Positive Identified interpretation_viability->conclusion_viability Yes

Caption: Troubleshooting workflow for unexpected results in cell viability assays with this compound.

signaling_pathway cluster_interference Logical Relationship of Assay Interference compound Test Compound (e.g., this compound) direct_interaction Direct Interaction with Assay Reagents compound->direct_interaction biological_effect True Biological Effect on Cells compound->biological_effect assay_readout Assay Readout (e.g., Absorbance, Fluorescence, Luminescence) direct_interaction->assay_readout Alters Signal false_positive False Positive/Negative direct_interaction->false_positive biological_effect->assay_readout Modifies Cellular Activity true_result Valid Biological Result biological_effect->true_result

Caption: Logical diagram illustrating how a test compound can lead to either a valid biological result or a false positive/negative through direct assay interference.

References

Improving the solubility of Sinigrin hydrate for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sinigrin hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a glucosinolate found in plants of the Brassica genus, such as mustard seeds.[1][2] It is a precursor to the biologically active compound allyl isothiocyanate (AITC), which has demonstrated various biological activities, including anticancer and anti-inflammatory effects.[3][4][5] For in vitro studies, achieving an appropriate and stable concentration of a compound in an aqueous cell culture medium is crucial. This compound, while soluble in some organic solvents, has limited solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media, which can lead to precipitation and inaccurate experimental results.[1]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: this compound is soluble in several organic solvents. The most commonly recommended solvents for preparing high-concentration stock solutions are Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][6]

Q3: What is the solubility of this compound in these solvents?

A3: The approximate solubility of this compound in common laboratory solvents is summarized in the table below.

SolventApproximate Solubility
DMSO~30 mg/mL[1][6]
Ethanol~30 mg/mL[1][6]
Dimethylformamide (DMF)~30 mg/mL[6]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL[1][6]
WaterSoluble[7]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the solid this compound in an organic solvent of choice (e.g., DMSO, ethanol, or DMF) to a concentration of approximately 30 mg/mL.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For quantitative analysis using HPLC, stock solutions can be prepared in HPLC-grade water at a concentration of 1000 µg/mL.[7]

Q5: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A5: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving solid this compound in aqueous buffers.[1] However, its solubility in PBS (pH 7.2) is significantly lower, at approximately 1 mg/mL.[1][6] It is not recommended to store these aqueous solutions for more than one day.[1]

Q6: Why is my this compound precipitating when I add it to the cell culture medium?

A6: Precipitation of this compound in cell culture media can occur for several reasons:

  • Exceeding Solubility Limit: The final concentration of this compound in the medium may be above its solubility limit in that specific aqueous environment.

  • Solvent Shock: Rapidly adding a concentrated organic stock solution to the aqueous medium can cause the compound to "crash out" or precipitate due to the sudden change in solvent polarity.[8]

  • Interaction with Media Components: Salts, proteins, and other components in the cell culture medium can interact with this compound, reducing its solubility.[9]

  • Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to 37°C) or the pH of the medium can affect the solubility of the compound.[8][10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound solubility.

ProblemPotential CauseSuggested Solution
Powder will not dissolve in organic solvent. Insufficient solvent volume or inadequate mixing.* Ensure you are using the correct solvent-to-compound ratio (e.g., for a 30 mg/mL solution).* Vortex or gently warm the solution to aid dissolution.
Precipitate forms immediately upon adding stock solution to media. "Solvent shock" from rapid dilution; final concentration is too high.* Add the stock solution drop-wise to the media while gently vortexing to ensure gradual mixing.[8]* Pre-warm the cell culture medium to 37°C before adding the stock solution.[8]* Prepare an intermediate dilution in a serum-free medium before adding to the final, serum-containing medium.
Media becomes cloudy or precipitate forms during incubation. Compound is unstable in the medium over time; evaporation of media leading to increased concentration.* Decrease the final concentration of this compound in your experiment.* Reduce the percentage of organic solvent in the final working solution to a minimum, as organic solvents can have physiological effects.[1]* Ensure proper humidification in the incubator to prevent evaporation from culture plates.[9]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO, ethanol, or DMF to achieve a concentration of 30 mg/mL.

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C for long-term stability.[1]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

  • Thaw the concentrated stock solution at room temperature.

  • Warm the cell culture medium to 37°C.

  • To minimize precipitation, perform serial dilutions. For example, prepare an intermediate dilution of the stock solution in a serum-free medium.

  • Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium drop-wise while gently agitating the medium.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[1]

Protocol 3: Determining Maximum Soluble Concentration

  • Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium, creating a range of final concentrations.

  • Include a control tube containing the medium and the highest volume of the solvent used.

  • Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment.

  • Visually inspect each tube for any signs of precipitation or cloudiness.

  • The highest concentration that remains clear is the approximate maximum soluble concentration under your experimental conditions.

Visualizations

Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid this compound add_solvent Add Organic Solvent (e.g., DMSO) to 30 mg/mL weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment warm_media Warm Culture Medium to 37°C thaw->warm_media dilute Serially Dilute Stock into Warm Medium warm_media->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting this compound Precipitation precipitate Precipitate Observed? when When does it occur? precipitate->when Yes no_precipitate Proceed with Experiment precipitate->no_precipitate No immediate Immediately upon dilution when->immediate incubation During incubation when->incubation solution1 Add stock drop-wise to warm media Lower final concentration immediate->solution1 solution2 Lower final concentration Check incubator humidity Limit incubation time incubation->solution2

Caption: Decision tree for troubleshooting precipitation.

Factors Affecting this compound Solubility solubility This compound Solubility solvent Solvent Choice (Aqueous vs. Organic) solvent->solubility concentration Final Concentration concentration->solubility temperature Temperature temperature->solubility ph pH of Medium ph->solubility media_comp Media Components (Salts, Proteins) media_comp->solubility dilution_method Dilution Method dilution_method->solubility

Caption: Factors influencing this compound solubility.

Sinigrin and NF-κB Signaling Pathway lps LPS nfkb_activation NF-κB Activation lps->nfkb_activation sinigrin Sinigrin sinigrin->nfkb_activation inflammatory_mediators Inflammatory Mediators (NO, PGE2) nfkb_activation->inflammatory_mediators caption Sinigrin inhibits the production of inflammatory mediators by suppressing the NF-κB pathway.

Caption: Sinigrin's inhibitory effect on NF-κB signaling.

References

Myrosinase inactivation methods for stable Sinigrin hydrate extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the inactivation of myrosinase to ensure the stable extraction of Sinigrin hydrate.

Frequently Asked Questions (FAQs)

Q1: Why is myrosinase inactivation necessary for this compound extraction?

A1: Myrosinase is an enzyme that is physically separated from its substrate, Sinigrin (a glucosinolate), in intact plant tissue. When the plant tissue is damaged during extraction, myrosinase comes into contact with Sinigrin and hydrolyzes it into unstable aglycones, which then rearrange to form isothiocyanates, nitriles, and other degradation products. This enzymatic reaction leads to a significant loss of the desired this compound. Therefore, inactivating myrosinase is a critical first step to prevent this degradation and ensure a high yield of stable this compound.

Q2: What are the primary methods for myrosinase inactivation?

A2: The most common and effective methods for myrosinase inactivation fall into three main categories:

  • Thermal Inactivation: This involves using heat to denature the myrosinase enzyme. Common techniques include boiling, steaming, and microwave irradiation.[1][2]

  • High-Pressure Processing (HPP): This non-thermal method utilizes high hydrostatic pressure to inactivate enzymes. It is often favored for preserving heat-sensitive compounds.[3][4]

  • Solvent-Based Inactivation: Using specific solvents, often in combination with heat, can effectively inactivate myrosinase. Aqueous methanol is a frequently used solvent for this purpose.[5][6]

Q3: How does pH affect myrosinase activity?

A3: Myrosinase activity is pH-dependent. While optimal pH can vary slightly between plant species, the enzyme generally exhibits high activity in a moderately acidic to neutral pH range. Adjusting the pH of the extraction buffer outside of this optimal range can help to reduce myrosinase activity. However, pH adjustment alone is often not sufficient for complete inactivation and is typically used in conjunction with other methods.

Q4: Can I use freeze-drying to inactivate myrosinase?

A4: Freeze-drying (lyophilization) itself does not inactivate myrosinase. However, it is a crucial step in many protocols because it removes water from the plant tissue. By disrupting the tissue in the absence of water, the contact between myrosinase and Sinigrin is minimized, thus preventing enzymatic hydrolysis.[7] Subsequent extraction is then typically performed with a solvent that simultaneously inactivates the enzyme.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Myrosinase Inactivation Verify the parameters of your inactivation method (temperature, time, pressure, etc.). Ensure uniform heat or pressure distribution throughout the sample. Consider increasing the intensity or duration of the treatment. Perform a residual myrosinase activity assay to confirm complete inactivation.
Thermal Degradation of Sinigrin If using a thermal method, avoid excessively high temperatures or prolonged heating times, as this can lead to the thermal degradation of Sinigrin itself.[1][2] Optimize the temperature and time to find a balance between effective myrosinase inactivation and minimizing Sinigrin degradation.
Suboptimal Extraction Solvent Ensure the chosen solvent is efficient for extracting Sinigrin. Aqueous methanol (typically 70-80%) is a common choice. The solvent should also contribute to myrosinase inactivation.[5][6]
Formation of Emulsions during Liquid-Liquid Extraction If you are performing a liquid-liquid extraction to purify Sinigrin, emulsions can form and trap the analyte, leading to lower yields. To prevent this, gently swirl instead of vigorously shaking the separatory funnel. If an emulsion has formed, adding a small amount of a different organic solvent can help to break it.[8]
Inaccurate Quantification Calibrate your HPLC system with a certified this compound standard. Ensure your sample preparation for HPLC analysis is appropriate and does not lead to degradation.

Issue 2: Presence of Isothiocyanates or Nitriles in the Final Extract

Possible Cause Troubleshooting Step
Residual Myrosinase Activity This is the most likely cause. The presence of Sinigrin degradation products indicates that myrosinase was not fully inactivated. Re-evaluate and optimize your inactivation protocol.
Non-Enzymatic Degradation Under certain conditions (e.g., high temperatures), Sinigrin can undergo non-enzymatic degradation. Review your entire workflow to identify any steps that might contribute to this.

Quantitative Data Summary

Table 1: Comparison of Thermal Inactivation Methods on Myrosinase Activity

Plant Source Inactivation Method Treatment Conditions Residual Myrosinase Activity (%) Reference
BroccoliHeating60°C for 3 minutes<10%[1][2]
Red CabbageHeating70°C for 30 minutes<10%[1][2]
CabbageStir-fryingCore temperature 65-70°C~35%[9]
CabbageSteamingCore temperature 75-80°C~2-15%[9]
CabbageMicrowavingCore temperature 88-95°C~1-13%[9]
BroccoliThermosonication60°C for 7 minutes~40.7%[10]

Table 2: Effect of High-Pressure Processing (HPP) on Myrosinase Inactivation

Plant Source Pressure (MPa) Temperature (°C) Time (min) Residual Myrosinase Activity (%) Reference
Brussels Sprouts Seedlings6006010~15% (Maximum inactivation)[3]
Brussels Sprouts Seedlings200-80053Activity decreased with increasing pressure[3]
Broccoli Sprouts300-50020-Significant inactivation observed[4]

Experimental Protocols

Protocol 1: Thermal Inactivation by Boiling
  • Sample Preparation: Homogenize fresh plant material (e.g., seeds, leaves) to a fine powder or slurry.

  • Boiling: Immediately transfer the homogenized sample into a pre-heated solvent, typically 70% (v/v) aqueous methanol, at its boiling point (~75°C).[6] A sample-to-solvent ratio of 1:10 (w/v) is common.

  • Incubation: Maintain the mixture at the boiling temperature for 5-10 minutes with constant stirring.[5][6]

  • Cooling: Rapidly cool the mixture in an ice bath to halt any potential non-enzymatic degradation.

  • Centrifugation: Centrifuge the mixture to pellet the solid plant material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Verification (Optional): Perform a myrosinase activity assay on the extract to confirm complete inactivation.

Protocol 2: Microwave-Assisted Inactivation
  • Sample Preparation: Place a known weight of fresh, chopped plant material in a microwave-safe vessel.

  • Microwave Irradiation: Heat the sample in a microwave oven. The power and time will need to be optimized for your specific sample and microwave. A common starting point is high power for 1-2 minutes.[11][12] The goal is to rapidly bring the internal temperature of the sample to above 80°C.[13]

  • Extraction: Immediately after irradiation, add a suitable extraction solvent (e.g., 70% methanol) and proceed with the extraction as you would for other methods.

  • Cooling and Processing: Follow steps 4-7 from the Thermal Inactivation by Boiling protocol.

Protocol 3: High-Pressure Processing (HPP) Inactivation
  • Sample Preparation: Seal the plant material (whole or homogenized) in a flexible, pressure-resistant pouch.

  • HPP Treatment: Place the pouch in the HPP vessel. The vessel is then filled with a pressure-transmitting fluid (usually water).

  • Pressurization: Apply high hydrostatic pressure, typically in the range of 300-600 MPa, for a set duration (e.g., 3-10 minutes).[3][4] The temperature can be controlled during the process.

  • Depressurization: After the holding time, the pressure is released.

  • Extraction: Open the pouch and proceed with the extraction of this compound using a suitable solvent.

Visualization of Experimental Workflows

Thermal_Inactivation_Workflow Start Start: Fresh Plant Material Homogenize Homogenize Sample Start->Homogenize Boil Add to Boiling 70% Methanol (75°C) Homogenize->Boil Incubate Incubate for 5-10 min Boil->Incubate Cool Rapid Cooling (Ice Bath) Incubate->Cool Centrifuge Centrifuge Cool->Centrifuge Collect Collect Supernatant (Sinigrin Extract) Centrifuge->Collect End End: Stable Sinigrin Extract Collect->End HPP_Inactivation_Workflow Start Start: Plant Material Package Seal in HPP Pouch Start->Package Pressurize High-Pressure Processing (300-600 MPa, 3-10 min) Package->Pressurize Depressurize Depressurize Pressurize->Depressurize Extract Extract with Solvent Depressurize->Extract Process Centrifuge & Collect Supernatant Extract->Process End End: Stable Sinigrin Extract Process->End

References

Navigating Sinigrin Hydrate Stability: A Technical Guide to pH-Dependent Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of sinigrin hydrate, focusing on the critical influence of pH. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this resource aims to facilitate smoother, more accurate experimental design and execution.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound solution is showing signs of degradation. What is the optimal pH range for stability?

A1: this compound exhibits its greatest stability in a slightly acidic to neutral pH range.[1] For maximal shelf-life and experimental consistency, maintaining your solution within a pH of 5.0 to 7.0 is recommended.[1]

Q2: I'm observing rapid degradation of sinigrin in my experiments. What could be the primary cause?

A2: Rapid degradation is often attributed to two main factors: pH and enzymatic activity.

  • pH: Sinigrin is less stable in alkaline conditions, with increased degradation observed at a pH of 9.0.[1]

  • Enzymatic Contamination: The presence of the enzyme myrosinase, even in trace amounts, will significantly accelerate the hydrolysis of sinigrin to allyl isothiocyanate (AITC).[1] Ensure all labware is scrupulously clean and consider using a myrosinase inhibitor if contamination is suspected.

Q3: How does temperature interact with pH to affect sinigrin stability?

A3: Elevated temperatures will accelerate the degradation of sinigrin, and this effect is compounded by pH. For instance, in a boiling phosphate buffer solution at pH 6.38, sinigrin degradation has been measured at a rate of 0.13% per minute.[2] It is crucial to control both temperature and pH to ensure the stability of your sinigrin solutions.

Q4: What are the expected degradation products of sinigrin at different pH values?

A4: The degradation products of sinigrin are highly dependent on pH, especially in the presence of the enzyme myrosinase.

  • Neutral pH (around 7.0): The primary degradation product is typically allyl isothiocyanate (AITC).[3]

  • Acidic pH (e.g., pH 4.0): Under acidic conditions, the formation of allyl cyanide (AC) is favored.[3]

  • Alkaline pH: In basic solutions, the degradation of AITC, a primary hydrolysis product of sinigrin, is favored.[2]

Q5: My analytical results for sinigrin concentration are inconsistent. What steps can I take to troubleshoot this?

A5: Inconsistent results are often a result of solution instability or analytical variability.

  • Control pH: Ensure your solutions are adequately buffered within the stable pH range of 5.0-7.0.

  • Fresh Preparations: Prepare sinigrin solutions fresh for each experiment to minimize the impact of degradation over time.

  • Standardize Analytical Method: Use a validated HPLC method for quantification. A detailed protocol is provided below. Inconsistent sample preparation or chromatographic conditions can lead to variability.

  • Check for Contamination: Rule out any enzymatic contamination from glassware or other reagents.

Quantitative Data on this compound Stability

While comprehensive quantitative data on the non-enzymatic degradation kinetics of this compound across a wide pH range at ambient temperature is limited in publicly available literature, the following table summarizes the key findings.

pH ValueConditionObservationSource
5.0 - 7.0Buffered WaterRelatively stable[1]
9.0Buffered WaterLess stable[1]
6.38Boiling Phosphate BufferDegradation rate of 0.13%/minute[2]

Experimental Protocol: Stability Indicating HPLC Assay for this compound

This protocol outlines a method for assessing the stability of this compound in aqueous solutions at various pH values.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • 0.45 µm syringe filters

2. Preparation of Buffered Solutions:

  • Prepare a series of buffer solutions at your desired pH values (e.g., pH 4, 5, 6, 7, 8, 9) using appropriate buffer systems (e.g., phosphate buffer for pH 6-8, citrate buffer for acidic pH, borate buffer for alkaline pH).

  • Ensure all buffers are filtered through a 0.45 µm filter before use.

3. Preparation of Sinigrin Stock and Working Solutions:

  • Accurately weigh a known amount of this compound and dissolve it in HPLC grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare working solutions by diluting with the respective buffered solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

4. Stability Study:

  • Divide each buffered sinigrin solution into aliquots in sealed vials.

  • Store the vials under controlled temperature conditions (e.g., 25°C and 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from each vial.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

  • Injection Volume: 20 µL.

  • Quantification: Calculate the concentration of sinigrin at each time point based on the peak area relative to a standard curve of this compound.

6. Data Analysis:

  • Plot the concentration of sinigrin as a function of time for each pH and temperature condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.

Visualizing Experimental and Degradation Pathways

To further aid in understanding the experimental workflow and the chemical fate of sinigrin under different pH conditions, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 4, 5, 6, 7, 8, 9) prep_sinigrin Prepare Sinigrin Stock and Working Solutions prep_buffers->prep_sinigrin incubation Incubate at Controlled Temperatures (25°C, 40°C) prep_sinigrin->incubation sampling Sample at Timed Intervals (0, 2, 4, 8, 12, 24, 48h) incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Experimental workflow for assessing sinigrin stability.

sinigrin_degradation cluster_acidic Acidic Conditions (e.g., pH 4) cluster_neutral Neutral Conditions (e.g., pH 7) cluster_alkaline Alkaline Conditions (e.g., pH 9) sinigrin This compound hydrolysis Hydrolysis (Non-enzymatic) sinigrin->hydrolysis aglycone_acid Unstable Aglycone allyl_cyanide Allyl Cyanide aglycone_acid->allyl_cyanide Rearrangement aglycone_neutral Unstable Aglycone aitc Allyl Isothiocyanate (AITC) aglycone_neutral->aitc Lossen Rearrangement aglycone_alkaline Unstable Aglycone degradation_products Further Degradation Products aglycone_alkaline->degradation_products Rearrangement & Degradation hydrolysis->aglycone_acid  Low pH hydrolysis->aglycone_neutral  Neutral pH hydrolysis->aglycone_alkaline  High pH

Non-enzymatic degradation pathways of sinigrin at different pH.

References

Technical Support Center: Temperature Effects on Sinigrin Hydrate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of temperature on sinigrin hydrate degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a glucosinolate found in plants of the Brassicaceae family, such as mustard and broccoli. Its degradation products, particularly allyl isothiocyanate (AITC), exhibit a range of biological activities, including antimicrobial and anticarcinogenic properties.[1][2] Understanding the stability of this compound under different temperature conditions is crucial for the extraction, processing, and storage of sinigrin-containing materials to ensure the desired biological activity of its breakdown products.

Q2: What are the main factors influencing the thermal degradation of this compound?

The primary factors influencing the thermal degradation of this compound are:

  • Temperature: Higher temperatures generally accelerate the degradation of sinigrin.

  • Presence of Water: The degradation pathways of sinigrin differ significantly between aqueous (wet) and dry conditions.[3]

  • pH: The pH of the solution can influence the rate and pathway of degradation.

  • Presence of Enzymes: The enzyme myrosinase, naturally present in plants containing sinigrin, rapidly hydrolyzes it.[2] Heat treatment is often used to deactivate myrosinase to study thermal degradation exclusively.[4]

  • Presence of Metal Ions: Metal ions, such as iron(II), can influence the thermal stability of sinigrin and favor the formation of certain degradation products like nitriles.[3]

  • Matrix Effects: The surrounding chemical environment (e.g., plant matrix, soil) can affect the stability and degradation of sinigrin.

Q3: What are the major degradation products of sinigrin when heated?

Under aqueous conditions, the primary thermal degradation products of sinigrin are D-glucose and allyl isothiocyanate (AITC).[3] In dry conditions, a key intermediary product is desulfo-sinigrin, which can further break down to release D-thioglucose and the corresponding nitrile.[3] The formation of nitriles is favored by the presence of iron(II) ions.[3]

Data Presentation

The rate of this compound degradation is significantly influenced by temperature. The following table summarizes the degradation of sinigrin in an aqueous environment at different temperatures. It is important to note that these values are estimations based on available literature and can vary depending on the specific experimental conditions such as pH and the presence of other compounds.

Temperature (°C)Incubation Time (min)Estimated Sinigrin Degradation (%)Primary Degradation Products
6060< 10%Minimal degradation
806010 - 25%Allyl isothiocyanate (AITC), Glucose
1006025 - 50%Allyl isothiocyanate (AITC), Glucose, Minor nitriles
12060> 50%Increased formation of nitriles alongside AITC and Glucose

Note: This data is synthesized from multiple sources for illustrative purposes. Actual degradation rates should be determined empirically for specific experimental conditions.

Experimental Protocols

Protocol 1: Thermal Degradation of this compound in Aqueous Solution

This protocol outlines a method to study the thermal degradation of this compound at various temperatures.

1. Materials:

  • This compound (≥99% purity)
  • Phosphate buffer (e.g., 0.1 M, pH 7.0)
  • Heating block or water bath with temperature control
  • HPLC-grade water and acetonitrile
  • HPLC vials

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the phosphate buffer.
  • Aliquot the sinigrin solution into several HPLC vials.
  • Place the vials in a pre-heated heating block or water bath set to the desired temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
  • At specific time points (e.g., 0, 15, 30, 60, 120 minutes), remove a vial from each temperature and immediately place it on ice to stop the degradation reaction.
  • Once cooled, filter the samples through a 0.22 µm syringe filter into clean HPLC vials.
  • Analyze the samples by HPLC to determine the concentration of remaining sinigrin and the formation of degradation products like AITC.

Protocol 2: HPLC Analysis of Sinigrin and Allyl Isothiocyanate (AITC)

This protocol provides a general method for the simultaneous quantification of sinigrin and its primary degradation product, AITC, using reverse-phase HPLC.

1. HPLC System and Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0-2 min: 1% B
  • 2-10 min: Linear gradient to 50% B
  • 10-12 min: Hold at 50% B
  • 12-14 min: Return to 1% B
  • 14-20 min: Re-equilibration at 1% B
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detection: UV detector at 227 nm (for sinigrin) and 240 nm (for AITC)

2. Standard Preparation:

  • Prepare individual stock solutions of this compound and AITC (e.g., 1 mg/mL) in acetonitrile.
  • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.

3. Sample Analysis:

  • Inject the prepared standards to generate a calibration curve.
  • Inject the samples from the thermal degradation experiment.
  • Quantify the concentration of sinigrin and AITC in the samples by comparing their peak areas to the calibration curves.

Troubleshooting Guides

Issue 1: No or low degradation of sinigrin observed even at high temperatures.

  • Possible Cause 1: Incorrect temperature setting.

    • Solution: Verify the accuracy of your heating apparatus using a calibrated thermometer.

  • Possible Cause 2: Short incubation time.

    • Solution: Increase the duration of the heat treatment. Thermal degradation of sinigrin, in the absence of myrosinase, can be a slow process at lower temperatures.

  • Possible Cause 3: Dry heating conditions.

    • Solution: Ensure the sinigrin is in an aqueous solution, as thermal degradation is more efficient in the presence of water.[3]

Issue 2: Inconsistent or irreproducible results in degradation studies.

  • Possible Cause 1: Fluctuation in temperature.

    • Solution: Use a calibrated heating block or water bath with precise temperature control.

  • Possible Cause 2: Inconsistent sample handling.

    • Solution: Ensure all samples are treated identically, including the time taken to cool the samples after heating. Immediate cooling on ice is crucial to stop the reaction consistently.

  • Possible Cause 3: Variability in the initial concentration of sinigrin.

    • Solution: Prepare a single stock solution of sinigrin and aliquot it for all experiments to ensure a consistent starting concentration.

Issue 3: Peak tailing or poor peak shape for AITC in HPLC analysis.

  • Possible Cause 1: Active sites on the HPLC column.

    • Solution: AITC can interact with residual silanol groups on the column packing. Use a column with good end-capping or add a competing base like triethylamine (0.1%) to the mobile phase.

  • Possible Cause 2: Sample solvent mismatch.

    • Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

  • Possible Cause 3: Column contamination.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. Using a guard column can help prolong the life of the analytical column.[5]

Issue 4: Unexpected degradation products observed.

  • Possible Cause 1: Presence of contaminants.

    • Solution: Ensure high purity of this compound and use high-purity solvents and reagents. Metal ion contamination can alter degradation pathways.[3]

  • Possible Cause 2: pH of the solution.

    • Solution: The pH can influence the formation of different degradation products. Ensure the pH of your buffer is consistent across all experiments.

  • Possible Cause 3: Presence of active myrosinase.

    • Solution: If using plant extracts, ensure myrosinase is deactivated by a pre-heating step (e.g., boiling for 5-10 minutes) before the timed temperature incubation.[4]

Visualizations

Sinigrin_Degradation_Workflow cluster_prep Sample Preparation cluster_heating Thermal Treatment cluster_analysis Analysis prep Prepare this compound Solution in Buffer heat Incubate at Controlled Temperature (e.g., 60, 80, 100, 120°C) prep->heat Transfer to heating block sampling Collect Samples at Time Intervals heat->sampling During incubation quench Quench Reaction on Ice sampling->quench filter Filter Sample quench->filter hplc HPLC Analysis filter->hplc data Quantify Sinigrin and Degradation Products hplc->data

Figure 1. Experimental workflow for studying the thermal degradation of this compound.

Sinigrin_Degradation_Pathways cluster_aqueous Aqueous Conditions (Heating) cluster_dry Dry Conditions (Heating) sinigrin This compound aitc Allyl Isothiocyanate (AITC) sinigrin->aitc Hydrolysis glucose D-Glucose sinigrin->glucose Hydrolysis desulfo Desulfo-Sinigrin sinigrin->desulfo Desulfation nitrile Allyl Cyanide (Nitrile) desulfo->nitrile thioglucose D-Thioglucose desulfo->thioglucose

Figure 2. Simplified thermal degradation pathways of this compound.

Troubleshooting_Logic cluster_degradation Degradation Issues cluster_hplc HPLC Analysis Issues start Problem Encountered no_degradation No/Low Degradation start->no_degradation inconsistent_results Inconsistent Results start->inconsistent_results peak_tailing Peak Tailing start->peak_tailing unexpected_peaks Unexpected Peaks start->unexpected_peaks sol_temp Temperature & Time no_degradation->sol_temp Check sol_handling Consistent Handling & Temp Control inconsistent_results->sol_handling Check sol_column Column Condition & Mobile Phase peak_tailing->sol_column Check sol_purity Sample Purity, pH & Enzyme Activity unexpected_peaks->sol_purity Check

Figure 3. Logical troubleshooting flow for sinigrin degradation experiments.

References

Technical Support Center: Overcoming Low Bioavailability of Sinigrin Hydrate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sinigrin hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its inherently low bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo bioavailability of pure this compound low?

A1: The low bioavailability of this compound is primarily due to two factors:

  • Poor Absorption: Sinigrin is a hydrophilic molecule, which limits its passive diffusion across the lipid-rich intestinal barrier. Studies suggest that only a small fraction of orally administered sinigrin is absorbed intact from the intestinal mucosa.[1]

  • Dependence on Conversion: For many of its biological effects, Sinigrin must be hydrolyzed into its bioactive metabolite, allyl isothiocyanate (AITC).[2] This conversion is dependent on the enzyme myrosinase, which is often deactivated during processing or cooking of plant materials.[2] While gut microbiota can perform this conversion, the efficiency is variable and often low.

Q2: What is the role of myrosinase and how does it affect bioavailability?

A2: Myrosinase is a thioglucosidase enzyme that is physically separated from sinigrin in the plant tissue. When the plant material is crushed or chewed, myrosinase comes into contact with sinigrin and catalyzes its hydrolysis into glucose and AITC. The presence of active myrosinase is crucial for the efficient conversion of sinigrin to the more readily absorbable and bioactive AITC.[2] Co-administration of active myrosinase with sinigrin can significantly enhance the bioavailability of AITC. Studies have shown that the bioavailability of isothiocyanates is substantially higher when active myrosinase is present.[3][4]

Q3: Can gut microbiota convert Sinigrin to AITC?

A3: Yes, gut bacteria, particularly strains like Bacteroides thetaiotaomicron, possess myrosinase-like activity and can hydrolyze sinigrin to AITC in the colon. However, the conversion rate is highly variable among individuals and is generally less efficient than the conversion by plant-derived myrosinase. This variability contributes to inconsistent results in in vivo studies.

Q4: What are the main strategies to improve the bioavailability of this compound?

A4: The primary strategies focus on enhancing the conversion of sinigrin to AITC and improving the absorption of either sinigrin or AITC. These include:

  • Co-administration with Myrosinase: Providing an external source of active myrosinase enzyme alongside sinigrin administration can significantly boost the conversion to AITC in the gastrointestinal tract.

  • Formulation with Lipid-based Carriers: Encapsulating this compound in liposomes or phytosomes can improve its absorption and protect it from degradation in the GI tract.[5][6]

  • Modulation of Gut Microbiota: While still an emerging area, strategies to enrich the gut microbiome with bacteria capable of efficient sinigrin hydrolysis could potentially enhance AITC production.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or undetectable plasma levels of AITC after oral administration of this compound. 1. Inactivation of myrosinase in the formulation or diet. 2. Low conversion by gut microbiota. 3. Rapid metabolism and clearance of AITC. 4. Issues with the analytical method.1. Ensure the Sinigrin source contains active myrosinase or co-administer a stabilized myrosinase preparation. Avoid heat in formulation preparation. 2. Consider using a formulation that enhances sinigrin absorption (e.g., liposomes, phytosomes) to allow for more systemic conversion, or pre-screen animal models for high-conversion phenotypes. 3. Analyze for AITC metabolites, such as mercapturic acid conjugates, in urine, which are often more abundant and have a longer half-life. 4. Verify the sensitivity and specificity of your HPLC or GC-MS method for AITC detection in plasma.[7][8][9][10]
High variability in AITC plasma concentrations between subjects. 1. Differences in individual gut microbiota composition and myrosinase-like activity. 2. Variations in gastric pH affecting myrosinase activity. 3. Genetic polymorphisms in enzymes responsible for AITC metabolism.1. Standardize the microbiome of experimental animals through co-housing or fecal microbiota transplantation if possible. In clinical studies, consider stratifying subjects based on their metabolic phenotype. 2. Use an enteric-coated formulation to protect myrosinase from stomach acid and ensure its activity in the small intestine. 3. Increase the sample size to account for inter-individual variability.
This compound formulation is unstable. 1. Sinigrin is susceptible to degradation under certain pH and temperature conditions.1. Prepare fresh formulations for each experiment. Store stock solutions at -20°C or below. For oral gavage, use a buffered solution to maintain a stable pH.
Difficulty in quantifying Sinigrin and AITC in biological matrices. 1. AITC is volatile and can be lost during sample preparation. 2. Sinigrin and AITC have different polarities, making simultaneous extraction challenging.1. Use headspace solid-phase microextraction (SPME) for AITC analysis by GC-MS to minimize loss. 2. Develop and validate a robust analytical method, such as a reversed-phase HPLC method, that allows for the simultaneous determination of both sinigrin and AITC.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is a general guideline and may require optimization for specific experimental needs.

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) solution in a round-bottom flask.

    • Add this compound to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.

    • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes).

  • Purification and Characterization:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Phytosomes (Solvent Evaporation Method)

Materials:

  • This compound

  • Phosphatidylcholine

  • Aprotic solvent (e.g., dichloromethane or acetone)

  • N-hexane (as an anti-solvent)

  • Reflux apparatus

  • Magnetic stirrer

  • Vacuum desiccator

Procedure:

  • Complex Formation:

    • Dissolve this compound and phosphatidylcholine (typically in a 1:1 or 1:2 molar ratio) in the aprotic solvent in a round-bottom flask.

    • Reflux the mixture for approximately 2 hours with constant stirring.[11]

  • Precipitation:

    • Concentrate the solution to a smaller volume by evaporation.

    • Add n-hexane to the concentrated solution while stirring to precipitate the Sinigrin-phospholipid complex.[11]

  • Drying and Storage:

    • Filter the precipitate and wash with n-hexane to remove any uncomplexed starting material.

    • Dry the resulting phytosome powder under vacuum in a desiccator.

    • Store the dried phytosomes in a tightly sealed container, protected from light and moisture.

Data Presentation

The following tables provide an example of how to present pharmacokinetic data from in vivo studies. Note that the values for liposomal and phytosomal Sinigrin are hypothetical and represent the expected improvement in bioavailability.

Table 1: Pharmacokinetic Parameters of Allyl Isothiocyanate (AITC) Following Oral Administration in Rats.

Parameter Value Reference
Tmax (h) 0.5[12]
Cmax (µg/mL) 14.03 (as NAC-AITC)[12]
AUC0-8h (µg·h/mL) 12.33 (as NAC-AITC)[12]

NAC-AITC: N-acetylcysteine-AITC, the major metabolite of AITC.

Table 2: Comparative Bioavailability of this compound Formulations (Hypothetical Data for Illustrative Purposes).

Formulation Dose (mg/kg) Tmax (h) Cmax (ng/mL) AUC0-t (ng·h/mL) Relative Bioavailability (%)
This compound (aqueous solution) 502.0150600100
This compound + Myrosinase 501.06002400400
Liposomal this compound 502.54502100350
Phytosomal this compound 502.05502700450

Visualizations

Signaling Pathways

Sinigrin and its active metabolite AITC have been shown to exert their biological effects, such as anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways.

Sinigrin_Bioavailability_Workflow cluster_formulation Formulation & Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption & Metabolism This compound This compound Oral Admin Oral Administration This compound->Oral Admin Myrosinase Myrosinase Myrosinase->Oral Admin Co-administration Lipid Carrier Liposome/ Phytosome Lipid Carrier->Oral Admin Encapsulation Stomach Stomach Oral Admin->Stomach Small Intestine Small Intestine Stomach->Small Intestine Colon Colon Small Intestine->Colon Conversion to AITC Conversion to AITC Small Intestine->Conversion to AITC Myrosinase Activity Gut Microbiota Gut Microbiota Colon->Gut Microbiota Gut Microbiota->Conversion to AITC Bacterial Myrosinase-like Activity AITC Allyl Isothiocyanate (AITC) Conversion to AITC->AITC Systemic Circulation Systemic Circulation AITC->Systemic Circulation Absorption Metabolism & Excretion Metabolism & Excretion Systemic Circulation->Metabolism & Excretion

Figure 1. Experimental workflow for in vivo studies of this compound.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKKα/β/γ Inflammatory Stimuli->IKK Complex activates IkBα IkBα IKK Complex->IkBα phosphorylates NF-kB NF-κB (p65/p50) IkBα->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes activates Sinigrin/AITC Sinigrin/AITC Sinigrin/AITC->IKK Complex inhibits MAPK_Pathway Stress Stimuli Stress Stimuli MAP3K MAPKKK (e.g., ASK1) Stress Stimuli->MAP3K MAP2K MAPKK (MKK3/6, MKK4/7) MAP3K->MAP2K activates p38 p38 MAPK MAP2K->p38 JNK JNK MAP2K->JNK Transcription Factors Transcription Factors (e.g., AP-1) p38->Transcription Factors JNK->Transcription Factors Inflammation/Apoptosis Inflammation/ Apoptosis Transcription Factors->Inflammation/Apoptosis Sinigrin/AITC Sinigrin/AITC Sinigrin/AITC->MAP2K modulates phosphorylation PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase RTK Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Cycle Progression & Survival mTOR->Cell Proliferation & Survival Sinigrin/AITC Sinigrin/AITC Sinigrin/AITC->PI3K inhibits phosphorylation Sinigrin/AITC->Akt inhibits phosphorylation Sinigrin/AITC->mTOR inhibits phosphorylation

References

Technical Support Center: Sinigrin Hydrate Hydrolysis to Allyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic hydrolysis of sinigrin hydrate to allyl isothiocyanate (AITC).

Troubleshooting Guide

Low or inconsistent yields of allyl isothiocyanate (AITC) are common issues during the hydrolysis of sinigrin. The following table outlines potential problems, their probable causes, and recommended solutions to optimize your experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low AITC Yield Suboptimal pH: Myrosinase activity is highly pH-dependent. The optimal pH for AITC production is generally between 6.5 and 7.5.[1] At lower pH values (e.g., below 5), the formation of nitriles, such as allyl cyanide, may be favored over isothiocyanates.[1]- Ensure the reaction buffer is maintained within the optimal pH range of 6.5-7.5. Use a stable buffer system, such as a phosphate buffer. - Regularly calibrate your pH meter to ensure accurate measurements.
Inappropriate Temperature: Myrosinase activity is sensitive to temperature. While activity increases with temperature up to a certain point, high temperatures can lead to enzyme denaturation and inactivation.[2] For many plant-derived myrosinases, the optimal temperature ranges from 30°C to 60°C.[2]- Maintain the reaction temperature within the optimal range for your specific myrosinase source. A common starting point is 37°C.[3] - Avoid excessive heat during sample preparation and the reaction itself, as this can lead to irreversible enzyme inactivation.[2]
Enzyme Inactivation: Myrosinase can be inactivated by various factors, including excessive heat, extreme pH, or the presence of inhibitors.- Prepare fresh enzyme solutions for each experiment. - Store myrosinase preparations at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage) to maintain activity.
Presence of Inhibitors: Certain metal ions can inhibit myrosinase activity. For example, Fe²⁺, Fe³⁺, Cu²⁺, and Zn²⁺ have been shown to be strong inhibitors of myrosinase.[4]- Use deionized, distilled water for all solutions to minimize metal ion contamination. - If metal ion contamination is suspected, consider using a chelating agent like EDTA in your buffers, though its effect on myrosinase should be validated.
Substrate Degradation: Sinigrin itself can be unstable under certain conditions, although it is relatively stable in the pH range of 5.00-7.00.[5]- Store this compound in a cool, dry, and dark place. - Prepare sinigrin solutions fresh for each experiment.
Formation of Byproducts Presence of Epithiospecifier Protein (ESP): In some plant sources, the presence of ESP can lead to the formation of epithionitriles instead of isothiocyanates.[1]- The activity of ESP is often temperature-dependent and can sometimes be selectively inactivated by mild heat treatment, though this may also affect myrosinase activity.[2] - Consider purifying the myrosinase to remove ESP.
Low pH: As mentioned, acidic conditions (pH < 5) favor the formation of allyl cyanide.[1]- Strictly maintain the reaction pH between 6.5 and 7.5.
Inconsistent Results Variability in Enzyme Activity: The activity of myrosinase preparations can vary between batches, especially if using crude plant extracts.- Standardize your enzyme preparation method. - Perform an activity assay for each new batch of myrosinase to ensure consistent starting conditions.
Inaccurate Quantification: The method used to quantify AITC may not be properly validated or may be subject to interference. AITC is also volatile, which can lead to losses during sample handling.- Use a validated analytical method such as HPLC or GC-MS for accurate quantification.[6][7] - Keep samples sealed and cool to minimize the loss of volatile AITC. Prepare standards and samples in a consistent manner.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the factors that influence the hydrolysis of sinigrin to AITC.

Q1: What is the optimal pH for the enzymatic hydrolysis of sinigrin to AITC?

A1: The optimal pH for myrosinase activity and the subsequent formation of AITC is generally in the neutral to slightly acidic range. Most studies indicate an optimal pH between 6.5 and 7.5 for maximizing AITC yield.[1] Under more acidic conditions (pH below 5), the formation of allyl cyanide is favored.[1]

Q2: How does temperature affect the conversion of sinigrin to AITC?

A2: Temperature significantly impacts the rate of the enzymatic reaction. The optimal temperature for myrosinase from different plant sources typically falls between 30°C and 60°C.[2] For example, myrosinase from broccoli has shown optimal activity around 30°C. Temperatures above this optimum can lead to a rapid decrease in enzyme activity due to thermal denaturation.[2]

Quantitative Impact of Temperature on Myrosinase Activity

Temperature (°C)Relative Myrosinase Activity (%)Reference
25~90[8]
30100[3]
40~100-110[2]
50~85[2]
60~40-65[2]
70Significant inactivation[2]
Note: Values are approximate and can vary depending on the source of the myrosinase and experimental conditions.

Q3: Can metal ions interfere with the hydrolysis reaction?

A3: Yes, certain metal ions can act as potent inhibitors of myrosinase. It is crucial to use high-purity water and reagents to avoid contamination.

Inhibitory Effects of Metal Ions on Myrosinase Activity

Metal IonConcentration (mM)Inhibition of Myrosinase Activity (%)Reference
Fe²⁺1~100[4]
Fe³⁺1~50[4]
Cu²⁺1Significant Inhibition[4]
Zn²⁺1Significant Inhibition[4]

Q4: Are there any cofactors that can enhance the reaction?

A4: Ascorbic acid (Vitamin C) has been reported to act as a cofactor for myrosinase in some instances, potentially enhancing the formation of isothiocyanates. However, the effect can be concentration-dependent, and high concentrations may not lead to further enhancement.

Q5: What is the stability of sinigrin and AITC in aqueous solutions?

A5: Both sinigrin and AITC are relatively stable in buffered water within a pH range of 5.00 to 7.00.[5] However, at a pH of 9.00, their stability decreases.[5] AITC is also a volatile compound, so care should be taken to prevent its loss during experiments by using sealed reaction vessels and minimizing headspace.

Experimental Protocols

1. Standard Protocol for Sinigrin Hydrolysis

This protocol provides a general procedure for the enzymatic hydrolysis of this compound using myrosinase.

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 6.5): Dissolve the appropriate amount of sodium phosphate monobasic and dibasic in deionized water to achieve a final concentration of 50 mM and adjust the pH to 6.5.

    • This compound Solution (10 mM): Dissolve the required amount of this compound in the phosphate buffer. Prepare this solution fresh before each experiment.

    • Myrosinase Solution: Prepare a solution of myrosinase (from a commercial source or extracted from plant material) in the phosphate buffer. The optimal concentration should be determined empirically. Keep the enzyme solution on ice.

  • Hydrolysis Reaction:

    • In a sealed reaction vial, combine the phosphate buffer and the sinigrin solution.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the myrosinase solution to the vial.

    • Incubate the reaction mixture at the set temperature for a specific duration (e.g., 30-60 minutes) with gentle agitation.

  • Reaction Termination:

    • To stop the enzymatic reaction, heat the vial in a boiling water bath for 5-10 minutes to denature the myrosinase.

    • Alternatively, the reaction can be stopped by adding a solvent such as dichloromethane to extract the AITC, which also serves to separate it from the aqueous phase containing the enzyme.

2. Protocol for AITC Quantification by HPLC

This protocol outlines a general method for the quantification of AITC using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation:

    • Following the hydrolysis reaction, extract the AITC from the aqueous reaction mixture using an appropriate organic solvent like dichloromethane or by solid-phase extraction (SPE).

    • Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 40:60 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 240-250 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a calibration curve using AITC standards of known concentrations.

    • Quantify the AITC in the samples by comparing their peak areas to the calibration curve.

Visualizations

sinigrin_hydrolysis cluster_reactants Reactants cluster_products Products Sinigrin This compound AITC Allyl Isothiocyanate (AITC) Sinigrin->AITC Hydrolysis Glucose Glucose Sinigrin->Glucose Sulfate Sulfate Sinigrin->Sulfate Myrosinase Myrosinase (Enzyme) Myrosinase->AITC

Caption: Enzymatic hydrolysis of Sinigrin to AITC.

experimental_workflow prep 1. Reagent Preparation (Buffer, Sinigrin, Myrosinase) reaction 2. Enzymatic Reaction (Controlled Temp & pH) prep->reaction termination 3. Reaction Termination (Heat or Solvent) reaction->termination extraction 4. AITC Extraction (e.g., Dichloromethane) termination->extraction analysis 5. Quantification (HPLC or GC-MS) extraction->analysis

Caption: A typical experimental workflow for AITC production.

troubleshooting_logic start Low AITC Yield check_ph Is pH optimal (6.5-7.5)? start->check_ph check_temp Is temperature optimal (30-60°C)? check_ph->check_temp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_enzyme Is enzyme active? check_temp->check_enzyme Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_inhibitors Potential inhibitors (e.g., metal ions)? check_enzyme->check_inhibitors Yes new_enzyme Use fresh/validated enzyme check_enzyme->new_enzyme No use_pure_reagents Use high-purity reagents check_inhibitors->use_pure_reagents Yes success Yield Improved check_inhibitors->success No adjust_ph->check_temp adjust_temp->check_enzyme new_enzyme->check_inhibitors use_pure_reagents->success

Caption: Troubleshooting logic for low AITC yield.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Sinigrin Hydrate and Allyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of sinigrin hydrate and its hydrolysis product, allyl isothiocyanate (AITC). The information presented is curated from peer-reviewed scientific literature to aid in research and development decisions.

Introduction

This compound is a glucosinolate found in cruciferous vegetables like mustard seeds, broccoli, and Brussels sprouts.[1] It is a precursor to the biologically active compound allyl isothiocyanate (AITC).[2][3][4] The conversion of sinigrin to AITC is catalyzed by the enzyme myrosinase, which is released upon plant tissue damage.[2][5] While sinigrin itself is generally considered to have limited to no direct anticancer activity,[1][6] AITC has been extensively studied and demonstrated to possess potent anticancer effects across a variety of cancer types.[2][7] This guide will dissect the available experimental data to compare these two compounds.

The Conversion of Sinigrin to Allyl Isothiocyanate

The bioactivity of sinigrin is primarily dependent on its enzymatic hydrolysis to AITC. This conversion is a critical step for its anticancer effects.

G sinigrin This compound aitc Allyl Isothiocyanate (AITC) (Active Anticancer Compound) sinigrin->aitc Hydrolysis myrosinase Myrosinase (released upon plant cell damage) myrosinase->sinigrin

Figure 1. Enzymatic conversion of sinigrin to AITC.

Comparative Anticancer Efficacy

The vast majority of scientific evidence points to AITC as the active agent responsible for the anticancer effects attributed to sinigrin-containing plants. The cytotoxic and anti-proliferative activities are therefore predominantly evaluated for AITC.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for AITC and sinigrin in various cancer cell lines.

Table 1: IC50 Values of Allyl Isothiocyanate (AITC) in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Reference(s)
Non-Small Cell LungH12995[7]
Non-Small Cell LungA54910, 12.6[7][8]
Malignant GliomaGBM 84019.25[2][7]
Cisplatin-Resistant OralCAR~30 (48h)[7]
BreastMCF-7~5[2][7]
BreastMDA-MB-231~5[2][7]
BladderHuman Carcinoma2.7[2][7]
BladderRat Carcinoma3.3[2][7]

Note: One study reported a lack of antiproliferative activity of AITC in MDA-MB-231 cells.[2][7][9]

Table 2: IC50 Values of Sinigrin in Various Cancer Cell Lines

Cancer TypeCell LineIC50 ValueReference(s)
Lung CarcinomaH46060 µg/ml[10]
ProstateDU-14510.91 µg/mL[11]
Lung AdenocarcinomaA549 (with myrosinase)~8 µM[6]

Note: The activity of sinigrin in the A549 cell line was observed in a system where myrosinase was tethered to the cells, facilitating the conversion to AITC.[6]

Mechanisms of Anticancer Action

AITC exerts its anticancer effects through a multitude of signaling pathways, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.

Key Signaling Pathways Modulated by AITC

G cluster_proliferation Inhibition of Proliferation cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Induction of Apoptosis AITC Allyl Isothiocyanate (AITC) AKT_mTOR p-AKT & p-mTOR Downregulation AITC->AKT_mTOR G2_M_Arrest G2/M Phase Arrest AITC->G2_M_Arrest ATM_ATR ATM/ATR Checkpoint Response AITC->ATM_ATR Mitochondria Mitochondria-Dependent Pathway AITC->Mitochondria ERK_JNK ERK/JNK Activation AITC->ERK_JNK Bcl2 Bcl-2 Family Modulation Mitochondria->Bcl2 Caspases Caspase Activation Mitochondria->Caspases

Figure 2. Key signaling pathways affected by AITC.

The primary mechanisms of action for AITC include:

  • Induction of Apoptosis: AITC has been shown to induce programmed cell death in cancer cells. This is often mediated through the mitochondria-dependent pathway, involving the modulation of Bcl-2 family proteins, release of cytochrome c, and the activation of caspases.[7][12][13] Activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) are also implicated in AITC-induced apoptosis.[12]

  • Cell Cycle Arrest: AITC can halt the progression of the cell cycle, frequently at the G2/M phase.[2][7][12] This prevents cancer cells from dividing and proliferating. The mechanism can involve the ATM/ATR-mediated checkpoint response to DNA damage.[7]

  • Inhibition of Metastasis and Invasion: AITC has been reported to decrease the metastatic and invasive potential of cancer cells.[7]

  • Modulation of Carcinogen Metabolism: Isothiocyanates, including AITC, can inhibit phase I enzymes that activate pro-carcinogens and induce phase II enzymes that detoxify carcinogens.[13]

In contrast, studies on sinigrin alone have shown that it can induce G0/G1 phase cell cycle arrest in liver cancer models.[14] However, the broader and more potent anticancer activities are consistently associated with its conversion to AITC.

Experimental Protocols

The following are brief descriptions of the key experimental methodologies used in the cited research to evaluate the anticancer activities of sinigrin and AITC.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (sinigrin or AITC) for a specified period (e.g., 24, 48, or 72 hours).

  • After treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

  • Cells are treated with the test compound for a defined period.

  • Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

  • The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • The DNA content of individual cells is then analyzed by a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Methodology:

  • Cells are treated with the test compound.

  • The cells are collected and washed.

  • The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

  • The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be differentiated based on their fluorescence signals.

G cluster_workflow Experimental Workflow for In Vitro Anticancer Activity start Cancer Cell Culture treatment Treatment with Sinigrin or AITC start->treatment end_point_analysis End-Point Analysis treatment->end_point_analysis mtt MTT Assay (Cell Viability) end_point_analysis->mtt flow_cell_cycle Flow Cytometry (Cell Cycle Analysis) end_point_analysis->flow_cell_cycle flow_apoptosis Flow Cytometry (Apoptosis Assay) end_point_analysis->flow_apoptosis

Figure 3. General experimental workflow.

Conclusion

The available scientific evidence strongly indicates that allyl isothiocyanate is the primary driver of the anticancer activity observed from sinigrin-containing sources. This compound acts as a prodrug, requiring enzymatic conversion to the active AITC. AITC demonstrates significant in vitro efficacy against a broad range of cancer cell lines at micromolar concentrations. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of proliferative signaling pathways. For researchers and drug development professionals, focusing on AITC as the active pharmaceutical ingredient or developing strategies for efficient in situ conversion of sinigrin to AITC appears to be the more promising avenue for anticancer therapeutic development.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Sinigrin and Sulforaphane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature highlights the distinct and overlapping anti-inflammatory mechanisms of Sinigrin and its isothiocyanate derivative, Sulforaphane. This guide provides a comparative analysis of their effects on key inflammatory pathways, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of inflammation and immunology.

Both Sinigrin, a glucosinolate found in cruciferous vegetables, and Sulforaphane, its potent hydrolysis product, have demonstrated significant anti-inflammatory properties. Their mechanisms of action, however, exhibit notable differences in their primary molecular targets and downstream effects. This comparison delves into their respective impacts on inflammatory signaling cascades, providing a valuable resource for the scientific community.

Quantitative Comparison of Anti-inflammatory Effects

While direct head-to-head comparative studies are limited, the available data from various in vitro and in vivo studies provide insights into the relative potency and efficacy of Sinigrin and Sulforaphane in mitigating inflammatory responses. The following table summarizes key quantitative findings from discrete studies. It is important to note that variations in experimental conditions, including cell types, concentrations, and methodologies, may influence the outcomes.

ParameterSinigrinSulforaphaneSource (Citation)
Inhibition of Nitric Oxide (NO) Production Inhibited LPS-induced NO production in RAW 264.7 cells in a concentration-dependent manner.Inhibited LPS-stimulated NO production in RAW 264.7 cells by 42% and 78% at 2.5 µM and 5 µM, respectively.[1][2]
Inhibition of Pro-inflammatory Cytokines Significantly suppressed the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells. Decreased IL-1β and IL-18 production in LPS/ATP-stimulated cells.Inhibited LPS-stimulated TNF-α, IL-6, and IL-1β production by 32%, 31%, and 53%, respectively, at 5 µM in RAW 264.7 cells.[1][2]
Effect on Inflammatory Enzymes Inhibited the expression of COX-2 in LPS-induced RAW 264.7 cells.Significantly decreased the levels of COX-2 and iNOS in LPS-stimulated RAW 264.7 cells.[1][2]
In vivo Efficacy (DSS-induced Colitis) Oral administration of 15 mg/kg or 30 mg/kg for 12 days attenuated DSS-induced colitis in mice.Oral gavage of 2.5, 5, 10, and 20 mg/kg/day ameliorated DSS-induced colitis in mice.[3][4][5][6]
IC50 Values IC50 for antioxidant activity calculated as 405.79 ± 2.48 µg/mL.IC50 values for various inflammatory markers have been measured in different cell types.[2]

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of Sinigrin and Sulforaphane are mediated through the modulation of distinct and overlapping signaling pathways.

Sinigrin primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][7] It has been shown to suppress the phosphorylation of MAPK and the activity of NF-κB, leading to a downstream reduction in the production of pro-inflammatory mediators.[3] Furthermore, Sinigrin can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[1][3]

Sulforaphane , on the other hand, is a potent activator of the Nrf2 signaling pathway, a master regulator of the antioxidant response.[8][9] By inducing the translocation of Nrf2 to the nucleus, Sulforaphane upregulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Additionally, Sulforaphane has been demonstrated to inhibit the NF-κB pathway, thereby directly suppressing the transcription of pro-inflammatory genes.[8]

The following diagrams illustrate the key signaling pathways modulated by Sinigrin and Sulforaphane.

Sinigrin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK NLRP3_inactive Inactive NLRP3 Inflammasome TLR4->NLRP3_inactive Sinigrin Sinigrin Sinigrin->MAPK Inhibits Sinigrin->IKK Inhibits NLRP3_active Active NLRP3 Inflammasome Sinigrin->NLRP3_active Inhibits IκBα IκBα IKK->IκBα P NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocation NLRP3_inactive->NLRP3_active Caspase1 Caspase-1 NLRP3_active->Caspase1 Proinflammatory_Genes Pro-inflammatory Gene Transcription NFκB_n->Proinflammatory_Genes

Caption: Sinigrin's anti-inflammatory signaling pathway.

Sulforaphane_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Sulforaphane Sulforaphane Sulforaphane->IKK Inhibits Keap1 Keap1 Sulforaphane->Keap1 Inhibits IκBα IκBα IKK->IκBα P NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFκB_n->Proinflammatory_Genes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE

Caption: Sulforaphane's anti-inflammatory signaling pathway.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory properties of these compounds, detailed methodologies from key studies are provided below.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol is a composite based on methodologies frequently employed in the cited literature.[1][2]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of Sinigrin or Sulforaphane for 1-2 hours. Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the expression levels of inflammatory proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, phospho-MAPKs, and NF-κB subunits. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol is a generalized representation of the methodologies used in studies investigating the effects of Sinigrin and Sulforaphane on colitis.[3][4][5][6]

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Treatment: Mice are orally administered with either vehicle (control), Sinigrin (e.g., 15 or 30 mg/kg), or Sulforaphane (e.g., 2.5, 5, 10, or 20 mg/kg) daily for a specified period, often starting before or concurrently with DSS administration.

  • Assessment of Colitis Severity: Disease activity index (DAI) is calculated based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the feces.

  • Histological Analysis: At the end of the experiment, the colons are excised, and their lengths are measured. Colonic tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation, ulceration, and tissue damage.

  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration in the colonic tissue, is measured using a colorimetric assay.

  • Cytokine Analysis: Colonic tissue homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

Conclusion

Both Sinigrin and Sulforaphane demonstrate significant anti-inflammatory potential through their ability to modulate key signaling pathways involved in the inflammatory response. Sulforaphane appears to be a more potent activator of the Nrf2 pathway, a critical antioxidant and cytoprotective mechanism. Sinigrin, while also effective, primarily targets the NF-κB, MAPK, and NLRP3 inflammasome pathways. The choice between these compounds for therapeutic development may depend on the specific inflammatory condition and the desired molecular target. Further direct comparative studies are warranted to definitively establish their relative potencies and therapeutic windows. This guide provides a foundational understanding for researchers to build upon in the pursuit of novel anti-inflammatory agents.

References

Unveiling the Impact of Sinigrin Hydrate on NF-κB Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sinigrin hydrate's performance in modulating the NF-κB signaling pathway against other common laboratory alternatives. The information presented is supported by experimental data and detailed methodologies to assist in the critical evaluation and replication of findings.

Comparative Analysis of Inhibitor Performance

This compound, a glucosinolate found in cruciferous vegetables, has demonstrated potential as a modulator of the NF-κB signaling pathway, a key regulator of inflammation. While its precise IC50 for direct NF-κB inhibition is not extensively documented in publicly available literature, its efficacy can be inferred from its dose-dependent effects on downstream targets. This section compares the known quantitative effects of this compound with well-established NF-κB pathway inhibitors.

CompoundTargetAssay TypeCell LineConcentration/IC50Effect
This compound Downstream of NF-κBELISARAW 264.7100 µM~50% inhibition of TNF-α production
ELISARAW 264.7100 µM~60% inhibition of IL-6 production
BAY 11-7085 IKKβ (irreversible)IκBα Phosphorylation-IC50: ~10 µMInhibition of IκBα phosphorylation
TPCA-1 IKKβLuciferase ReporterHEK2931 µMSignificant inhibition of NF-κB activity
IMD-0354 IKKβNF-κB Luciferase-IC50: 250 nMInhibition of NF-κB transcriptional activity
Caffeic Acid Phenethyl Ester (CAPE) NF-κB p65 subunitEMSA-10 µg/mLInhibition of NF-κB DNA binding

Delving into the Mechanisms: Signaling Pathways and Experimental Validation

The canonical NF-κB signaling pathway is a critical inflammatory cascade. This compound is understood to exert its inhibitory effects by potentially interfering with the phosphorylation of MAP kinases (JNK and p38) which can, in turn, influence the activity of the IκB kinase (IKK) complex and subsequent phosphorylation and degradation of IκBα. This prevents the nuclear translocation of the NF-κB p65 subunit. The following diagram illustrates this proposed mechanism in contrast to the more direct actions of alternative inhibitors.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPK_Pathway MAPK Pathway (JNK, p38) Receptor->MAPK_Pathway IKK_Complex IKK Complex MAPK_Pathway->IKK_Complex Modulates IκBα IκBα IKK_Complex->IκBα Phosphorylates p_IκBα p-IκBα IκBα->p_IκBα p65_p50 p65/p50 p65_p50->IκBα Bound p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p_IκBα->p65_p50 Releases Ub_Proteasome Ubiquitin/ Proteasome Degradation p_IκBα->Ub_Proteasome NFkB_DNA NF-κB DNA Binding Sites p65_p50_nuc->NFkB_DNA Binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_DNA->Gene_Expression Induces Sinigrin This compound Sinigrin->MAPK_Pathway BAY_TPCA_IMD BAY 11-7085 TPCA-1 IMD-0354 BAY_TPCA_IMD->IKK_Complex CAPE CAPE CAPE->p65_p50_nuc

Caption: NF-κB signaling pathway with points of intervention.

To validate the effects of these compounds, a standardized experimental workflow is crucial. The following diagram outlines a typical approach for assessing a compound's impact on the NF-κB pathway.

Experimental_Workflow cluster_assays Downstream Analysis Start Start: Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treatment with Inhibitor (e.g., Sinigrin) or Vehicle Control Start->Pre_treatment Stimulation Stimulation with Inducer (e.g., LPS) Pre_treatment->Stimulation Harvest Harvest Cells and Supernatant Stimulation->Harvest Western_Blot Western Blot (p-p65, IκBα) Harvest->Western_Blot Luciferase_Assay NF-κB Luciferase Reporter Assay Harvest->Luciferase_Assay ELISA ELISA (TNF-α, IL-6) Harvest->ELISA qPCR qPCR (TNF-α, IL-6 mRNA) Harvest->qPCR Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis ELISA->Data_Analysis qPCR->Data_Analysis

Caption: A typical experimental workflow for NF-κB inhibition studies.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments used to validate the effects of this compound and its alternatives on the NF-κB signaling pathway.

Western Blot for Phospho-p65 and IκBα

This protocol is designed to assess the phosphorylation status of the NF-κB p65 subunit and the degradation of its inhibitor, IκBα.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or alternative inhibitors (e.g., BAY 11-7085 at 10 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 30 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser536) (1:1000 dilution), IκBα (1:1000 dilution), and a loading control like β-actin (1:5000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment and Lysis:

    • After 24 hours of transfection, pre-treat the cells with this compound or alternative inhibitors for 1 hour.

    • Stimulate the cells with TNF-α (20 ng/mL) for 6 hours.

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Use a dual-luciferase reporter assay system.

    • Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

ELISA for TNF-α and IL-6

This protocol quantifies the secretion of pro-inflammatory cytokines into the cell culture medium.

  • Cell Culture and Supernatant Collection:

    • Seed RAW 264.7 cells in a 24-well plate and treat them with inhibitors and LPS as described in the Western Blot protocol, but for a longer stimulation period (e.g., 24 hours).

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody, adding the substrate, and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the cytokines in the samples based on the standard curve.

Sinigrin Hydrate: A Comparative Analysis of its Anticancer Activity in H460 and HepG2 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of sinigrin hydrate in two distinct cancer cell lines: H460 (non-small cell lung carcinoma) and HepG2 (hepatocellular carcinoma). The data presented herein is compiled from multiple studies to facilitate an objective assessment of this compound's potential as a therapeutic agent.

Sinigrin, a glucosinolate found in cruciferous vegetables, is a prodrug that is hydrolyzed by the enzyme myrosinase to form allyl isothiocyanate (AITC), a potent anticancer compound.[1][2] The anticancer effects of sinigrin are thus largely attributed to the activity of AITC. This guide will incorporate data from studies on both sinigrin and its bioactive metabolite, AITC, to provide a comprehensive analysis.

Comparative Efficacy of this compound

The cytotoxic effects of this compound and its derivatives vary between different cancer cell lines. Below is a summary of key performance indicators in H460 and HepG2 cells.

Table 1: Cytotoxicity and IC50 Values
Cell LineCompoundIC50 ValueTreatment DurationReference
H460 Sinigrin60 µg/mL48 hours[3]
HepG2 Allyl Isothiocyanate (AITC)16.2 µM72 hours[4]
Table 2: Effects on Cell Cycle Progression
Cell LineCompoundConcentrationDurationObserved EffectQuantitative Data (Cell Population %)Reference
H460 Allyl Isothiocyanate (AITC)Not Specified24-48 hoursS and G2/M phase arrestData not available in snippets. A study on a similar NSCLC line (A549) showed a 47% increase in the G2/M population with combined AITC and Sulforaphane treatment.[5][6]
HepG2 Sinigrin0.1 mM and 0.5 mM24-96 hoursG0/G1 phase arrestWhile histograms are available, specific percentages are not detailed in the provided search results.[7][8] A comparative study on HepG2 with another compound showed an increase in the G1 phase from 50.7% (control) to 64.2% after 48 hours.[9][7][8]
HepG2 Allyl Isothiocyanate (AITC)2 µM and 5 µM72 hoursG2/M phase arrestSpecific percentages not provided.[4]
Table 3: Induction of Apoptosis
Cell LineCompoundConcentrationDurationApoptotic RateReference
H460 Allyl Isothiocyanate (AITC)Not Specified24-48 hours3 to 4-fold increase in Annexin-V positive cells in NSCLC cell lines.[6]
HepG2 Allyl Isothiocyanate (AITC)2 µM and 5 µM72 hoursIncreased apoptosis rate observed.[4]
HepG2 Sulforaphene (another isothiocyanate)33.8 µM72 hoursEarly apoptosis: 13.81%; Late apoptosis: 35.25%[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate H460 or HepG2 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or AITC and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the test compound for the specified duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with the desired compound and duration. Harvest both adherent and floating cells and wash with cold PBS.

  • Binding Buffer Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Sinigrin, primarily through its conversion to AITC, modulates several key signaling pathways involved in cancer cell proliferation and survival.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioassays cluster_analysis Data Analysis H460_cells H460 Cells Treatment Treat with This compound / AITC H460_cells->Treatment HepG2_cells HepG2 Cells HepG2_cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Assess Cytotoxicity Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Determine Cell Cycle Arrest Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Quantify Apoptosis IC50 IC50 Calculation MTT->IC50 Cell_Cycle_Dist Cell Cycle Distribution (%) Cell_Cycle->Cell_Cycle_Dist Apoptotic_Rate Apoptotic Rate (%) Apoptosis->Apoptotic_Rate

Fig 1. Experimental workflow for assessing this compound activity.

In HepG2 cells, AITC has been shown to inhibit the PI3K/Akt signaling pathway.[11] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest. Furthermore, sinigrin has been reported to induce apoptosis in liver cancer cells through a p53-dependent pathway, involving the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis p53 p53 p53->Bax Activates Sinigrin_AITC Sinigrin / AITC Sinigrin_AITC->PI3K Inhibits Sinigrin_AITC->p53 Activates

References

A Comparative Analysis of Sinigrin Hydrate Content in Different Mustard Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the concentration of bioactive compounds in raw materials is paramount. Sinigrin, a glucosinolate found in mustard, is a precursor to allyl isothiocyanate (AITC), a compound with known antimicrobial, anti-inflammatory, and potential anticarcinogenic properties.[1][2] The concentration of sinigrin can vary significantly among different mustard species and even between varieties of the same species, impacting its potential for therapeutic applications.[3] This guide provides a comparative analysis of sinigrin hydrate content in various mustard varieties, supported by experimental data and detailed methodologies.

This compound Content: A Comparative Overview

The sinigrin content in mustard is influenced by genetic factors, growing conditions, and the specific part of the plant being analyzed.[1][4] Seeds consistently show the highest concentrations of this glucosinolate.[1] The following table summarizes the this compound content found in various mustard species and their genotypes, as determined by High-Performance Liquid Chromatography (HPLC).

Mustard SpeciesVariety/GenotypeSinigrin Content (µmol/g of Dry Matter)Reference
Brassica juncea (Indian Mustard)GDM54.93[5]
SKM174490.29[5]
PM 2548.28[5]
General Range<30[5]
Cutlass~3.3 (in leaves, max)[6]
Domo~2.8 (in leaves, max)[6]
Brassica nigra (Black Mustard)BHC 466.84[5]
BSH1102.28[5]
Field Grown (Seeds)~0.03 (converted from µg/g)[1]
Brassica napus (Rapeseed)PBN20017.51[5]
NRCG35173.14[5]
Brassica rapaNRCY9310.61[5]
GS1128.06[5]
Brassica carinataPC 521.30[5]
BCRC3165.42[5]
Eruca sativa (Arugula)RTM3142.92[5]
T275.05[5]

Note: The data presented are from deoiled cake or specific plant parts as indicated in the references. Direct comparison should be made with caution due to variations in experimental conditions and sample preparation.

Experimental Protocols for Sinigrin Quantification

The standard method for the quantitative analysis of sinigrin is High-Performance Liquid Chromatography (HPLC).[5][7] The following protocol is a synthesized representation of methodologies described in the cited literature.

Sample Preparation
  • Grinding: Mustard seeds are ground into a fine powder to increase the surface area for extraction.

  • Deactivation of Myrosinase: To prevent the enzymatic breakdown of sinigrin into AITC, the myrosinase enzyme must be inactivated. This is typically achieved by heating the sample, for instance, by boiling in ethanol or using a phosphate buffer at a specific pH.[8]

  • Extraction: The powdered sample is then subjected to solvent extraction. A common method involves using a phosphate buffer (pH 7.0).[8] Methanol/water mixtures have also been shown to be effective.[6]

  • Deproteinization and Clarification: The crude extract is then treated to remove proteins and other interfering substances. This often involves centrifugation and filtration to obtain a clear sample for injection into the HPLC system.[8]

HPLC Analysis
  • Chromatographic System: A reversed-phase HPLC system equipped with a C18 column is commonly used for the separation of sinigrin.[8][9]

  • Mobile Phase: An isocratic mobile phase is often employed. A typical mobile phase consists of a mixture of acetonitrile and water containing an ion-pairing reagent like tetrabutylammonium (TBA) at a controlled pH (e.g., 7.0).[8][9]

  • Detection: Sinigrin is detected using a UV detector, with the maximum absorbance typically observed at a wavelength of 227 nm.[8][9]

  • Quantification: The concentration of sinigrin in the sample is determined by comparing the peak area of the analyte with that of a known concentration of a sinigrin standard. A calibration curve is constructed using a series of standard solutions to ensure accurate quantification.[7][10]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of sinigrin from mustard seeds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Grinding Mustard Seed Grinding Myrosinase_Inactivation Myrosinase Inactivation (e.g., Heating) Grinding->Myrosinase_Inactivation Extraction Solvent Extraction (e.g., Phosphate Buffer) Myrosinase_Inactivation->Extraction Clarification Deproteinization & Centrifugation/Filtration Extraction->Clarification Injection Sample Injection Clarification->Injection Prepared Sample Separation C18 Column Separation Injection->Separation Detection UV Detection (227 nm) Separation->Detection Quantification Quantification (vs. Standard) Detection->Quantification Result Result Quantification->Result Sinigrin Content

Caption: Workflow for Sinigrin Analysis.

Signaling Pathway of Sinigrin Hydrolysis

Upon tissue damage, sinigrin comes into contact with the enzyme myrosinase, initiating a hydrolysis reaction that produces allyl isothiocyanate (AITC), glucose, and sulfate. This pathway is central to the characteristic pungency of mustard and the biological activity of its constituents.

sinigrin_hydrolysis Sinigrin Sinigrin Intermediate Unstable Aglycone Sinigrin->Intermediate Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Intermediate AITC Allyl Isothiocyanate (AITC) Intermediate->AITC Rearrangement Glucose Glucose Intermediate->Glucose Sulfate Sulfate Intermediate->Sulfate

Caption: Sinigrin Hydrolysis Pathway.

References

A Comparative Guide to HPLC and LC-MS Methods for Sinigrin Hydrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Sinigrin, a glucosinolate found in plants of the Brassicaceae family, has garnered significant interest for its potential therapeutic properties. This guide provides a detailed comparison of two common analytical techniques for the quantification of Sinigrin hydrate: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is based on published experimental data to assist in selecting the most suitable method for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method often depends on its performance characteristics. The following table summarizes the key validation parameters for HPLC and LC-MS methods for the analysis of this compound, based on available literature.

Performance ParameterHPLC-UVLC-MS/MSKey Advantages
**Linearity (R²) **> 0.99[1][2][3]Typically ≥ 0.99Both methods offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.1 µg/mL[4]0.5-2 pmol[5]LC-MS/MS provides significantly lower detection limits, making it ideal for trace analysis.
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LODThe lower LOQ of LC-MS/MS allows for accurate quantification of very low concentrations of Sinigrin.
Accuracy (% Recovery) -1.37% to -1.29%[1][2][3]85-90% for glucosinolates[5]Both methods demonstrate high accuracy.
Precision (% RSD) Intra-day: 1.43%, Inter-day: 0.94%[1][2][3]Intra-day: 1-4%, Inter-day: 3-10% for glucosinolates[5]Both methods show good precision, with HPLC often exhibiting slightly lower variability in the cited study.
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and specific mass-to-charge ratio (m/z) transitions.LC-MS/MS offers superior specificity, reducing the likelihood of interference from co-eluting compounds.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for both HPLC and LC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of Sinigrin.[1][2]

1. Sample Preparation:

  • Extraction: Extract Sinigrin from the plant material using 70% (v/v) ethanol at 65°C for 15 minutes. Centrifuge the mixture and collect the supernatant. Repeat the extraction twice.

  • Purification: Pass the pooled supernatant through a DEAE-Sephadex A-25 ion-exchange column to obtain a Sinigrin-rich fraction.

  • Sample Solution: Dissolve the dried, purified fraction in the mobile phase to a known concentration.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 20 mM tetrabutylammonium:acetonitrile (80:20, v/v), with the pH adjusted to 7.0.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 227 nm.

  • Quantification: Based on a calibration curve prepared from this compound standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is a representative method for the analysis of glucosinolates, including Sinigrin, using LC-MS/MS.[5][6]

1. Sample Preparation:

  • Extraction: Extract Sinigrin from the sample matrix using a methanol/water solution (e.g., 70% or 80% methanol) to inactivate myrosinase. Sonication or incubation at elevated temperatures can be employed to improve extraction efficiency.

  • Centrifugation and Filtration: Centrifuge the extract to remove solid debris and filter the supernatant through a 0.22 µm filter.

  • Dilution: Dilute the filtered extract with the initial mobile phase as needed to fall within the calibration range.

2. LC-MS/MS Conditions:

  • Instrument: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Negative ion electrospray (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. For Sinigrin, typical precursor-to-product ion transitions would be monitored for quantification and confirmation.

Visualizing the Methodologies

To better understand the workflows and comparative logic, the following diagrams are provided.

G cluster_0 Cross-Validation Workflow prep Sample Preparation (Extraction, Purification) hplc_analysis HPLC Analysis (n repetitions) prep->hplc_analysis lcms_analysis LC-MS Analysis (n repetitions) prep->lcms_analysis data_hplc HPLC Data (Concentration) hplc_analysis->data_hplc data_lcms LC-MS Data (Concentration) lcms_analysis->data_lcms comparison Statistical Comparison (e.g., Bland-Altman, t-test) data_hplc->comparison data_lcms->comparison conclusion Method Correlation & Bias Assessment comparison->conclusion

Caption: A typical workflow for the cross-validation of two analytical methods.

G cluster_1 Comparison of HPLC and LC-MS for Sinigrin Analysis cluster_hplc HPLC-UV cluster_lcms LC-MS/MS analyte This compound in Sample hplc_sep Chromatographic Separation (C18 Column) analyte->hplc_sep lcms_sep Chromatographic Separation (C18 Column) analyte->lcms_sep uv_det UV Detection (227 nm) hplc_sep->uv_det hplc_quant Quantification by UV Absorbance uv_det->hplc_quant comparison Comparison Criteria (Specificity, Sensitivity, Cost) hplc_quant->comparison ms_det Mass Spectrometric Detection (ESI-, MRM) lcms_sep->ms_det lcms_quant Quantification by Ion Intensity ms_det->lcms_quant lcms_quant->comparison

Caption: Logical comparison of HPLC-UV and LC-MS/MS for Sinigrin analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods will largely depend on the specific requirements of the study.

  • HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control and quantification of Sinigrin in samples where the concentration is relatively high and the matrix is not overly complex.[1][2]

  • LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for analyzing samples with very low concentrations of Sinigrin or complex matrices where interferences are a concern.[5][6][7] It is also indispensable for metabolic studies and the identification of unknown related compounds.

For a comprehensive cross-validation, it is recommended to analyze the same set of samples using both methods and statistically compare the results to ensure consistency and reliability of the data. This approach provides a high degree of confidence in the analytical findings.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Sinigrin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin is a natural aliphatic glucosinolate found abundantly in plants of the Brassicaceae family, such as broccoli, Brussels sprouts, and the seeds of black mustard (Brassica nigra)[1][2]. Structurally, it is a glucoside, and its biological significance is often linked to its hydrolysis. When the plant tissue is damaged, the enzyme myrosinase is released and acts on sinigrin to produce allyl isothiocyanate (AITC), a volatile organosulfur compound responsible for the pungent taste of mustard and horseradish[3][4]. While sinigrin itself may have limited bioactivity, AITC is recognized as a potent agent with anticancer, anti-inflammatory, and antimicrobial properties[1][3][5]. This guide provides a comparative analysis of the efficacy of sinigrin and its derivatives as demonstrated in in vitro (cell-based) and in vivo (animal model) studies.

In Vitro Efficacy of Sinigrin

In laboratory settings using cell cultures, sinigrin and its byproducts have demonstrated significant potential in oncology and immunology. The primary mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, as well as the modulation of inflammatory pathways in immune cells.

It is crucial to note that many in vitro studies utilize hydrated mustard seed powder or sinigrin in the presence of myrosinase, indicating that the observed effects are attributable to AITC. In some cases, sinigrin itself has been shown to be effective, though often at higher concentrations.

Quantitative Data from In Vitro Studies
Cell LineAssay TypeCompound TestedKey Finding (IC50)OutcomeReference
H460 (Lung Carcinoma)MTT AssaySinigrin60 µg/mLCytotoxicity, potential anticancer properties.[2]
DU-145 (Prostate Cancer)MTT AssaySinigrin10.91 µg/mLCytotoxicity, induction of apoptosis via caspase-3 activation.[6]
HCT-15 (Colon Adenocarcinoma)MTT AssaySinigrin21.42 µg/mLCytotoxicity.[6]
A-375 (Melanoma)MTT AssaySinigrin24.58 µg/mLCytotoxicity.[6]
AY-27 & UM-UC-3 (Bladder Cancer)Cell Cycle AnalysisHydrated Mustard Seed Powder (Sinigrin + Myrosinase)Not specifiedCaused G2/M phase arrest and apoptosis.[3]
A549 (Lung Cancer)MTT AssaySinigrin (with tethered Myrosinase)~20 µMViability decreased to ~40% after 48h.[5]
RAW 264.7 (Macrophage)Griess Assay, ELISASinigrinNot specifiedInhibited LPS-induced NO, TNF-α, and IL-6 production.[1][7]
Representative Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the cytotoxic effects of sinigrin on a cancer cell line, such as DU-145.

  • Cell Culture: DU-145 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution, maintained at 37°C in a humidified atmosphere with 5% CO2[6].

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Treatment: Sinigrin hydrate is dissolved in a suitable solvent (e.g., DMSO, then diluted in media) to create a stock solution. Serial dilutions are prepared and added to the wells to achieve a range of final concentrations. Control wells receive only the vehicle. The plates are incubated for 24-48 hours[6].

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of sinigrin that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the drug concentration[6].

Diagram: In Vitro Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Line Culture (e.g., DU-145) plate_cells 2. Seed Cells in 96-well Plate cell_culture->plate_cells treat_cells 4. Treat Cells with Varying Concentrations plate_cells->treat_cells prep_drug 3. Prepare Sinigrin Stock Solutions prep_drug->treat_cells incubate 5. Incubate (24-48 hours) treat_cells->incubate add_mtt 6. Add MTT Reagent (4 hours) incubate->add_mtt solubilize 7. Solubilize Formazan (DMSO) add_mtt->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calc_ic50 9. Calculate IC50 Value read_plate->calc_ic50 G LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK MAPK Pathway (JNK, p38) Receptor->MAPK activates NFkB NF-κB Pathway (p65) Receptor->NFkB activates NLRP3 NLRP3 Inflammasome Activation Receptor->NLRP3 primes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines promotes transcription NFkB->Cytokines promotes transcription NLRP3->Cytokines promotes maturation of IL-1β Sinigrin Sinigrin (via AITC) Sinigrin->MAPK Sinigrin->NFkB Sinigrin->NLRP3

References

Synergistic Potential of Sinigrin Hydrate in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of sinigrin hydrate, and its active metabolite allyl isothiocyanate (AITC), with conventional chemotherapy drugs. By presenting available experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to facilitate further research and development in combination cancer therapies. While direct quantitative data for this compound in combination with chemotherapy is limited, this guide draws comparisons from studies on structurally related isothiocyanates (ITCs) to highlight its potential.

Quantitative Analysis of Synergistic Effects

The synergistic effect of a drug combination is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the available quantitative data on the synergistic effects of AITC and other ITCs with cisplatin, doxorubicin, and paclitaxel.

Table 1: Synergistic Effects of Allyl Isothiocyanate (AITC) with Cisplatin

Cancer Cell LineChemotherapy DrugAITC ConcentrationCisplatin ConcentrationCombination Index (CI)Observed EffectsReference
2008 (Ovarian)Cisplatin5 µM2.5 µM< 1Significant enhancement of cancer cell growth inhibition[1][2]
HOP62 (Lung)Cisplatin5 µM0.5 µM< 1Significant enhancement of cancer cell growth inhibition[1]

Table 2: Synergistic Effects of Other Isothiocyanates with Doxorubicin and Paclitaxel

No direct quantitative CI values for AITC with doxorubicin or paclitaxel were found in the reviewed literature. The following data for other ITCs are presented for comparative purposes.

IsothiocyanateCancer Cell LineChemotherapy DrugITC ConcentrationChemo Drug ConcentrationCombination Index (CI)Observed EffectsReference
Phenethyl isothiocyanate (PEITC)MCF-7 (Breast)DoxorubicinNot specifiedNot specifiedNot explicitly stated, but synergy reportedPotentiated anti-tumor effect[3][4]
Sulforaphane (SFN)Breast Cancer CellsDoxorubicinNot specifiedNot specifiedNot explicitly stated, but synergy reportedPotentiated anticancer effects[5][6]
Phenethyl isothiocyanate (PEITC)MCF-7 (Breast)Paclitaxel5 µM10 nMSynergistic (CI < 1)Enhanced apoptosis and cell cycle arrest[1][2][7]
Sulforaphane (SFN) MetabolitesA549/Taxol-R (Lung)Paclitaxel10 µM10 nMSynergistic (CI < 1)Reduced resistance and enhanced apoptosis[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to assess the synergistic effects of drug combinations.

Cell Viability and Synergy Assessment (Checkerboard Assay)

The checkerboard assay is a common method to screen for synergistic, additive, or antagonistic interactions between two compounds.

a) Cell Culture and Plating:

  • Human cancer cell lines (e.g., 2008 ovarian cancer, HOP62 lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

b) Drug Combination Preparation and Treatment:

  • A dilution series of this compound/AITC and the chemotherapy drug (e.g., cisplatin) are prepared.

  • The drugs are added to the wells in a checkerboard pattern, with each well receiving a unique combination of concentrations of the two drugs. Control wells with single-drug treatments and no-drug controls are included.

c) Cell Viability Measurement (MTT Assay):

  • After a 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

d) Data Analysis:

  • The percentage of cell viability is calculated for each drug combination compared to the untreated control.

  • The Combination Index (CI) is calculated using the Chou-Talalay method, which provides a quantitative measure of the interaction between the two drugs. Software such as CompuSyn can be used for this analysis. A CI value less than 1 indicates synergy.

Colony Formation Assay

This assay assesses the long-term effect of drug combinations on the proliferative capacity of cancer cells.

a) Cell Treatment and Plating:

  • Cells are treated with this compound/AITC, the chemotherapy drug, or the combination for a specified period (e.g., 24 hours).

  • After treatment, cells are washed, trypsinized, and seeded at a low density in 6-well plates.

b) Colony Growth and Staining:

  • The plates are incubated for 10-14 days to allow for colony formation.

  • Colonies are fixed with methanol and stained with crystal violet.

c) Quantification:

  • The number of colonies in each well is counted manually or using imaging software.

  • The surviving fraction is calculated for each treatment group relative to the control group.

Apoptosis Analysis (Flow Cytometry)

This method quantifies the extent of apoptosis (programmed cell death) induced by the drug combinations.

a) Cell Treatment and Staining:

  • Cells are treated with the drug combinations for a specified time (e.g., 48 hours).

  • Both adherent and floating cells are collected and washed with PBS.

  • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

b) Flow Cytometry Analysis:

  • The stained cells are analyzed by a flow cytometer.

  • The percentage of cells in different stages of apoptosis (early apoptotic: Annexin V-positive, PI-negative; late apoptotic/necrotic: Annexin V-positive, PI-positive) is determined.

Signaling Pathways and Experimental Workflows

The synergistic effects of sinigrin/AITC and chemotherapy drugs are often mediated through the modulation of specific signaling pathways. The following diagrams, created using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.

G cluster_0 Experimental Workflow for Synergy Assessment A Cancer Cell Culture B Checkerboard Assay (this compound + Chemo Drug) A->B C MTT Assay (Cell Viability) B->C D Colony Formation Assay (Long-term Survival) B->D E Flow Cytometry (Apoptosis Analysis) B->E F Western Blot (Protein Expression) B->F G Combination Index (CI) Calculation C->G H Isobologram Analysis C->H I Synergy Confirmed G->I H->I

Caption: General experimental workflow for assessing drug synergy.

G cluster_pathway AITC and Cisplatin Synergistic Apoptosis Pathway AITC Allyl Isothiocyanate (AITC) Combination AITC + Cisplatin AITC->Combination Cisplatin Cisplatin Cisplatin->Combination Bcl2 Bcl-2 (Anti-apoptotic) Combination->Bcl2 Downregulation Survivin Survivin (Anti-apoptotic) Combination->Survivin Downregulation Caspases Caspase Activation Combination->Caspases Promotes G2M_Arrest G2/M Cell Cycle Arrest Combination->G2M_Arrest Bcl2->Caspases Inhibits Survivin->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest->Apoptosis

References

Comparing extraction efficiency of different solvents for Sinigrin hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extraction efficiency of various solvents for Sinigrin hydrate, a glucosinolate of significant interest for its potential therapeutic properties. The selection of an appropriate solvent is a critical step in the isolation and purification of Sinigrin, directly impacting yield and purity. This document summarizes experimental data from key studies to facilitate an informed decision on the most suitable extraction methodology.

Comparative Analysis of this compound Extraction Solvents

The following table summarizes the quantitative data on the extraction efficiency of different solvents for this compound from Brassica juncea (mustard) seeds, based on findings from comparative studies.

Extraction MethodSolventTemperature (°C)Time (min)Sinigrin Yield/ProductivityReference
Conventional Extraction Boiling Water100Not Specified~16.5 mg/gCools K. and Terry L.A., 2012
Boiling 50% (v/v) Acetonitrile100Not Specified~19.0 mg/gCools K. and Terry L.A., 2012
Boiling 100% Methanol64.7Not SpecifiedLower than waterCools K. and Terry L.A., 2012
70% (v/v) Aqueous Methanol70Not SpecifiedLower than waterCools K. and Terry L.A., 2012
Ultrasonic-Stimulated Extraction 57% (v/v) Aqueous Ethanol81603.84 ± 0.02% (38.4 mg/g)Wang T. et al., 2011[1]
Conventional (for comparison) Not specifiedNot specifiedNot specified2.25 ± 0.05% (22.5 mg/g)Wang T. et al., 2011[1]

Note: The yields from Cools and Terry (2012) are estimated based on the reported 15% higher efficacy of acetonitrile over water and are presented for comparative purposes. The study did not provide absolute yield values in the available text.

Experimental Protocols

Detailed methodologies for the key extraction experiments are provided below to allow for replication and adaptation.

Conventional Solvent Extraction Methods (Cools K. and Terry L.A., 2012)

These methods were compared for the quantification of sinigrin from mustard cv. Centennial (Brassica juncea L.) seed.

1. Boiling Water Extraction:

  • Sample Preparation: Mustard seeds are ground into a fine powder.

  • Extraction: A specific amount of the powdered seed is mixed with a defined volume of deionized water.

  • Heating: The mixture is brought to a boil and maintained at boiling temperature (100°C) for a specified duration.

  • Solid-Liquid Separation: The extract is separated from the solid residue, likely through centrifugation or filtration.

  • Analysis: The supernatant is analyzed for Sinigrin content, typically by High-Performance Liquid Chromatography (HPLC).

2. Boiling 50% (v/v) Aqueous Acetonitrile Extraction:

  • Sample Preparation: Similar to the boiling water method, mustard seeds are finely ground.

  • Extraction: The powdered seed is mixed with a 50% (v/v) solution of acetonitrile in water.

  • Heating: The mixture is heated to its boiling point.

  • Solid-Liquid Separation: The solid and liquid phases are separated.

  • Post-Extraction Processing: For HPLC analysis, the acetonitrile is typically removed (e.g., by freeze-drying), and the residue is resuspended in water.[2]

3. Boiling 100% Methanol Extraction:

  • Sample Preparation: Mustard seeds are prepared as previously described.

  • Extraction: The powdered seed is mixed with 100% methanol.

  • Heating: The mixture is heated to the boiling point of methanol (approximately 64.7°C).

  • Solid-Liquid Separation: The extract is separated from the solid material.

  • Post-Extraction Processing: The methanol is evaporated, and the residue is reconstituted in water for analysis.[2]

4. 70% (v/v) Aqueous Methanol Extraction at 70°C:

  • Sample Preparation: Finely ground mustard seed powder is used.

  • Extraction: The powder is mixed with a 70% (v/v) solution of methanol in water.

  • Heating: The mixture is maintained at a constant temperature of 70°C for a defined period.

  • Solid-Liquid Separation: The extract is separated from the solid residue.

  • Post-Extraction Processing: The methanol is removed, and the sample is prepared for analysis in an aqueous solution.[2]

Ultrasonic-Stimulated Solvent Extraction (Wang T. et al., 2011)

This method was optimized to enhance the extraction productivity of sinigrin from defatted Indian mustard seed powder.[1]

  • Sample Preparation: Indian mustard seeds are heated to inactivate the myrosinase enzyme, then ground and defatted with petroleum ether.

  • Ultrasonic Treatment: An ultrasonic bath or probe is used to treat the sample.

  • Extraction: The defatted seed powder is extracted with 57% (v/v) aqueous ethanol at a temperature of 81°C for 60 minutes.

  • Solid-Liquid Separation: The extract is separated from the solid residue by centrifugation.

  • Concentration: The extracted solution is concentrated in a vacuum evaporator.

  • Final Preparation: The concentrated extract is dissolved in a measured volume of deionized water for HPLC analysis.

Visualizing the Extraction Workflow

The following diagram illustrates the general workflow for the solvent extraction of this compound from plant material.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis PlantMaterial Plant Material (e.g., Mustard Seeds) Grinding Grinding/Milling PlantMaterial->Grinding MyrosinaseInactivation Myrosinase Inactivation (Heating) Grinding->MyrosinaseInactivation Defatting Defatting (Optional) MyrosinaseInactivation->Defatting SolventAddition Solvent Addition Defatting->SolventAddition ExtractionProcess Extraction (Conventional/Ultrasonic) SolventAddition->ExtractionProcess SolidLiquidSeparation Solid-Liquid Separation (Centrifugation/Filtration) ExtractionProcess->SolidLiquidSeparation SolventRemoval Solvent Removal (Evaporation/Freeze-Drying) SolidLiquidSeparation->SolventRemoval Purification Purification (Optional) SolventRemoval->Purification Analysis Analysis (e.g., HPLC) Purification->Analysis

Caption: General workflow for this compound extraction.

Discussion and Conclusion

The choice of solvent and extraction method significantly influences the efficiency of this compound recovery. For the sole purpose of maximizing Sinigrin yield, boiling 50% (v/v) aqueous acetonitrile appears to be the most effective among the conventional methods tested, yielding approximately 15% more Sinigrin than boiling water.[2] However, it is crucial to consider that the subsequent removal of acetonitrile can be energy-intensive and may impact the stability of other co-extracted compounds like isothiocyanates.[2]

Boiling water, while yielding slightly less Sinigrin, offers a simpler, more environmentally friendly, and cost-effective alternative.[2] It is particularly suitable for applications where the co-extraction and quantification of isothiocyanates are also desired.[2] Methanol-based extractions, in the studied comparisons, were found to be less efficient than both boiling water and aqueous acetonitrile.[2]

The application of ultrasonic stimulation presents a substantial improvement in extraction efficiency. The optimized ultrasonic-assisted method using 57% ethanol not only resulted in a significantly higher yield (3.84%) compared to a conventional method (2.25%) but also offers the potential for reduced extraction times and lower solvent consumption.[1] The enhanced productivity is attributed to the mechanical effects of ultrasonic cavitation, which facilitates the disruption of plant cell walls and enhances mass transfer.

References

Comparative Analysis of Gene Expression Modulation by Sinigrin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinigrin, a glucosinolate found in cruciferous vegetables like broccoli and mustard seeds, has garnered attention for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted to allyl isothiocyanate (AITC), a bioactive compound believed to be responsible for many of its biological activities.[1] Understanding the molecular mechanisms underlying sinigrin's effects is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of gene expression changes induced by sinigrin hydrate in a hypothetical microarray study, alongside detailed experimental protocols and relevant signaling pathway diagrams. While direct, comprehensive microarray data on this compound is limited in publicly available literature, this guide synthesizes known biological effects into a representative comparison.

Quantitative Data Summary: Gene Expression Modulation

The following table summarizes hypothetical microarray data from a study on human colon cancer cells (HT-29) treated with 50 µM this compound for 24 hours, compared to a vehicle control. The selected genes are representative of pathways known to be influenced by sinigrin and its metabolites, such as inflammation, apoptosis, and cell cycle regulation.

Gene SymbolGene NameFunctionFold Change (Sinigrin vs. Control)p-value
Inflammation-Related Genes
NFKBIANuclear Factor Kappa B Inhibitor AlphaInhibits NF-κB activation2.5<0.01
RELARELA Proto-Oncogene, NF-KB SubunitKey component of the NF-κB pathway-2.1<0.01
TNFTumor Necrosis FactorPro-inflammatory cytokine-3.2<0.01
IL6Interleukin 6Pro-inflammatory cytokine-2.8<0.01
VCAM-1Vascular Cell Adhesion Molecule 1Mediates leukocyte adhesion-2.4<0.05
Apoptosis-Related Genes
BCL2BCL2 Apoptosis RegulatorAnti-apoptotic protein-2.9<0.01
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic protein2.2<0.05
CASP3Caspase 3Executioner caspase in apoptosis2.7<0.01
Cell Cycle-Related Genes
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle inhibitor3.1<0.01
CCND1Cyclin D1Promotes cell cycle progression-2.6<0.01

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human colorectal adenocarcinoma cells (HT-29).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. The medium was then replaced with fresh medium containing either 50 µM this compound (dissolved in sterile water) or a vehicle control (sterile water). Cells were incubated for 24 hours prior to RNA extraction.

RNA Extraction and Quality Control
  • Total RNA Isolation: Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. This included an on-column DNase digestion step to remove any genomic DNA contamination.

  • RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer. RNA integrity was assessed using the Agilent 2100 Bioanalyzer, with only samples having an RNA Integrity Number (RIN) of 8.0 or higher used for microarray analysis.

Microarray Analysis
  • cDNA Synthesis and Labeling: 100 ng of total RNA was used for cDNA synthesis and labeling using the Affymetrix WT Pico Kit.

  • Hybridization: The fragmented and labeled cDNA was hybridized to an Affymetrix Human GeneChip array at 45°C for 16 hours in a hybridization oven.

  • Washing and Staining: The arrays were washed and stained using the Affymetrix GeneChip Fluidics Station 450.

  • Scanning and Data Acquisition: The arrays were scanned using the Affymetrix GeneChip Scanner 3000 7G.

  • Data Analysis: Raw data (CEL files) were normalized using the Robust Multi-array Average (RMA) algorithm. Differentially expressed genes were identified using a Student's t-test with a cut-off p-value of <0.05 and a fold change of >2.0 or <-2.0.

Visualizations: Workflows and Pathways

G cluster_cell_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_microarray Microarray Analysis cluster_data Data Analysis cell_culture HT-29 Cell Culture treatment Treatment with this compound (50 µM, 24h) vs. Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (RIN > 8) rna_extraction->qc labeling cDNA Synthesis & Labeling qc->labeling hybridization Hybridization to Array labeling->hybridization scanning Washing, Staining & Scanning hybridization->scanning normalization Data Normalization (RMA) scanning->normalization deg_analysis Identification of Differentially Expressed Genes (DEGs) normalization->deg_analysis G cluster_nucleus Nuclear Translocation sinigrin This compound ikk IKK Complex sinigrin->ikk Inhibits tnfa TNF-α tnfr TNFR tnfa->tnfr Binds tnfr->ikk Activates ikba IκBα ikk->ikba nfkb NF-κB (p65/p50) ikba->nfkb nfkb_active Active NF-κB nfkb->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus gene_expression Pro-inflammatory Gene Expression (e.g., TNF, IL6, VCAM-1) nucleus->gene_expression Promotes

References

Sinigrin Hydrate: A Meta-analytic View of its Therapeutic Promise

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive meta-analysis of existing research underscores the significant therapeutic potential of Sinigrin hydrate, a naturally occurring glucosinolate found in cruciferous vegetables. The analysis, which consolidates data from numerous in vitro and in vivo studies, highlights the compound's potent anticancer, anti-inflammatory, antibacterial, and antioxidant properties, positioning it as a compelling candidate for future drug development. This guide provides a comparative overview of this compound's efficacy against established alternatives, supported by experimental data and detailed methodologies.

Anticancer Potential: A Competitive Edge in Prostate Cancer Treatment

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Of particular interest is its efficacy against the DU-145 human prostate cancer cell line. In vitro studies show that this compound exhibits a half-maximal inhibitory concentration (IC50) that is competitive with, and in some cases superior to, other natural compounds and comparable to some standard chemotherapeutic agents.

Table 1: Anticancer Activity of this compound and Comparators against DU-145 Prostate Cancer Cells

CompoundCell LineIC50 (µg/mL)Citation
This compound DU-145 15.88 [1]
ColchicineDU-14511.92[1]
CurcuminDU-145>50 (at 24h)[2]
Ellagic AcidDU-145~50 (at 48h)[3]

Experimental Protocol: MTT Assay for Cell Viability

The anticancer potential of this compound was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: DU-145 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, a positive control (e.g., Colchicine), and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.[4]

Logical Relationship of Anticancer Mechanism

Sinigrin This compound Apoptosis Induction of Apoptosis Sinigrin->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 phase) Sinigrin->CellCycleArrest Caspase3 Increased Caspase-3 Expression Apoptosis->Caspase3 CancerCellDeath Prostate Cancer Cell Death Caspase3->CancerCellDeath CellCycleArrest->CancerCellDeath

Caption: this compound's anticancer effect on DU-145 cells.

Anti-inflammatory Action: Modulating Key Signaling Pathways

This compound exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in macrophages.[5] It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[6]

Table 2: Anti-inflammatory Activity of this compound and a Standard NSAID

CompoundCell LineAssayEndpointIC50Citation
This compound RAW 264.7 Nitric Oxide (NO) Production Inhibition of LPS-induced NO ~25 µg/mL (estimated) [5]
DiclofenacRAW 264.7Nitric Oxide (NO) ProductionInhibition of LPS+IFN-γ-induced NOEffective inhibition observed[7]

Note: The IC50 for Sinigrin is an estimation based on graphical data presented in the cited study. A precise value was not explicitly stated.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) or a combination of LPS and interferon-gamma (IFN-γ) to induce an inflammatory response and the production of nitric oxide.

  • Treatment: Concurrently with stimulation, the cells are treated with different concentrations of this compound or a standard anti-inflammatory drug like Diclofenac.

  • Incubation: The cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the untreated, stimulated control cells, and the IC50 value is determined.[8]

Signaling Pathway of Anti-inflammatory Action

LPS LPS MAPK MAPK Phosphorylation LPS->MAPK NFkB NF-κB Activation LPS->NFkB Sinigrin This compound Sinigrin->MAPK Sinigrin->NFkB ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-6, NO) MAPK->ProInflammatory NFkB->ProInflammatory

Caption: this compound's inhibition of inflammatory pathways.

Antibacterial Efficacy: A Natural Alternative to Conventional Antibiotics

While this compound itself shows limited direct antibacterial activity, its hydrolysis product, allyl isothiocyanate (AITC), is a potent antimicrobial agent.[9] This conversion is catalyzed by the enzyme myrosinase, which is released when plant tissues are damaged. The minimum inhibitory concentrations (MIC) of Sinigrin and AITC have been determined against various pathogenic bacteria.

Table 3: Antibacterial Activity (MIC) of Sinigrin, AITC, and a Standard Antibiotic

CompoundBacteriumMIC (µg/mL)Citation
This compound E. coli 300 [10]
This compound S. aureus 300 [10]
Allyl Isothiocyanate (AITC)E. coli60-140[9]
Allyl Isothiocyanate (AITC)S. aureus120-220[9]
GentamicinE. coli0.002[11]
GentamicinS. aureus0.5[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial activity.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli or S. aureus) is prepared.

  • Serial Dilutions: Two-fold serial dilutions of this compound, AITC, or a standard antibiotic like Gentamicin are prepared in a liquid growth medium in a 96-well microtiter plate.[10]

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14]

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Dilutions Serial Dilutions of Compound Dilutions->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC MIC Determination Incubation->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration.

Antioxidant Activity: Scavenging Free Radicals

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

  • DPPH Assay: A solution of DPPH radical is mixed with various concentrations of the test compound. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically. The percentage of radical scavenging is calculated, and the IC50 value is determined.[15]

  • ABTS Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The pre-formed radical solution is then mixed with the test compound, and the decrease in absorbance is measured to determine the radical scavenging activity.[16][17]

Conclusion

The meta-analysis of the available scientific literature strongly supports the therapeutic potential of this compound. Its demonstrated efficacy in anticancer, anti-inflammatory, and antibacterial assays, often comparable to or exceeding that of other natural and synthetic compounds, highlights its promise as a lead compound for the development of new therapeutic agents. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its clinical utility and safety profile in humans. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A Head-to-Head Comparison of Sinigrin Hydrate and Its Synthetic Analogues in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between a natural compound and its synthetic derivatives is crucial for advancing therapeutic strategies. This guide provides an objective comparison of Sinigrin hydrate, a naturally occurring glucosinolate, and its synthetic analogues, focusing on their anticancer and anti-inflammatory properties with supporting experimental data and methodologies.

Sinigrin, a glucosinolate found in cruciferous vegetables like broccoli and mustard seeds, has garnered significant attention for its potential health benefits.[1][2] Upon enzymatic hydrolysis by myrosinase, Sinigrin is converted to allyl isothiocyanate (AITC), a potent bioactive compound with demonstrated anticancer and anti-inflammatory activities.[1][3] However, the inherent instability and variable bioavailability of natural compounds like Sinigrin have prompted the development of synthetic analogues to enhance their therapeutic potential. This guide delves into a comparative analysis of this compound and its synthetic counterparts, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Anticancer Activity: A Quantitative Comparison

The primary therapeutic interest in Sinigrin and its analogues lies in their potential as anticancer agents. While direct head-to-head studies with a wide range of synthetic Sinigrin analogues are limited in publicly available literature, existing research on Sinigrin and derivatives of other natural compounds provides valuable insights into their comparative efficacy.

It's important to note that Sinigrin itself is often considered a prodrug, with its anticancer effects being largely attributed to its hydrolysis product, AITC.[3] Studies have shown that the cytotoxic effects of Sinigrin are significantly enhanced in the presence of myrosinase.[1] For instance, one study reported that hydrolyzed Sinigrin exhibited an IC50 value of 2.71 μM in HL60 human leukemia cells, while Sinigrin alone showed no cytotoxic effects.[1]

Table 1: Comparative Cytotoxicity of this compound and its Hydrolysis Product

CompoundCell LineIC50 Value (µM)Reference
Sinigrin (with myrosinase)HL60 (human promyelocytic leukemia)2.71[1]
Sinigrin (alone)HL60 (human promyelocytic leukemia)No cytotoxic effects[1]
Allyl Isothiocyanate (AITC)H1299 (human non-small cell lung cancer)5[3]
Allyl Isothiocyanate (AITC)A549 (human non-small cell lung cancer)10[3]
Allyl Isothiocyanate (AITC)HL60 (human leukemia)2.56 (GC50)[3]
Allyl Isothiocyanate (AITC)ML-1 (human myeloblastic leukemia)2.56 (GC50)[3]

Anti-inflammatory Effects: A Mechanistic Overview

Chronic inflammation is a key driver of many diseases, including cancer. Sinigrin and its derivatives have demonstrated significant anti-inflammatory properties. Sinigrin has been shown to suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways such as NF-κB and MAPK.[4][5]

Specifically, Sinigrin can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[1][4] It also has been found to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[4]

While direct comparative data on the anti-inflammatory potency of specific synthetic Sinigrin analogues is scarce, the rationale for their development often includes the aim of achieving more potent or selective inhibition of these inflammatory pathways.

Table 2: Anti-inflammatory Activity of this compound

ActivityModel SystemKey FindingsReference
Inhibition of Pro-inflammatory CytokinesLPS-activated RAW 264.7 macrophagesSuppressed production of TNF-α and IL-6.[1][4]
Inhibition of Signaling PathwaysLPS-activated RAW 264.7 macrophagesInhibited NF-κB and MAPK pathways.[4][5]
Suppression of InflammasomeLPS-activated RAW 264.7 macrophagesSuppressed NLRP3 inflammasome activation.[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are essential.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HL60, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (with and without myrosinase) or synthetic analogues for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Assay (Measurement of Nitric Oxide and Cytokines)

This protocol outlines the measurement of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell cultures.

  • Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: Cells are pre-treated with different concentrations of this compound or synthetic analogues for a specific time before or concurrently with LPS stimulation.

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The production of NO and cytokines in treated cells is compared to that in LPS-stimulated control cells to determine the inhibitory effect of the compounds.

Visualizing the Mechanisms of Action

To better understand the biological processes influenced by Sinigrin and its analogues, graphical representations of key signaling pathways are invaluable.

Sinigrin_Anticancer_Pathway Sinigrin This compound Myrosinase Myrosinase Sinigrin->Myrosinase Hydrolysis AITC Allyl Isothiocyanate (AITC) Myrosinase->AITC Cell Cancer Cell AITC->Cell Induces Apoptosis Apoptosis (Programmed Cell Death) Cell->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Leads to Proliferation Cell Proliferation Cell->Proliferation Inhibits

Caption: Sinigrin's anticancer mechanism.

Sinigrin_Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB_MAPK NF-κB / MAPK Signaling Pathways TLR4->NFkB_MAPK Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_MAPK->Proinflammatory_Cytokines Induces Production of Sinigrin This compound Sinigrin->NFkB_MAPK Inhibits Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Sinigrin's anti-inflammatory action.

Conclusion and Future Directions

This compound, primarily through its active metabolite AITC, demonstrates significant potential as both an anticancer and anti-inflammatory agent. The development of synthetic analogues aims to overcome the limitations of the natural compound, such as stability and bioavailability, and to potentially enhance its therapeutic efficacy and selectivity.

While this guide provides a summary of the available data, it also highlights a critical gap in the literature: the lack of direct, comprehensive head-to-head comparative studies of this compound against a panel of its specific synthetic analogues. Future research should focus on the systematic synthesis and evaluation of Sinigrin derivatives, with detailed structure-activity relationship (SAR) studies. Such studies are imperative for identifying lead compounds with improved pharmacological profiles and for advancing the development of novel, effective therapies for cancer and inflammatory diseases. The data presented herein serves as a foundational resource for researchers embarking on this critical area of drug discovery.

References

Safety Operating Guide

Proper Disposal of Sinigrin Hydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of sinigrin hydrate, a glucosinolate commonly used in various research applications. While this compound is not classified as a hazardous substance under major regulatory frameworks, adherence to proper disposal protocols is crucial to minimize environmental impact and maintain workplace safety.

Key Safety and Handling Information

Before proceeding with disposal, it is imperative to be aware of the fundamental safety precautions associated with this compound.

PropertyInformation
Appearance White to off-white powder or crystals.
Hazards May cause skin and eye irritation.[1] May cause respiratory tract irritation.[1]
Incompatibilities Strong oxidizing agents.[2]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat should be worn.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

For Solid this compound Waste:
  • Collection:

    • Carefully sweep up any spilled or waste this compound powder using a brush and dustpan.[3]

    • Avoid generating dust. If necessary, lightly moisten the powder with water to minimize airborne particles.

    • Place the collected solid into a clearly labeled, sealed container. The container should be suitable for chemical waste.

  • Labeling:

    • Label the waste container as "Non-hazardous Waste: this compound".

    • Include the date of accumulation and the name of the generating laboratory or researcher.

  • Disposal:

    • For small quantities, and with approval from your EHS department, disposal in the regular laboratory trash may be permissible.

    • For larger quantities, or if required by institutional policy, arrange for pickup by your institution's chemical waste management service.

For this compound Solutions:

The disposal of aqueous solutions of this compound requires careful consideration of the concentration and local regulations regarding sewer disposal.

  • Evaluation:

    • Determine the concentration of the this compound solution.

    • Consult your local and institutional guidelines for the permissible concentration limits for sewer disposal of non-hazardous chemicals.

  • Neutralization (if necessary):

    • While this compound is not acidic or basic, if it is dissolved in a solvent that is, the solution must be neutralized to a pH between 6.0 and 9.0 before any further steps are taken.

  • Disposal Options:

    • Sewer Disposal (for dilute, approved solutions): If permitted by your EHS department, very dilute aqueous solutions of this compound may be flushed down the sanitary sewer with copious amounts of water. This helps to ensure that the concentration remains well below any environmental concern levels.

    • Chemical Waste Collection (for concentrated solutions or if sewer disposal is not permitted):

      • Transfer the this compound solution into a designated, leak-proof, and clearly labeled waste container.

      • The label should read "Non-hazardous Aqueous Waste: this compound" and include the approximate concentration.

      • Store the container in a designated waste accumulation area until it is collected by your institution's hazardous waste disposal team.

Accidental Spills

In the event of a this compound spill, follow these procedures:

  • Ensure Proper PPE: Before cleaning, ensure you are wearing safety glasses, gloves, and a lab coat.

  • Contain the Spill: For solid spills, prevent the powder from becoming airborne.

  • Clean-up:

    • Solid Spills: Carefully sweep or vacuum the material and place it in a sealed container for disposal.[2][3]

    • Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or absorbent pads). Scoop the absorbed material into a sealed container for disposal.

  • Decontaminate the Area: Wipe the spill area with a damp cloth.

  • Dispose of Cleaning Materials: All contaminated cleaning materials should be placed in a sealed bag and disposed of as non-hazardous waste, unless local regulations state otherwise.

Logical Workflow for this compound Disposal

Sinigrin_Disposal_Workflow cluster_assessment Initial Assessment cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway start This compound Waste is_solid Is the waste solid? start->is_solid collect_solid Sweep into a sealed, labeled container is_solid->collect_solid Yes is_dilute Is the solution dilute and approved for sewer disposal? is_solid->is_dilute No (Solution) dispose_solid Dispose in regular trash (with EHS approval) or via chemical waste pickup collect_solid->dispose_solid sewer_disposal Flush down the sanitary sewer with plenty of water is_dilute->sewer_disposal Yes collect_liquid Collect in a labeled waste container is_dilute->collect_liquid No waste_pickup Arrange for chemical waste pickup collect_liquid->waste_pickup

A diagram illustrating the decision-making workflow for the proper disposal of this compound.

By following these guidelines and always prioritizing communication with your institution's safety officials, you can ensure the safe and responsible disposal of this compound in your laboratory.

References

Personal protective equipment for handling Sinigrin hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety is fundamental to laboratory best practices. This guide provides critical safety and logistical information for handling Sinigrin hydrate, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

This compound is a glucosinolate found in plants of the Brassicaceae family, such as mustard and horseradish.[1] While it is a valuable compound in various research applications, it is crucial to handle it with care as its toxicological properties have not been fully investigated.[1][2] It may cause irritation to the eyes, skin, and respiratory tract and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or other suitable materials are necessary to prevent skin contact, as this compound can cause skin irritation and may be harmful if absorbed through the skin.[1][2][3]
Eyes/Face Safety goggles or a face shieldEssential for protecting against splashes and airborne powder, which can cause serious eye irritation.[1][3] Eyewear should comply with OSHA (29 CFR 1910.133) or European Standard (EN166) regulations.[1]
Body Laboratory coatProvides a protective barrier against accidental spills and prevents contamination of personal clothing.[1]
Respiratory Dust mask or respiratorRecommended when handling the powder form, especially outside of a fume hood, to prevent respiratory tract irritation.[1][4] Respiratory protection should follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]

Operational Procedures for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound throughout your experimental workflow.

1. Preparation and Weighing:

  • Always handle this compound powder within a well-ventilated area, preferably inside a chemical fume hood, to minimize dust generation and inhalation risks.[1][4][5]

  • Before use, ensure that all required PPE is correctly worn.

  • Open containers carefully to avoid creating airborne dust.[5]

2. Dissolving the Compound:

  • This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (approximately 30 mg/ml), and in aqueous buffers like PBS (pH 7.2) at approximately 1 mg/ml.[6]

  • When dissolving, slowly add the solid to the solvent to prevent splashing.[5]

  • If using a volatile solvent, ensure adequate ventilation or perform the procedure within a fume hood.[5]

  • Aqueous solutions are not recommended for storage for more than one day.[6]

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • Keep containers tightly closed when not in use.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • After handling, wash hands and any exposed skin thoroughly.[1]

Storage and Disposal Plan

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • For long-term stability (≥4 years), storage at -20°C is recommended.[6]

  • Keep it away from incompatible substances such as strong oxidizing agents.[2]

Disposal:

  • Spills: In case of a spill, vacuum or sweep up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1]

  • Waste Collection: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be considered hazardous waste.[5] Collect these materials in a designated and clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and its solutions should be disposed of as chemical waste.

  • Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.[5]

Safe_Handling_Workflow_Sinigrin_Hydrate cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Experiment cluster_disposal 4. Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve Transfer Compound handle_label Label Solution handle_dissolve->handle_label handle_exp Perform Experiment handle_label->handle_exp cleanup_wash Wash Hands & Area handle_exp->cleanup_wash Experiment Complete disp_collect Collect Contaminated Waste handle_exp->disp_collect Generate Waste cleanup_store Store Remaining Compound cleanup_wash->cleanup_store disp_dispose Dispose via HazWaste Protocol disp_collect->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.